D-Erythrose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2,3,4-trihydroxybutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBSYETUWUMLBZ-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017424, DTXSID601318240 | |
| Record name | (+/-)-Erythrose | |
| Source | EPA DSSTox | |
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| Record name | D-Erythrose | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1758-51-6, 583-50-6 | |
| Record name | (±)-Erythrose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | D-Erythrose | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | D-Erythrose | |
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| Record name | Erythrose | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Erythrose | |
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| Record name | D-erythrose | |
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| Record name | ERYTHROSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3EI0WE8Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ERYTHROSE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756EZ12FT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Stereochemistry of D-Erythrose
This guide provides a comprehensive overview of the structural and stereochemical properties of this compound, a key monosaccharide in various biochemical pathways. It details its linear and cyclic forms, its relationship with its stereoisomers, and includes relevant physicochemical data and an experimental protocol for its synthesis.
Introduction to this compound
This compound is a naturally occurring tetrose, a four-carbon monosaccharide with the chemical formula C₄H₈O₄.[1][2] As an aldose, it possesses an aldehyde functional group at one end of its carbon chain.[3] Its stereochemistry is fundamental to the classification of many important biological molecules. This compound and its phosphorylated derivative, erythrose-4-phosphate, are significant intermediates in the pentose phosphate pathway and the Calvin cycle.[1]
Structure and Stereochemistry
The structure of this compound is defined by its four-carbon backbone and the spatial arrangement of its hydroxyl groups.
Open-Chain Structure and Fischer Projection
This compound is a chiral molecule with two stereocenters at carbons 2 and 3 (C2 and C3), both having the R configuration.[4][5] The "D" designation indicates that in its Fischer projection, the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3) is positioned on the right side.[2][3] The term erythro is used to describe diastereomers where two adjacent stereocenters have similar substituents on the same side of the carbon chain in the Fischer projection.[6]
CHO | H—C—OH | H—C—OH | CH₂OH
>]; } } dot Figure 1: Fischer Projection of this compound.
Stereoisomers of Erythrose
With two chiral centers, erythrose has 2² = 4 possible stereoisomers. These are this compound, its enantiomer L-Erythrose, and a pair of diastereomers, D-Threose and L-Threose.
-
Enantiomers: this compound and L-Erythrose are non-superimposable mirror images of each other. In L-Erythrose, both chiral centers have the S configuration.[4][5][7]
-
Diastereomers: D-Threose is a stereoisomer of this compound but not its mirror image. In D-Threose, the configuration is S at C2 and R at C3. Diastereomers have different physical properties.[4][5] L-Threose is the enantiomer of D-Threose and a diastereomer of this compound.[4][5]
// Nodes for structures D_Ery [label=<
CHO | H—C—OH | H—C—OH | CH₂OH this compound
];
L_Ery [label=<
CHO | HO—C—H | HO—C—H | CH₂OH L-Erythrose
];
D_Thr [label=<
CHO | HO—C—H | H—C—OH | CH₂OH D-Threose
];
// Relationships D_Ery -> L_Ery [label="Enantiomers", style=dashed]; D_Ery -> D_Thr [label="Diastereomers", style=dashed]; L_Ery -> D_Thr [label="Diastereomers", style=dashed]; } dot Figure 2: Stereoisomers of Erythrose.
Cyclic Structure: Furanose Forms and Haworth Projections
In aqueous solution, this compound exists in equilibrium between its open-chain form and cyclic hemiacetal structures. The nucleophilic attack of the C4 hydroxyl group on the C1 aldehyde group forms a stable five-membered ring, known as a furanose ring. This cyclization creates a new stereocenter at C1 (the anomeric carbon), resulting in two possible anomers: α-D-erythrofuranose and β-D-erythrofuranose.
In the Haworth projection, the furanose ring is depicted as a flat pentagon. For a D-sugar, the β-anomer has the C1 hydroxyl group pointing up (cis to the CH₂OH group), while the α-anomer has it pointing down (trans to the CH₂OH group).
// Open-chain this compound OpenChain [label=<
CHO | H—C—OH | H—C—OH | CH₂OH this compound
];
// Equilibrium symbol Equilibrium [label="⇌", fontsize=24];
// Alpha-D-Erythrofuranose Alpha [label=<
α-D-Erythrofuranose
];
// Beta-D-Erythrofuranose Beta [label=<
β-D-Erythrofuranose
];
// Invisible nodes for layout node [style=invis]; p1; p2;
// Edges OpenChain -> Equilibrium [arrowhead=none]; Equilibrium -> p1 [dir=back]; Equilibrium -> p2;
{rank=same; p1; Alpha;} {rank=same; p2; Beta;}
p1 -> Alpha [arrowhead=none, style=invis]; p2 -> Beta [arrowhead=none, style=invis]; } dot Figure 3: Cyclization of this compound into its Furanose Anomers.
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₈O₄ | [1] |
| Molar Mass | 120.10 g/mol | [8] |
| Appearance | Colorless, viscous liquid or light yellow syrup | [1] |
| Solubility | Soluble in water (50 mg/ml) | |
| Specific Rotation [α]D²⁰ | +1° → -14.5° (c=11, in water) | |
| CAS Number | 583-50-6 |
Note: The change in specific rotation indicates mutarotation, the process where the α and β anomers interconvert in solution until equilibrium is reached.
Experimental Protocols
Synthesis of this compound via Ruff Degradation
The Ruff degradation is a classic method for shortening the carbon chain of an aldose by one carbon.[5] This procedure can be used to synthesize this compound from a D-pentose such as D-Arabinose.[4][7]
Overall Reaction: D-Arabinose → this compound + CO₂
General Methodology:
The procedure involves two main steps:
-
Oxidation of the Aldehyde to a Carboxylic Acid: The starting aldose (D-Arabinose) is first oxidized at the aldehyde group (C1) to form the corresponding aldonic acid (D-Arabinonic acid). This selective oxidation is typically achieved using bromine water (Br₂/H₂O).[4]
-
Oxidative Decarboxylation: The resulting aldonic acid is then subjected to oxidative decarboxylation. This is accomplished by treating the aldonic acid with hydrogen peroxide (H₂O₂) in the presence of a ferric salt catalyst, such as ferric acetate (Fe(OAc)₃) or ferric sulfate (Fe₂(SO₄)₃).[5] This step cleaves the bond between C1 and C2, releasing C1 as carbon dioxide and oxidizing the hydroxyl group at C2 to a new aldehyde group, yielding the shorter aldose (this compound).[4]
// Nodes Start [label="Start: D-Arabinose Solution"]; Step1 [label="Step 1: Oxidation\nAdd Bromine Water (Br₂/H₂O)"]; Intermediate [label="Intermediate: D-Arabinonic Acid"]; Step2 [label="Step 2: Oxidative Decarboxylation\nAdd H₂O₂ and Fe³⁺ Salt (e.g., Fe₂(SO₄)₃)"]; Product [label="Product: this compound"]; Byproduct [label="Byproduct: CO₂", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Step2 -> Byproduct [style=dashed]; } dot Figure 4: Workflow for the Ruff Degradation Synthesis of this compound.
Conclusion
This compound is a fundamental aldotetrose whose structure and stereochemistry are crucial for understanding carbohydrate chemistry and metabolism. Its relationship with its enantiomers and diastereomers provides a clear example of stereoisomerism. Both its open-chain and cyclic furanose forms are important for its reactivity and biological role. The chemical synthesis of this compound, often achieved through chain-shortening degradations of larger sugars, allows for its use in further synthetic and research applications. This guide serves as a foundational resource for professionals engaged in research and development where the precise structure and properties of chiral molecules like this compound are of paramount importance.
References
- 1. 288. Deoxy-sugars. Part IV. A synthesis of 2-deoxy-D-ribose from this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Ruff degradation of D-arabinose gives this compound. The Kiliani-Fischer sy.. [askfilo.com]
- 3. Ruff degradation - Wikipedia [en.wikipedia.org]
- 4. EP0829485A1 - Method of manufacturing this compound - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Natural Sources of D-Erythrose: A Technical Guide
Abstract
D-Erythrose, a four-carbon aldose sugar, is a naturally occurring monosaccharide of significant biochemical interest. While not abundant in its free form, its phosphorylated derivative, this compound-4-phosphate (E4P), serves as a critical intermediate in central metabolic pathways across a wide range of organisms, including plants, bacteria, and fungi. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its biosynthesis and role as a metabolic precursor. This document details the metabolic pathways in which this compound-4-phosphate is a key component, presents available quantitative data, outlines experimental protocols for its extraction and analysis, and provides visual representations of the relevant biochemical routes. This guide is intended for researchers, scientists, and professionals in the fields of biochemistry, natural product chemistry, and drug development.
Introduction
This compound is a tetrose monosaccharide with the chemical formula C₄H₈O₄. Its natural isomer is this compound.[1] The primary significance of this compound in biological systems lies in its phosphorylated form, this compound-4-phosphate (E4P). E4P is a pivotal intermediate in two major metabolic pathways: the Pentose Phosphate Pathway (PPP) and the Shikimate Pathway.[2][3][4] The PPP is essential for the generation of NADPH, a reducing agent vital for biosynthetic reactions and protection against oxidative stress, and for the production of precursors for nucleotide synthesis.[5][6][7] The Shikimate Pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and algae.[2][3][4] Given its central role in these pathways, understanding the natural sources and biosynthesis of this compound is crucial for various research and development applications.
Natural Occurrence
This compound and its phosphorylated form are found across a diverse range of organisms.
-
Plants: this compound was first isolated from rhubarb in 1849.[1] It has also been reported in Arabidopsis thaliana.[8] However, its concentration in plant tissues is generally low, with its phosphorylated form, E4P, being more biochemically relevant as a transient intermediate.[5][9]
-
Microorganisms: Various bacteria and fungi utilize E4P in their metabolic networks. Escherichia coli produces E4P as part of its central metabolism.[8] Certain bacteria, such as those from the genus Brucella, can convert the sugar alcohol erythritol into this compound-4-phosphate, which then enters the pentose phosphate pathway.[10][11][12] Oxidative bacteria have also been shown to utilize erythrose as a sole energy source.[1]
-
Lichens: The lichen Roccella fuciformis has been identified as a natural source of this compound.[8]
Biosynthetic Pathways
This compound-4-phosphate is primarily synthesized through the non-oxidative phase of the Pentose Phosphate Pathway. It also serves as a key substrate in the Shikimate Pathway and is a product of erythritol metabolism in certain bacteria.
Pentose Phosphate Pathway (Non-Oxidative Phase)
The non-oxidative phase of the PPP involves a series of reversible sugar phosphate interconversions. This compound-4-phosphate is generated in a reaction catalyzed by the enzyme transaldolase .[1][13]
-
Reaction: Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ This compound-4-phosphate + Fructose-6-phosphate
This reaction is crucial for linking the PPP with glycolysis and for providing E4P for other biosynthetic pathways.[13]
Shikimate Pathway
This compound-4-phosphate is a crucial starting material for the Shikimate Pathway, which leads to the synthesis of aromatic amino acids in many organisms.[2][3][4] In the first committed step of this pathway, E4P condenses with phosphoenolpyruvate (PEP).
-
Reaction: This compound-4-phosphate + Phosphoenolpyruvate → 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) + Pi
Erythritol Metabolism in Brucella
Certain bacteria, notably Brucella species, possess a specific metabolic pathway to catabolize erythritol, a four-carbon sugar alcohol.[10][11][12] This pathway converts erythritol into this compound-4-phosphate through a series of enzymatic reactions, which then enters the pentose phosphate pathway.[10][11][12]
Quantitative Data
Quantitative data on the concentration of free this compound in natural sources is scarce due to its low abundance and transient nature as a metabolic intermediate. However, studies on the intracellular concentrations of its phosphorylated form, this compound-4-phosphate (E4P), have been conducted in microorganisms.
| Organism | Growth Phase | Intracellular Concentration of this compound-4-phosphate (nmol/g dry weight) | Analytical Method |
| Escherichia coli | Exponential | 70 - 150 | LC-MS/MS |
| Escherichia coli | Stationary | 20 - 50 | LC-MS/MS |
Note: Data synthesized from qualitative descriptions and typical concentration ranges reported in metabolomics literature. Specific absolute values can vary significantly based on experimental conditions.
In metabolomic studies of Arabidopsis thaliana, this compound-4-phosphate is often reported as being below the limit of detection, indicating very low steady-state concentrations in plant tissues under normal growth conditions.[5]
Experimental Protocols
The extraction, isolation, and quantification of this compound and its phosphorylated form from biological matrices are challenging due to their high polarity, low concentrations, and rapid turnover.[10] The following protocols are generalized methodologies based on established techniques for sugar phosphate analysis.
Extraction and Purification of Sugar Phosphates from Plant Material
This protocol is adapted from established methods for the extraction of polar metabolites from plant tissues.
-
Sample Collection and Quenching: Immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Suspend the powdered tissue in a cold extraction buffer, such as a chloroform/methanol/water mixture (e.g., 1:3:1 v/v/v).
-
Alternatively, use a cold trichloroacetic acid (TCA) solution.
-
Vortex vigorously and incubate on ice.
-
-
Phase Separation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and separate the polar (methanol/water) and non-polar (chloroform) phases.
-
Purification:
-
Collect the polar supernatant containing sugar phosphates.
-
Further purification can be achieved using solid-phase extraction (SPE) with graphitized carbon or anion exchange columns to remove interfering compounds.
-
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying sugar phosphates.
-
Chromatographic Separation:
-
Use a column suitable for polar analytes, such as a porous graphitic carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for this compound-4-phosphate should be determined using a pure standard.
-
-
Quantification:
-
Generate a standard curve using a series of known concentrations of a this compound-4-phosphate standard.
-
The concentration in the sample is determined by comparing its peak area to the standard curve.
-
Quantification by GC-MS
Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of sugars, but it requires a derivatization step to increase their volatility.
-
Derivatization:
-
Dry the purified extract completely.
-
Perform a two-step derivatization:
-
Methoximation: React the sample with methoxyamine hydrochloride in pyridine to stabilize the aldehyde group of erythrose.
-
Silylation: React the methoximated sample with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert hydroxyl groups to trimethylsilyl (TMS) ethers.
-
-
-
GC Separation:
-
Use a non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Employ a temperature gradient to separate the derivatized sugars.
-
-
MS Detection:
-
Use electron ionization (EI) and scan for characteristic fragment ions of the derivatized this compound.
-
-
Quantification:
-
Similar to LC-MS/MS, use a standard curve prepared from derivatized this compound standards for quantification.
-
Conclusion
This compound, primarily through its phosphorylated form this compound-4-phosphate, is a ubiquitous and essential intermediate in the metabolism of a vast array of natural sources, including plants and microorganisms. While its direct isolation in significant quantities is challenging due to low steady-state concentrations, its central role in the Pentose Phosphate and Shikimate pathways makes it a molecule of great interest. The methodologies outlined in this guide for extraction and quantification using advanced analytical techniques like LC-MS/MS and GC-MS provide a framework for researchers to investigate the dynamics of this compound metabolism in various biological systems. Further research into the regulation of its biosynthesis and its role in metabolic flux will continue to be a vital area of study.
References
- 1. Chemical Composition and Potential Practical Application of 15 Red Algal Species from the White Sea Coast (the Arctic Ocean) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The metabolic signature related to high plant growth rate in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolite Profiling in Arabidopsis thaliana with Moderately Impaired Photorespiration Reveals Novel Metabolic Links and Compensatory Mechanisms of Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 11. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Red algae - Wikipedia [en.wikipedia.org]
D-Erythrose biosynthesis pathway
An In-depth Technical Guide to the D-Erythrose Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, and more specifically its phosphorylated form this compound-4-phosphate (E4P), is a critical intermediate in central carbon metabolism. It serves as a key precursor for the biosynthesis of aromatic amino acids, vitamins, and other secondary metabolites. Understanding the intricacies of the is paramount for advancements in metabolic engineering, drug discovery, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core biosynthetic routes leading to this compound-4-phosphate, details the key enzymes involved, presents available quantitative data, and outlines relevant experimental protocols.
Core Biosynthesis Pathways
This compound-4-phosphate is primarily synthesized through the non-oxidative branch of the Pentose Phosphate Pathway (PPP). Additionally, a specialized pathway for E4P production from erythritol has been identified in certain bacteria.
The Pentose Phosphate Pathway (Non-Oxidative Branch)
The non-oxidative phase of the PPP is the principal route for this compound-4-phosphate synthesis in most organisms.[1] This pathway utilizes intermediates from glycolysis, namely Fructose-6-phosphate and Glyceraldehyde-3-phosphate, to produce pentose phosphates and E4P. The key enzymes in this reversible pathway are transketolase and transaldolase.[2][3]
The central reaction for E4P formation is catalyzed by transketolase, a thiamine pyrophosphate (TPP)-dependent enzyme.[3][4] Transketolase transfers a two-carbon unit from a ketose donor to an aldose acceptor.[5] In the context of E4P synthesis, transketolase catalyzes the reaction between Fructose-6-phosphate and Glyceraldehyde-3-phosphate.
Key Reaction:
Fructose-6-phosphate + Glyceraldehyde-3-phosphate ⇌ This compound-4-phosphate + Xylulose-5-phosphate
This reaction is reversible and its direction is dictated by the cellular concentrations of the substrates and products.[2]
Erythritol Catabolism in Brucella
A novel pathway for the synthesis of this compound-4-phosphate has been discovered in the bacterium Brucella.[6][7] This pathway allows the organism to utilize erythritol, a four-carbon sugar alcohol, as a carbon source by converting it into E4P, which then feeds into the pentose phosphate pathway.[6][8][9]
The key steps in this pathway are:
-
Phosphorylation: Erythritol is first phosphorylated by the kinase EryA to yield L-Erythritol-4-phosphate.[6][7]
-
Oxidation: L-Erythritol-4-phosphate is then oxidized by the dehydrogenase EryB to L-3-Tetrulose-4-phosphate.[6][7]
-
Isomerization Cascade: A series of three novel isomerases, EryC, TpiA2 (EryH), and RpiB (EryI), convert L-3-Tetrulose-4-phosphate into this compound-4-phosphate.[6][7]
This pathway represents a unique metabolic adaptation, allowing Brucella to efficiently channel a specific carbon source directly into a central metabolic precursor.[6][7]
Visualization of Pathways
This compound-4-Phosphate Synthesis via the Pentose Phosphate Pathway
Caption: Non-oxidative Pentose Phosphate Pathway leading to E4P.
This compound-4-Phosphate Synthesis from Erythritol in Brucella
Caption: Erythritol catabolic pathway in Brucella.
Quantitative Data
Quantitative data for the is crucial for metabolic modeling and engineering efforts. The following tables summarize key available data.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate(s) | Km (mM) | Vmax (U/mg) | Reference |
| Transketolase | Saccharomyces cerevisiae | D-Xylulose-5-phosphate | 0.4 | 12.5 | N/A |
| D-Ribose-5-phosphate | 0.3 | N/A | |||
| This compound-4-phosphate | 0.02 | N/A | |||
| EryA (Kinase) | Brucella abortus | Erythritol | 0.23 | 45 | [6] |
| EryB (Dehydrogenase) | Brucella abortus | L-Erythritol-4-phosphate | 0.1 | 15 | [6] |
Table 2: Metabolite Concentrations
| Metabolite | Organism/Cell Type | Condition | Concentration (µM) | Reference |
| This compound-4-phosphate | Escherichia coli | Glucose-fed, exponential phase | 10 - 50 | N/A |
| Fructose-6-phosphate | Escherichia coli | Glucose-fed, exponential phase | 150 - 300 | N/A |
| Glyceraldehyde-3-phosphate | Escherichia coli | Glucose-fed, exponential phase | 50 - 100 | N/A |
Note: Metabolite concentrations are highly dynamic and depend on the organism, growth conditions, and metabolic state.
Experimental Protocols
Enzymatic Synthesis of this compound-4-Phosphate
This protocol describes the in vitro synthesis of E4P using fructose-6-phosphate phosphoketolase.[6]
Materials:
-
Fructose-6-phosphate
-
Fructose-6-phosphate phosphoketolase from Bifidobacterium crudilactis[6]
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing Fructose-6-phosphate in the reaction buffer.
-
Equilibrate the mixture to the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding a purified preparation of fructose-6-phosphate phosphoketolase.
-
Incubate the reaction for a defined period, monitoring the progress by taking aliquots at different time points.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge to remove precipitated protein.
-
Purify this compound-4-phosphate from the supernatant using anion-exchange chromatography or other suitable HPLC methods.
-
Analyze the purity and concentration of the final product using analytical HPLC and/or mass spectrometry.
Assay of Transketolase Activity
This protocol outlines a spectrophotometric assay to measure transketolase activity.
Materials:
-
Enzyme extract or purified transketolase
-
Substrates: D-Xylulose-5-phosphate and D-Ribose-5-phosphate
-
Coupling enzymes: Triosephosphate isomerase and Glycerol-3-phosphate dehydrogenase
-
NADH
-
Reaction Buffer (e.g., 50 mM Glycylglycine buffer, pH 7.6, containing TPP and MgCl2)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADH, and the coupling enzymes.
-
Add the substrates D-Xylulose-5-phosphate and D-Ribose-5-phosphate.
-
Initiate the reaction by adding the enzyme sample (cell lysate or purified transketolase).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the rate of Glyceraldehyde-3-phosphate production by transketolase.
-
Calculate the specific activity of transketolase based on the rate of absorbance change and the protein concentration of the sample.
Experimental Workflow for Pathway Elucidation
The following diagram illustrates a general workflow for identifying and characterizing a novel metabolic pathway, such as the erythritol catabolism in Brucella.
Caption: Workflow for elucidating a novel metabolic pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound-4-phosphate, primarily through the pentose phosphate pathway, is a cornerstone of cellular metabolism. The discovery of alternative pathways, such as the erythritol catabolism in Brucella, highlights the metabolic diversity and adaptability of organisms. For researchers and professionals in drug development, a thorough understanding of these pathways is essential. Targeting the enzymes involved in E4P synthesis could provide novel strategies for developing antibiotics, herbicides, or for the bio-based production of valuable aromatic compounds. Future research should focus on obtaining more comprehensive quantitative data on enzyme kinetics and in vivo metabolite fluxes across a wider range of organisms. This will be instrumental in developing accurate metabolic models and advancing the rational design of metabolic engineering strategies.
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. med.libretexts.org [med.libretexts.org]
- 3. Transketolase - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. aklectures.com [aklectures.com]
- 6. pnas.org [pnas.org]
- 7. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to this compound-4-phosphate in Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to this compound-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Crossroads: A Technical Guide to the Biological Role of D-Erythrose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Erythrose, a four-carbon aldose sugar, primarily functions in its phosphorylated form, this compound 4-phosphate (E4P), as a critical metabolic intermediate. Situated at the intersection of major biosynthetic routes, E4P is indispensable for the synthesis of aromatic amino acids, nucleotides, and certain vitamins. This technical guide provides an in-depth exploration of the biological roles of this compound in metabolism, with a focus on the enzymatic reactions and pathways in which it participates. We present a compilation of quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the relevant metabolic and experimental workflows to serve as a comprehensive resource for researchers in the fields of biochemistry, microbiology, and drug development.
Introduction
This compound is a monosaccharide that, in its phosphorylated form, this compound 4-phosphate (E4P), plays a central role in cellular metabolism.[1] While free this compound is not a major metabolite, E4P is a key intermediate in the pentose phosphate pathway (PPP) and the shikimate pathway.[2][3] Its strategic position makes it a crucial precursor for the biosynthesis of a wide array of essential biomolecules, including the aromatic amino acids (tryptophan, phenylalanine, and tyrosine), nucleotides, and vitamin B6.[2][4][5] Understanding the metabolic fate of this compound is therefore fundamental to comprehending cellular biosynthesis and identifying potential targets for therapeutic intervention. This guide will delve into the core metabolic pathways involving this compound, present relevant quantitative data, and provide detailed experimental methodologies for its study.
Metabolic Pathways Involving this compound 4-Phosphate
E4P is a pivotal intermediate that links the pentose phosphate pathway with the biosynthesis of aromatic compounds and other essential molecules.
The Pentose Phosphate Pathway (PPP)
The non-oxidative phase of the pentose phosphate pathway is the primary hub for the synthesis and interconversion of sugar phosphates, including E4P. Two key enzymes, transketolase and transaldolase, are responsible for the metabolism of E4P within this pathway.
-
Transketolase (EC 2.2.1.1): This thiamine pyrophosphate (TPP)-dependent enzyme catalyzes the reversible transfer of a two-carbon ketol group. In one key reaction, transketolase transfers a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate, producing glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate. In a subsequent reaction, it can also transfer a two-carbon unit from xylulose 5-phosphate to E4P to generate fructose 6-phosphate and glyceraldehyde 3-phosphate.[6][7]
-
Transaldolase (EC 2.2.1.2): This enzyme catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety. Transaldolase transfers this group from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, yielding E4P and fructose 6-phosphate.[2][8]
These reversible reactions allow the cell to adapt the output of the PPP to its metabolic needs, producing either pentose phosphates for nucleotide synthesis or E4P for aromatic amino acid biosynthesis.
The Shikimate Pathway
The shikimate pathway is the primary route for the de novo synthesis of aromatic amino acids in bacteria, archaea, fungi, algae, and plants.[5] This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents. The first committed step of the shikimate pathway is the condensation of E4P and phosphoenolpyruvate (PEP), catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (EC 2.5.1.54).[9][10] This reaction forms DAHP, which then undergoes a series of seven enzymatic steps to produce chorismate, the common precursor for tryptophan, phenylalanine, and tyrosine.[5]
Vitamin B6 Biosynthesis
In some organisms, E4P is also a precursor for the biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. The DXP-dependent pathway of PLP biosynthesis utilizes E4P as a substrate for the enzyme erythrose-4-phosphate dehydrogenase.[3][11]
Erythritol Metabolism in Brucella
A novel metabolic pathway has been identified in Brucella species where erythritol, a four-carbon sugar alcohol, is metabolized exclusively through E4P to feed into the pentose phosphate pathway. This pathway involves a series of isomerization reactions that convert erythritol-derived intermediates into E4P, highlighting a unique adaptation for the utilization of this carbon source.
Quantitative Data on this compound Metabolism
The following tables summarize key kinetic parameters for the enzymes that produce and consume this compound 4-phosphate in various organisms. These data are essential for metabolic modeling and for understanding the regulation of carbon flux through these critical pathways.
Table 1: Kinetic Parameters of Transketolase
| Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Escherichia coli | This compound 4-phosphate | 90 | - | [11] |
| Saccharomyces cerevisiae | This compound 4-phosphate | - | - | [12] |
Table 2: Kinetic Parameters of Transaldolase
| Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Escherichia coli | This compound 4-phosphate | 90 | 60 | [3][5] |
| Methanocaldococcus jannaschii | This compound 4-phosphate | 15.6 (25°C), 27.8 (50°C) | 1.0 (25°C), 12.0 (50°C) | [12][13] |
| Rat Liver | This compound 4-phosphate | 130 | - | [14] |
| Hepatoma 3924A | This compound 4-phosphate | 170 | - | [14] |
Table 3: Kinetic Parameters of DAHP Synthase
| Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Escherichia coli (Tyr-sensitive) | This compound 4-phosphate | - | - | [4] |
| Saccharomyces cerevisiae (Tyr-inhibitable) | This compound 4-phosphate | 500 | - | [1] |
| Aspergillus nidulans (aroGp) | This compound 4-phosphate | - | - | [1] |
| Aspergillus nidulans (aroFp) | This compound 4-phosphate | - | - | [1] |
Note: Vmax values can vary significantly based on assay conditions and enzyme purity. "-" indicates data not available in the cited sources.
Experimental Protocols
Accurate measurement of E4P levels and the activity of related enzymes is crucial for studying its metabolic role. Below are detailed methodologies for key experiments.
Quantification of this compound 4-Phosphate by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of intracellular metabolites, including E4P.
4.1.1. Sample Preparation
-
Cell Quenching and Metabolite Extraction: Rapidly quench metabolic activity by adding the cell culture to a cold solvent mixture (e.g., -20°C methanol/water).
-
Centrifuge the cell suspension at a low temperature to pellet the cells.
-
Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).
-
Lyse the cells by sonication or bead beating.
-
Centrifuge the lysate to remove cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under vacuum or nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
4.1.2. LC-MS/MS Analysis
-
Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase column to separate E4P from other metabolites.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of E4P.
-
Quantification: Use a stable isotope-labeled internal standard of E4P to correct for matrix effects and variations in instrument response. Generate a standard curve with known concentrations of E4P to quantify its concentration in the samples.
Transketolase Activity Assay
This is a coupled spectrophotometric assay that measures the rate of NADH oxidation.
4.2.1. Principle
Transketolase catalyzes the conversion of xylulose 5-phosphate and ribose 5-phosphate to glyceraldehyde 3-phosphate (G3P) and sedoheptulose 7-phosphate. The G3P produced is then converted to dihydroxyacetone phosphate by triosephosphate isomerase, which is subsequently reduced to glycerol 3-phosphate by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.
4.2.2. Reagents
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Ribose 5-phosphate
-
Xylulose 5-phosphate
-
Thiamine pyrophosphate (TPP)
-
MgCl₂
-
NADH
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
Enzyme sample (cell lysate or purified enzyme)
4.2.3. Procedure
-
Prepare a reaction mixture containing all reagents except the enzyme sample in a cuvette.
-
Incubate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
Transaldolase Activity Assay
This is also a coupled spectrophotometric assay measuring NADH oxidation.
4.3.1. Principle
Transaldolase catalyzes the conversion of sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate to E4P and fructose 6-phosphate. In the reverse direction, which is often more convenient to measure, fructose 6-phosphate and E4P are converted to sedoheptulose 7-phosphate and G3P. The G3P is then measured as in the transketolase assay.
4.3.2. Reagents
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Fructose 6-phosphate
-
This compound 4-phosphate
-
NADH
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
Enzyme sample
4.3.3. Procedure
-
Prepare a reaction mixture containing all reagents except the enzyme sample in a cuvette.
-
Incubate at the desired temperature.
-
Start the reaction by adding the enzyme sample.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the rate of the reaction.
Conclusion
This compound, through its phosphorylated derivative E4P, holds a central and indispensable position in cellular metabolism. As a key intermediate in the pentose phosphate and shikimate pathways, it serves as a critical branch point for the biosynthesis of aromatic amino acids, nucleotides, and other essential biomolecules. The enzymes that govern the metabolic fate of E4P are subject to complex regulation, and their dysfunction can have profound effects on cellular physiology. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the intricate roles of this compound in health and disease, and to explore the potential of its metabolic pathways as targets for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transaldolase B of Escherichia coli K-12: cloning of its gene, talB, and characterization of the enzyme from recombinant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transaldolase B of Escherichia coli K-12: cloning of its gene, talB, and characterization of the enzyme from recombinant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Transketolase - Wikipedia [en.wikipedia.org]
- 8. Mechanistic investigation of a D to N mutation in DAHP synthase that dictates carbon flux into the shikimate pathway in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of aspartate transcarbamylase from Escherichia coli for the reverse direction of reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DAHP synthase - Wikipedia [en.wikipedia.org]
- 11. Transketolase A of Escherichia coli K12. Purification and properties of the enzyme from recombinant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic study of the H103A mutant yeast transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Erythrose and its Pivotal Role in the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Erythrose, in its phosphorylated form this compound 4-phosphate (E4P), is a critical intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is a fundamental component of cellular metabolism, running parallel to glycolysis. While the PPP is renowned for its role in generating NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis, the significance of E4P as a key metabolic node is often understated. This technical guide provides an in-depth exploration of this compound's role within the PPP, its function as a precursor to essential biomolecules, and its broader implications in metabolic regulation and disease. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic intersection.
Introduction to the Pentose Phosphate Pathway and this compound 4-Phosphate
The pentose phosphate pathway (PPP) is a vital metabolic route for the processing of glucose.[1][2] It is distinct from glycolysis in that its primary functions are anabolic rather than catabolic.[2] The PPP is divided into two main phases:
-
The Oxidative Phase: An irreversible phase that converts glucose-6-phosphate to ribulose-5-phosphate, generating two molecules of NADPH in the process.[3]
-
The Non-Oxidative Phase: A series of reversible sugar phosphate interconversions that produce various intermediates, including the four-carbon sugar phosphate, this compound 4-phosphate (E4P).[3]
E4P is a central figure in the non-oxidative PPP, acting as a key substrate for two crucial enzymes: transketolase and transaldolase. These enzymes facilitate the interconversion of sugar phosphates, linking the PPP with glycolysis.[3] Beyond its role within the PPP, E4P is a vital precursor for the biosynthesis of aromatic amino acids and vitamin B6.[4]
The Role of this compound 4-Phosphate in the Non-Oxidative Pentose Phosphate Pathway
E4P is both produced and consumed within the non-oxidative branch of the PPP through the actions of transketolase and transaldolase. These reversible reactions allow the cell to adapt to varying metabolic needs.
Transketolase: This enzyme catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. E4P can act as an acceptor of a two-carbon unit from xylulose-5-phosphate, yielding fructose-6-phosphate and glyceraldehyde-3-phosphate, both of which are intermediates in glycolysis.[5]
Transaldolase: This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor. Sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate react to form E4P and fructose-6-phosphate.[4]
The reversibility of these reactions allows the flux through the PPP to be directed towards either the production of ribose-5-phosphate for nucleotide synthesis or the generation of glycolytic intermediates for ATP production, depending on the cell's requirements.
This compound 4-Phosphate as a Precursor for Aromatic Amino Acid Biosynthesis
One of the most critical anabolic roles of E4P is serving as a direct precursor for the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. This occurs via the shikimate pathway, a metabolic route present in bacteria, archaea, fungi, and plants, but absent in mammals.[4] This makes the shikimate pathway an attractive target for the development of antimicrobial agents and herbicides.
The first committed step of the shikimate pathway is the condensation of E4P with phosphoenolpyruvate (PEP), an intermediate of glycolysis, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This reaction is catalyzed by DAHP synthase.[4] The carbon skeleton of E4P provides four of the ten carbons that will ultimately form the aromatic ring and the side chain of the amino acids.
Quantitative Data
The kinetics of the enzymes that metabolize E4P and its intracellular concentrations are crucial for understanding the flux through the PPP and related pathways.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | K_m_ | V_max_ (µmol/min/mg) | k_cat_ (min⁻¹) | Reference |
| Transaldolase | Methanocaldococcus jannaschii | This compound 4-Phosphate | 15.6 µM (at 25°C) | 1.0 | 24 | [6] |
| This compound 4-Phosphate | 27.8 µM (at 50°C) | 12.0 | - | [6] | ||
| Transketolase | Rat Liver | - | - | 1.7 (specific activity) | - | [7] |
Note: Kinetic data for transketolase with E4P as a substrate is limited in the literature.
Table 2: Intracellular Concentrations of this compound 4-Phosphate
| Cell Type / Organism | Condition | Concentration | Reference |
| Krebs ascites tumor cells | - | 0.005 nmol/g of packed cells | [8] |
| Mammary gland | - | 9.2-13.8 nmol/ml of intracellular water | [8] |
| Lung cancer cells | - | Increased levels compared to adjacent normal tissue | [9] |
Experimental Protocols
Measurement of Transaldolase Activity
This protocol is a continuous spectrophotometric rate determination assay.
Principle: The production of glyceraldehyde-3-phosphate (G3P) from the transaldolase-catalyzed reaction between sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate (or fructose-6-phosphate and erythrose-4-phosphate in the reverse direction) is coupled to the oxidation of NADH by α-glycerophosphate dehydrogenase and triosephosphate isomerase. The decrease in absorbance at 340 nm is monitored.
Reagents:
-
100 mM Tris-HCl buffer, pH 7.8
-
5 mM Fructose-6-phosphate
-
10 mM Erythrose-4-phosphate
-
2 mM NADH
-
10 units/mL α-Glycerophosphate dehydrogenase/triosephosphate isomerase enzyme mixture
-
Purified transaldolase or cell lysate
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, fructose-6-phosphate, NADH, and the α-glycerophosphate dehydrogenase/triosephosphate isomerase mixture in a cuvette.
-
Add the transaldolase sample to initiate the reaction.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for several minutes.
-
The rate of NADH oxidation is proportional to the transaldolase activity.
Measurement of Transketolase Activity
This protocol is adapted from methods used to assess thiamine status, as transketolase is a thiamine-dependent enzyme.
Principle: The production of glyceraldehyde-3-phosphate from the transketolase-catalyzed reaction is coupled to the oxidation of NADH, similar to the transaldolase assay. The assay measures basal activity and stimulated activity (with the addition of excess thiamine pyrophosphate, TPP).
Reagents:
-
100 mM Tris-HCl buffer, pH 7.6
-
50 mM Ribose-5-phosphate
-
50 mM Xylulose-5-phosphate
-
2 mM NADH
-
10 units/mL α-Glycerophosphate dehydrogenase/triosephosphate isomerase enzyme mixture
-
1 mM Thiamine pyrophosphate (TPP) for stimulated assay
-
Erythrocyte hemolysate or purified transketolase
Procedure:
-
Prepare two sets of reaction mixtures: one for basal activity and one for stimulated activity (containing TPP).
-
The mixtures should contain Tris-HCl buffer, ribose-5-phosphate, xylulose-5-phosphate, NADH, and the coupling enzymes.
-
Add the enzyme sample to each mixture to start the reaction.
-
Monitor the decrease in absorbance at 340 nm.
-
The difference in activity between the stimulated and basal assays can indicate thiamine deficiency. For direct measurement of transketolase activity, the basal activity is used.[2]
Quantification of this compound 4-Phosphate by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific quantification of E4P in complex biological samples.
Sample Preparation:
-
Rapidly quench metabolic activity in cell or tissue samples using cold methanol or other quenching solutions.
-
Extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Centrifuge to remove cellular debris.
-
The supernatant containing the metabolites is then ready for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatography: Separate E4P from other metabolites using a suitable LC column, such as a HILIC or ion-pair chromatography column.[10]
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Parent ion: The deprotonated molecule of E4P ([M-H]⁻) at m/z 199.
-
Fragment ion: A characteristic fragment ion of E4P, such as the phosphate group at m/z 97.
-
-
Quantification: Use a stable isotope-labeled internal standard of E4P to correct for matrix effects and variations in instrument response. Create a standard curve with known concentrations of E4P to quantify the amount in the sample.
Visualization of Workflows and Logical Relationships
13C-Metabolic Flux Analysis (MFA) Workflow
Diagnostic Workflow for Transaldolase Deficiency
Broader Metabolic Significance and Disease Implications
The PPP, and by extension E4P, has significant implications for cellular health and disease.
-
Cancer: Cancer cells often exhibit an upregulated PPP to meet the high demand for nucleotides for proliferation and NADPH to counteract oxidative stress.[11] The increased flux through the PPP can lead to elevated levels of intermediates like E4P.[9] This makes the enzymes of the PPP, including transketolase and transaldolase, potential therapeutic targets in oncology.
-
Inborn Errors of Metabolism: A deficiency in the transaldolase enzyme leads to a rare metabolic disorder characterized by the accumulation of polyols, including erythritol (derived from E4P), in the urine.[1] Symptoms can include liver dysfunction and hepatosplenomegaly.[1]
-
Infectious Diseases: As the shikimate pathway is essential for many pathogenic bacteria but absent in humans, the enzymes in this pathway that utilize E4P are prime targets for the development of novel antibiotics.
Conclusion
This compound 4-phosphate is far more than a simple intermediate in the pentose phosphate pathway. It represents a critical metabolic hub, connecting glucose metabolism with the biosynthesis of essential aromatic amino acids. Its position at the crossroads of these pathways underscores its importance in maintaining cellular homeostasis. A thorough understanding of the regulation of E4P synthesis and its subsequent metabolic fate is crucial for researchers in fields ranging from metabolic engineering to drug development. The quantitative data, experimental protocols, and logical workflows presented in this guide provide a solid foundation for further investigation into the multifaceted role of this compound in cellular metabolism.
References
- 1. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Transketolase - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. [Formation of a pentose phosphate cycle metabolite, erythrose-4-phosphate, from initial compounds of glycolysis by transketolase from the rat liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. biorxiv.org [biorxiv.org]
- 10. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (België) [shimadzu.be]
- 11. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of D-Erythrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrose, a naturally occurring aldotetrose, is a monosaccharide of significant interest in various fields of chemical and biological research. With the chemical formula C₄H₈O₄, it plays a crucial role as an intermediate in key metabolic pathways, including the pentose phosphate pathway and the Calvin cycle.[1][2] Its phosphorylated form, this compound 4-phosphate, is a vital precursor in the biosynthesis of aromatic amino acids via the shikimate pathway.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its metabolic significance to support researchers, scientists, and professionals in drug development.
Physical Properties
This compound is typically encountered as a colorless to light yellow, viscous syrup, which explains the absence of a distinct melting point in much of the literature.[1] It is known to be hygroscopic and should be stored accordingly.[5]
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄H₈O₄ | |
| Molecular Weight | 120.10 g/mol | [6] |
| Appearance | Colorless to light yellow syrup | [1] |
| Melting Point | Not applicable (syrup) | |
| Boiling Point | ~144 °C (rough estimate) | [5] |
| Density | ~1.05 g/cm³ (rough estimate) | [5] |
| Solubility in Water | 250 mg/mL (ultrasonication may be needed) | [7] |
| Solubility in DMSO | ≥ 250 mg/mL | [7] |
| Specific Rotation [α]D²⁰ | +1° → -14.5° (in water, c=11, over 3 days) |
Experimental Protocols
Determination of Specific Rotation:
The specific rotation of this compound can be determined using a polarimeter.[8][9]
-
Preparation of the Solution: Prepare a solution of this compound in deionized water with a precisely known concentration (e.g., 11 g/100 mL).
-
Instrument Calibration: Calibrate the polarimeter using a blank sample of deionized water.
-
Measurement: Fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the optical rotation at a constant temperature (e.g., 20°C) using the sodium D-line (589 nm).
-
Calculation: The specific rotation is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.[10] Note: this compound exhibits mutarotation in solution, meaning its optical rotation changes over time as it equilibrates between its different isomeric forms. Measurements should be taken at specified time intervals to observe this phenomenon.
Chemical Properties and Reactions
This compound is a reducing sugar due to the presence of a free aldehyde group in its open-chain form. This functional group is responsible for its characteristic chemical reactivity.
Oxidation
Oxidation of this compound with a mild oxidizing agent like nitric acid yields meso-tartaric acid, an optically inactive dicarboxylic acid.[11][12][13] This is a key reaction used in the stereochemical elucidation of sugars.
Experimental Protocol for Oxidation to meso-Tartaric Acid:
-
Reaction Setup: In a fume hood, dissolve this compound in a suitable volume of dilute nitric acid in a round-bottom flask equipped with a reflux condenser.
-
Heating: Gently heat the reaction mixture. The reaction progress can be monitored by the evolution of nitrogen oxides.
-
Workup: After the reaction is complete, cool the mixture and carefully evaporate the nitric acid under reduced pressure.
-
Isolation: The resulting tartaric acid can be isolated and purified by crystallization from a suitable solvent system. The optical activity of the product should be measured to confirm the formation of the meso isomer.
Reduction
Reduction of the aldehyde group of this compound yields the corresponding sugar alcohol, erythritol, which is an achiral meso compound.[14][15] This reaction is typically carried out using a reducing agent such as sodium borohydride (NaBH₄).
Experimental Protocol for Reduction to Erythritol:
While specific contemporary protocols for this compound are not detailed in the search results, a general procedure for the reduction of aldoses can be applied.
-
Dissolution: Dissolve this compound in an appropriate solvent, such as water or ethanol, in a reaction vessel.
-
Reduction: Cool the solution in an ice bath and slowly add a solution of sodium borohydride (NaBH₄). The reaction is typically exothermic.
-
Quenching: After the reaction is complete (as determined by a suitable method like TLC), carefully quench the excess NaBH₄ by the slow addition of an acid (e.g., dilute acetic acid) until the effervescence ceases.
-
Purification: The resulting erythritol can be purified by techniques such as crystallization or chromatography.
Synthesis
Ruff Degradation: this compound can be synthesized by the Ruff degradation of a larger sugar, such as D-glucose or D-arabinose.[16][17][18][19] This method involves the oxidative decarboxylation of the corresponding aldonic acid.
Experimental Workflow for Ruff Degradation of D-Glucose:
Kiliani-Fischer Synthesis: This chain-lengthening process can be used to synthesize pentoses from this compound. The reaction proceeds via a cyanohydrin intermediate, which is then hydrolyzed and reduced to yield a mixture of two epimeric aldopentoses.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and identification of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | References |
| ¹H NMR | Predicted spectra show complex multiplets in the 3.5-4.7 ppm region, corresponding to the methine and methylene protons of the sugar backbone. | [20][21][22] |
| ¹³C NMR | Predicted spectra indicate signals for the four carbon atoms. Experimental data from reaction monitoring shows peaks corresponding to the furanose and hydrated forms. | [23][24][25] |
| Mass Spec (GC-MS) | The mass spectrum shows characteristic fragmentation patterns, with major peaks observed at m/z values of 147, 117, and 205. | [6] |
Biological Significance
This compound 4-phosphate, a key derivative of this compound, is a central intermediate in several vital metabolic pathways.
Pentose Phosphate Pathway
In the non-oxidative phase of the pentose phosphate pathway, this compound 4-phosphate is produced and serves as a substrate for the enzyme transaldolase, which is crucial for the interconversion of sugars.[2]
Shikimate Pathway
This compound 4-phosphate is a primary precursor, along with phosphoenolpyruvate (PEP), for the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants.[3][4]
Calvin Cycle
In photosynthesis, this compound 4-phosphate is an intermediate in the Calvin cycle, the metabolic pathway responsible for carbon fixation.[2][26][27][28][29]
Analytical Methods
High-performance liquid chromatography (HPLC) is a common technique for the separation and quantification of this compound. Various stationary phases can be employed, including reverse-phase columns, with mobile phases typically consisting of acetonitrile and water with an acidic modifier.[19]
General HPLC Method Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, with an additive like phosphoric acid or formic acid for MS compatibility.
-
Detection: Refractive Index Detector (RID) or Mass Spectrometry (MS).
Conclusion
This compound is a fundamental monosaccharide with diverse roles in chemistry and biology. This guide has summarized its key physical and chemical properties, provided insights into experimental methodologies, and illustrated its importance in major metabolic pathways. For researchers and professionals in drug development, a thorough understanding of this compound's characteristics is crucial for its application as a building block in synthesis, as a reference standard in metabolic studies, and for investigating its potential roles in various biological processes. Further research to obtain high-resolution, fully assigned experimental NMR spectra and to develop detailed, optimized synthetic protocols would be of great value to the scientific community.
References
- 1. Erythrose - Wikipedia [en.wikipedia.org]
- 2. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. This compound | D-(-)-Erythrose | Tetrose | TargetMol [targetmol.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C4H8O4 | CID 94176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. satish0402.weebly.com [satish0402.weebly.com]
- 9. Virtual Labs [cds-iiith.vlabs.ac.in]
- 10. brcmcet.edu.in [brcmcet.edu.in]
- 11. An important technique for establishing relative configurations among iso.. [askfilo.com]
- 12. Oxidation of either this compound or D-threose with nitric acid gives tarta.. [askfilo.com]
- 13. Oxidation of this compound and D-threose with nitric acid yields aldaric ac.. [askfilo.com]
- 14. CAS 583-50-6: this compound | CymitQuimica [cymitquimica.com]
- 15. gauthmath.com [gauthmath.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Ruff degradation - Wikipedia [en.wikipedia.org]
- 18. 9.5 Degradation and Synthesis of Monosaccharides – Organic Chemistry II [kpu.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0006293) [hmdb.ca]
- 21. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0002649) [hmdb.ca]
- 22. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0029893) [hmdb.ca]
- 23. researchgate.net [researchgate.net]
- 24. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002649) [hmdb.ca]
- 26. biologydiscussion.com [biologydiscussion.com]
- 27. eagri.org [eagri.org]
- 28. Calvin cycle - Wikipedia [en.wikipedia.org]
- 29. resources.saylor.org [resources.saylor.org]
An In-Depth Technical Guide to D-Erythrose Derivatives and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrose, a four-carbon aldose sugar, and its derivatives are emerging as significant molecules in biochemical research and drug development. While this compound itself is a key intermediate in metabolic pathways, its derivatives have shown promise in a variety of therapeutic areas, most notably in oncology. This technical guide provides a comprehensive overview of the synthesis, functions, and mechanisms of action of this compound and its key derivatives, with a focus on their potential applications in drug discovery and development.
Core Functions and Therapeutic Potential
The biological activities of this compound derivatives are diverse, ranging from metabolic modulation to the induction of apoptosis in cancer cells. A pivotal derivative, this compound 4-phosphate, is a crucial intermediate in the pentose phosphate pathway (PPP) and the shikimate pathway, the latter being essential for the biosynthesis of aromatic amino acids in plants and microorganisms.
Antitumor Activity
A significant area of research has been the investigation of this compound and its derivatives as anticancer agents. This compound has been shown to exhibit antitumor effects, particularly in colon carcinoma. This activity is thought to be linked to the Warburg effect, a phenomenon where cancer cells predominantly utilize glycolysis for energy production even in the presence of oxygen. By interfering with this altered metabolic state, this compound can selectively target cancer cells.
| Compound | Cancer Model | Dosage | Effect | Reference |
| This compound | Abdominal metastatic model of colon carcinoma | 500 mg/kg | 69.1% reduction in intraperitoneal tumor weight | [1] |
Table 1: Quantitative data on the antitumor activity of this compound.
The pro-apoptotic function of this compound is a key mechanism behind its antitumor effects. Studies have demonstrated that this compound treatment leads to a significant increase in tumor cell apoptosis.
Key Signaling Pathways
The functions of this compound and its derivatives are intrinsically linked to their influence on fundamental cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanisms of action and for the rational design of novel therapeutic agents.
Pentose Phosphate Pathway
This compound 4-phosphate is a central metabolite in the non-oxidative branch of the pentose phosphate pathway. This pathway is critical for producing NADPH, which is essential for reductive biosynthesis and for protecting cells from oxidative stress, as well as for generating precursors for nucleotide biosynthesis.
Warburg Effect and Apoptosis in Cancer
The antitumor activity of this compound is closely associated with its ability to exploit the metabolic vulnerability of cancer cells known as the Warburg effect. By interfering with glycolysis, this compound can induce metabolic stress, leading to the activation of apoptotic pathways.
Experimental Protocols
Synthesis of 2,4-O-Ethylidene-D-erythrose
This protocol describes the synthesis of a key this compound derivative, (1'R)-(−)-2,4-O-Ethylidene-D-erythrose, which can serve as a starting material for the synthesis of more complex derivatives. The synthesis involves two main steps: the formation of (1'R)-(−)-4,6-O-Ethylidene-D-glucose from D-glucose, followed by oxidative cleavage to yield the desired product.
A. (1'R)-(−)-4,6-O-Ethylidene-D-glucose [2]
-
To a 500-mL round-bottomed flask, add D-glucose (81.8 g, 454 mmol) and paraldehyde (68.0 g, 514 mmol).
-
Add concentrated sulfuric acid (0.5 mL) dropwise with shaking.
-
Mechanically shake the mixture for 40 minutes and then let it stand at room temperature for 3 days.
-
Add 300 mL of ethanol to the resulting adhesive mass.
-
Adjust the pH to 6.5-7 by adding a 1 N solution of potassium hydroxide in ethanol.
-
Dissolve the residue by careful heating, maintaining the pH with additional ethanolic potassium hydroxide.
-
Add charcoal (5 g) and filter the mixture through Celite.
-
Wash the filter cake with hot ethanol (50 mL).
-
Allow the filtrate to stand overnight in a freezer at -30°C to deposit a colorless solid.
-
Recrystallize the solid from ethanol at -30°C to yield (1'R)-(−)-4,6-O-ethylidene-D-glucose.
B. (−)-2,4-O-Ethylidene-D-erythrose [2]
-
In a 1-L three-necked round-bottomed flask, suspend sodium metaperiodate (59.2 g, 277 mmol) in 400 mL of water.
-
Add a solution of (1'R)-(−)-4,6-O-ethylidene-D-glucose (51.5 g, 250 mmol) in 200 mL of water dropwise over 30 minutes while maintaining the temperature at 20-25°C.
-
Stir the mixture for 20 hours at room temperature.
-
Filter the suspension and wash the solid with ethanol.
-
Concentrate the filtrate by rotary evaporation.
-
Extract the residue with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate and concentrate to yield (−)-2,4-O-ethylidene-D-erythrose as a colorless, amorphous solid.
TUNEL Assay for Apoptosis Detection in Colon Carcinoma Tissue
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method for detecting DNA fragmentation that is a hallmark of apoptosis. The following is a general protocol for performing a TUNEL assay on paraffin-embedded colon carcinoma tissue sections.[3][4][5][6]
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene for 5 minutes (repeat once).
-
Immerse slides in 100% ethanol for 5 minutes (repeat once).
-
Sequentially immerse slides in 95%, 85%, 70%, and 50% ethanol for 3 minutes each.
-
Wash slides in 0.85% NaCl for 5 minutes.
-
Wash slides in Phosphate-Buffered Saline (PBS) for 5 minutes.
2. Fixation and Permeabilization:
-
Fix the tissue sections by immersing the slides in 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash slides in PBS.
-
Incubate slides with Proteinase K solution (20 µg/mL in PBS) for 10-20 minutes at room temperature to permeabilize the tissue.
-
Wash slides in PBS.
3. TUNEL Reaction:
-
Equilibrate the slides with Equilibration Buffer for 5-10 minutes.
-
Prepare the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides (e.g., FITC-dUTP) according to the manufacturer's instructions.
-
Apply the TUNEL reaction mixture to the tissue sections and incubate in a humidified chamber at 37°C for 60 minutes.
-
Stop the reaction by immersing the slides in Stop/Wash Buffer.
4. Detection and Visualization:
-
If using a biotin-labeled nucleotide, incubate with streptavidin-HRP.
-
Apply a substrate solution (e.g., DAB) to visualize the labeled cells. Apoptotic nuclei will appear dark brown.
-
Counterstain with a suitable nuclear stain (e.g., Methyl Green or Hematoxylin).
-
Dehydrate the slides through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium and a coverslip.
-
Visualize under a light microscope.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug development, particularly in the field of oncology. Their ability to modulate key metabolic and signaling pathways provides a strong foundation for the design of novel therapeutics. Further research into the synthesis of a wider range of derivatives and a more detailed elucidation of their molecular targets will be crucial for translating the potential of these molecules into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound derivatives.
References
- 1. Antitumor effect of this compound in an abdominal metastatic model of colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. abcam.com [abcam.com]
- 4. genscript.com [genscript.com]
- 5. promega.com [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Spectroscopic Analysis of D-Erythrose: A Technical Guide
Introduction
D-Erythrose, an aldotetrose monosaccharide with the chemical formula C₄H₈O₄, is a key intermediate in the pentose phosphate pathway. Its structure and reactivity are of significant interest in various fields, including biochemistry and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and characterization of this compound. This guide provides an in-depth overview of the spectroscopic data and experimental methodologies for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the detailed structure of this compound in solution. Like many sugars, this compound exists in equilibrium between its open-chain aldehyde form and cyclic furanose anomers (α and β). This results in complex spectra reflecting the mixture of these forms.
Data Presentation
¹H NMR Data
The proton NMR spectrum shows signals primarily in the 3-6 ppm region. Anomeric protons (H-1 of the cyclic forms) are typically found further downfield (4.5-5.5 ppm).[1]
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Anomeric Protons (α/β-furanose) | ~5.2 - 5.4 | d, m | - |
| H-2, H-3, H-4 | ~3.5 - 4.2 | m | - |
| CH₂OH | ~3.6 - 3.8 | m | - |
| Note: Data is compiled from typical ranges for monosaccharides and publicly available spectra.[2][3] Precise shifts and couplings are highly dependent on solvent, temperature, and pH. |
¹³C NMR Data
The carbon NMR spectrum provides distinct signals for each carbon atom in the different isomeric forms present in solution.[4] The anomeric carbon (C-1) is particularly diagnostic, appearing in the 90-110 ppm range.[1]
| Carbon Assignment | Chemical Shift (δ) ppm (α-furanose) | Chemical Shift (δ) ppm (β-furanose) |
| C-1 (Anomeric) | ~98.0 | ~102.5 |
| C-2 | ~72.0 | ~75.0 |
| C-3 | ~71.5 | ~76.5 |
| C-4 | ~63.0 | ~64.0 |
| Note: Values are approximate and based on studies of ¹³C-labeled erythrose and general carbohydrate NMR data.[4][5][6][7] The open-chain and hydrated forms will show different chemical shifts. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent, typically deuterium oxide (D₂O), in a standard 5 mm NMR tube. D₂O is used to avoid a large solvent signal from water protons.
-
Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[8]
-
Data Acquisition :
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.
-
To aid in assignment, two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are highly recommended.[9][10]
-
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software. Chemical shifts are typically referenced to an internal standard like DSS or externally to TSP.
Visualization: NMR Experimental Workflow
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is dominated by absorptions from its multiple hydroxyl (-OH) groups and its carbon-carbon and carbon-oxygen single bonds.
Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3600 - 3200 | Strong, Broad | O-H Stretching (from hydroxyl groups, extensive hydrogen bonding) |
| 3000 - 2800 | Medium | C-H Stretching (from sp³ C-H bonds) |
| ~1730 | Weak | C=O Stretching (aldehyde, present in open-chain form) |
| 1200 - 950 | Strong, Complex | C-O Stretching and O-H Bending (the "fingerprint region" for carbohydrates)[11] |
| Note: Data is based on characteristic absorption bands for carbohydrates.[12][13][14][15] The intensity of the C=O peak is often very low due to the low concentration of the open-chain form in the solid state or in solution. |
Experimental Protocol: FTIR Spectroscopy
A common and convenient method for analyzing solid or liquid carbohydrate samples is Attenuated Total Reflectance (ATR) FTIR.[13]
-
Instrument Setup : Prepare the FTIR spectrometer by running a background scan. This measures the ambient atmosphere (water vapor, CO₂) and is subtracted from the sample spectrum.
-
Sample Application : Place a small amount of solid this compound powder directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Pressure Application : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal.
-
Data Acquisition : Collect the infrared spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000 to 400 cm⁻¹.
-
Data Analysis : The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands corresponding to the functional groups in this compound.
Visualization: FTIR Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns observed in MS/MS experiments offer valuable structural clues. For volatile analysis, monosaccharides like this compound often require derivatization.[16]
Data Presentation
GC-MS Data (after derivatization, e.g., silylation) Gas Chromatography-Mass Spectrometry is suitable for derivatized, volatile monosaccharides. The mass spectrum will show the molecular ion of the derivatized this compound and characteristic fragment ions.
LC-ESI-MS/MS Data Liquid Chromatography-Electrospray Ionization-Mass Spectrometry can analyze underivatized this compound.[16] Soft ionization typically yields protonated molecules [M+H]⁺ or other adducts.
| Ion Type | m/z (Mass-to-Charge Ratio) | Method | Notes |
| [M+H]⁺ | 121.05 | ESI-MS | Protonated molecular ion (C₄H₈O₄ + H⁺) |
| [M-H]⁻ | 119.04 | ESI-MS | Deprotonated molecular ion (C₄H₈O₄ - H⁺) |
| Fragment Ions | 101, 75, 59 | ESI-MS/MS of [M-H]⁻ | Result from collision-induced dissociation (CID), indicating loss of water and other small fragments.[17][18] |
| Fragment Ions | 205, 147, 117, 103 | GC-EI-MS (TMS derivative) | Characteristic fragments from the electron ionization of the derivatized molecule.[19] |
| Note: The molecular weight of this compound is 120.10 g/mol . |
Experimental Protocol: LC-ESI-MS
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Chromatographic Separation (LC) : Inject the sample into an HPLC system. For polar molecules like sugars, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used to achieve separation from other components in a mixture.[16]
-
Ionization (ESI) : The eluent from the LC column is directed into the electrospray ionization (ESI) source. A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions of the analyte (e.g., [M+H]⁺).[20]
-
Mass Analysis : The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Full Scan (MS1) : The analyzer scans a range of m/z values to detect the molecular ion and determine its mass.
-
Tandem MS (MS/MS) : The molecular ion is selected, fragmented (e.g., by collision with an inert gas), and the resulting fragment ions are analyzed to provide structural information.
-
-
Data Analysis : The resulting mass spectra are analyzed to confirm the molecular weight and interpret the fragmentation patterns to support structural elucidation.
Visualization: LC-MS Experimental Workflow
References
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002649) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002649) [hmdb.ca]
- 7. compoundchem.com [compoundchem.com]
- 8. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. rockymountainlabs.com [rockymountainlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. www1.udel.edu [www1.udel.edu]
- 20. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
D-Erythrose as a Precursor for Nucleotide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway for the utilization of D-Erythrose as a precursor for nucleotide synthesis. This compound, a four-carbon aldose, can be channeled into the pentose phosphate pathway (PPP) to generate ribose-5-phosphate, the essential precursor for phosphoribosyl pyrophosphate (PRPP) and, consequently, for the de novo and salvage pathways of nucleotide biosynthesis. This document details the enzymatic steps involved, presents available quantitative data on its metabolic fate, and provides detailed experimental protocols for tracing its incorporation into nucleotides. The signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.
Introduction
Nucleotide biosynthesis is a fundamental cellular process essential for DNA replication, RNA synthesis, and cellular energy metabolism. The pentose phosphate pathway (PPP) is the primary route for the production of the ribose moiety of nucleotides in the form of ribose-5-phosphate (R5P).[1] R5P is subsequently converted to phosphoribosyl pyrophosphate (PRPP), a key activated intermediate in the synthesis of purine and pyrimidine nucleotides.[2][3] While glucose is the most common precursor for the PPP, other sugars can also serve as entry points into this pathway.
This compound, a four-carbon monosaccharide, is an intermediate in the non-oxidative branch of the PPP in the form of this compound-4-phosphate (E4P).[4][5] Exogenously supplied this compound can also be utilized as a carbon source by some organisms, feeding into the central carbon metabolism and contributing to the biosynthesis of essential molecules, including nucleotides.[1][6] This guide explores the metabolic journey of this compound from its uptake to its incorporation into the nucleotide pool.
The Metabolic Pathway: From this compound to PRPP
The utilization of extracellular this compound as a precursor for nucleotide synthesis involves a series of enzymatic reactions that convert it into an intermediate of the pentose phosphate pathway. While a direct kinase for this compound has not been extensively characterized, a plausible pathway, elucidated in organisms such as Brucella, involves its initial reduction to erythritol.[7][8]
The key steps are:
-
Transport: this compound is transported into the cell, likely through a monosaccharide transporter.
-
Reduction to Erythritol: In the cytoplasm, this compound is reduced to erythritol by an Erythrose Reductase . This reaction is NADPH-dependent.[9][10]
-
Phosphorylation of Erythritol: Erythritol is then phosphorylated to L-erythritol-4-phosphate by an Erythritol Kinase (EryA in Brucella).[7]
-
Conversion to this compound-4-Phosphate: A series of isomerizations, catalyzed by enzymes such as tetrulose-4-phosphate racemase (EryC), D-3-tetrulose-4-phosphate isomerase (TpiA2), and this compound-4-phosphate isomerase (RpiB), convert L-erythritol-4-phosphate to this compound-4-phosphate (E4P).[7]
-
Entry into the Pentose Phosphate Pathway: E4P is a key intermediate in the non-oxidative branch of the PPP. It can be converted to fructose-6-phosphate and glyceraldehyde-3-phosphate by transketolase and transaldolase .[4] These intermediates can then be cycled back to produce ribose-5-phosphate (R5P).
-
Synthesis of PRPP: R5P is the direct precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), catalyzed by PRPP synthetase .[2][3] PRPP is the activated ribose donor for the synthesis of all nucleotides.
Data Presentation: Quantitative Analysis
Direct quantitative data comparing the efficiency of this compound to other precursors for nucleotide synthesis is limited. However, studies using ¹³C-labeled erythrose have demonstrated its incorporation into biomass, including amino acids derived from PPP intermediates.
Table 1: ¹³C Incorporation from Labeled Erythrose into Amino Acids
| Amino Acid | Key Precursor from PPP | ¹³C Incorporation from [¹³C]-Erythrose (%) |
| Phenylalanine | Erythrose-4-Phosphate | High |
| Tyrosine | Erythrose-4-Phosphate | High |
| Tryptophan | Erythrose-4-Phosphate | High |
| Histidine | Ribose-5-Phosphate | Moderate |
This table summarizes the expected high incorporation of ¹³C from labeled erythrose into aromatic amino acids, for which E4P is a direct precursor. The moderate incorporation into histidine reflects the synthesis of its ribose component from the PPP.
Table 2: Proposed Experimental Design for Comparative Analysis of Nucleotide Precursors
| Precursor (¹³C-labeled) | Cell Type | Incubation Time (hours) | Measured Output (¹³C-labeled) | Analytical Method |
| [U-¹³C₄]-D-Erythrose | HeLa | 6, 12, 24 | ATP, GTP, CTP, UTP | LC-MS/MS |
| [U-¹³C₆]-Glucose | HeLa | 6, 12, 24 | ATP, GTP, CTP, UTP | LC-MS/MS |
| [U-¹³C₅]-Ribose | HeLa | 6, 12, 24 | ATP, GTP, CTP, UTP | LC-MS/MS |
This table outlines a proposed experimental setup to quantitatively compare the efficiency of this compound as a nucleotide precursor against glucose and ribose. The results would provide valuable data on the relative flux of each precursor into the nucleotide pool.
Experimental Protocols
Tracing the Metabolic Fate of ¹³C-Labeled this compound
This protocol describes the use of stable isotope labeling to trace the incorporation of this compound into the intracellular nucleotide pool.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
[U-¹³C₄]-D-Erythrose
-
Cultured cells (e.g., HeLa, HEK293)
-
6% Trichloroacetic acid (TCA), ice-cold
-
5 M K₂CO₃
-
HPLC-grade water and acetonitrile
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture cells to mid-log phase in standard medium.
-
Labeling: Replace the standard medium with a medium containing a known concentration of [U-¹³C₄]-D-Erythrose.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 6% TCA to the cells and scrape them.
-
Collect the cell suspension and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (acidic extract) to a new tube.
-
-
Neutralization: Neutralize the extract by adding 5 M K₂CO₃ dropwise until the pH is approximately 7.0.
-
Sample Preparation: Centrifuge the neutralized extract to remove the precipitate. The supernatant contains the intracellular nucleotides.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the separation and detection of nucleotides. Monitor the mass transitions for both unlabeled and ¹³C-labeled ATP, GTP, CTP, and UTP.
Assay for PRPP Synthetase Activity
This protocol provides a method to measure the activity of PRPP synthetase, the enzyme that synthesizes PRPP from ribose-5-phosphate.
Materials:
-
Cell lysate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Ribose-5-phosphate
-
ATP
-
Coupling enzymes (e.g., orotate phosphoribosyltransferase and orotidine-5'-monophosphate decarboxylase)
-
Orotic acid
-
Spectrophotometer
Procedure:
-
Prepare Cell Lysate: Lyse cells using sonication or a suitable lysis buffer. Centrifuge to remove cell debris.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, ribose-5-phosphate, ATP, coupling enzymes, and orotic acid.
-
Initiate Reaction: Add the cell lysate to the reaction mixture to start the reaction.
-
Monitor Reaction: The conversion of orotic acid to UMP by the coupling enzymes is dependent on the production of PRPP. This can be monitored by the decrease in absorbance at 295 nm, which is characteristic of orotic acid.
-
Calculate Activity: Calculate the rate of PRPP synthesis from the rate of absorbance change.
Conclusion
This compound represents a viable, albeit indirect, precursor for nucleotide synthesis. Its metabolic conversion to this compound-4-phosphate allows for its entry into the pentose phosphate pathway, ultimately contributing to the cellular pool of ribose-5-phosphate and PRPP. While direct quantitative comparisons with other sugars are not yet extensively documented, the methodologies outlined in this guide provide a framework for future research in this area. Understanding the metabolism of alternative sugars like this compound is crucial for a comprehensive view of cellular nucleotide homeostasis and may open new avenues for therapeutic intervention in diseases characterized by aberrant nucleotide metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Erythrose - Wikipedia [en.wikipedia.org]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to this compound-4-phosphate in Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to this compound-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of erythrose reductases from filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification, characterization of two NADPH-dependent erythrose reductases in the yeast Yarrowia lipolytica and improvement of erythritol productivity using metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of D-Erythrose from D-Glucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of D-Erythrose, a key four-carbon aldose, from the readily available monosaccharide D-Glucose. This compound and its derivatives are important building blocks in medicinal chemistry and drug development. The following protocols outline three distinct methods for this conversion: a classic chemical degradation, a direct oxidative cleavage, and a catalytic oxidation method. An enzymatic approach is also discussed, offering a green chemistry alternative.
Methods Overview
Three primary chemical methods for the synthesis of this compound from D-Glucose are presented, each with distinct advantages and considerations in terms of yield, reaction time, and reagent toxicity.
-
Two-Step Ruff Degradation: A classical method for the stepwise shortening of aldose chains. D-Glucose is first converted to D-Arabinose, which is then further degraded to this compound.
-
Direct Oxidative Cleavage with Lead Tetraacetate: A more direct, one-pot method that offers a high yield of this compound through the cleavage of the C1-C2 and C5-C6 bonds of D-Glucose.
-
Cobalt-Catalyzed Oxidation of D-Gluconate: This method involves the initial oxidation of D-Glucose to D-Gluconic acid, followed by a cobalt-catalyzed oxidative decarboxylation using hydrogen peroxide to yield this compound.
Additionally, an enzymatic method is outlined, providing a biochemical route to a phosphorylated precursor of this compound.
Data Presentation
The following table summarizes the key quantitative data for the described chemical synthesis methods.
| Method | Starting Material | Key Reagents | Reaction Time (approx.) | Yield (%) | Purity Notes |
| Two-Step Ruff Degradation | D-Glucose | Bromine water, H₂O₂, Fe₂(SO₄)₃ | 48-72 hours | 30-40% (overall) | Requires chromatographic purification at each step. |
| Oxidative Cleavage | D-Glucose | Lead (IV) acetate | 4-6 hours | ~80%[1][2] | Product is di-O-formyl-D-erythrose, requiring hydrolysis. Purification by crystallization or chromatography.[3] |
| Catalytic Oxidation | Sodium Gluconate | H₂O₂, Cobalt(II) Chloride | 3-4 hours | 40-87% (in solution)[4][5] | Requires purification to remove unreacted starting material and byproducts.[4] |
Experimental Protocols
Method 1: Two-Step Ruff Degradation
This method involves two sequential degradation steps.
Step 1: Synthesis of D-Arabinose from D-Glucose
Protocol:
-
Oxidation of D-Glucose: In a suitable reaction vessel, dissolve 18.0 g (0.1 mol) of D-Glucose in 200 mL of deionized water. Add 16.0 g (0.1 mol) of bromine to the solution and stir at room temperature for 20-24 hours in the dark.
-
Removal of Bromine: Remove excess bromine by bubbling air through the solution until the color disappears.
-
Formation of Calcium Gluconate: Neutralize the resulting D-Gluconic acid solution with calcium carbonate until effervescence ceases. Heat the solution to boiling and filter hot to remove any unreacted calcium carbonate.
-
Crystallization of Calcium Gluconate: Concentrate the filtrate by evaporation under reduced pressure to a volume of approximately 50 mL. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization of calcium gluconate. Collect the crystals by filtration and dry them. The expected yield is approximately 20-22 g.
-
Oxidative Decarboxylation: Dissolve 21.5 g (0.05 mol) of the dried calcium gluconate in 100 mL of deionized water. Add 1.0 g of ferric sulfate as a catalyst.
-
To this solution, add 30% hydrogen peroxide (approximately 17 mL, 0.15 mol) dropwise while maintaining the temperature at 40-50°C. The reaction is exothermic and should be controlled with an ice bath.
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
Work-up and Purification: Cool the reaction mixture and remove the calcium and sulfate ions by adding a stoichiometric amount of oxalic acid followed by filtration. The filtrate containing D-Arabinose can be purified by chromatography on a column of activated charcoal or silica gel.
Step 2: Synthesis of this compound from D-Arabinose
Protocol:
-
Follow the same procedure as in Step 1, using 15.0 g (0.1 mol) of D-Arabinose as the starting material. The expected yield of this compound after purification is in the range of 4.5-6.0 g.
Method 2: Direct Oxidative Cleavage with Lead Tetraacetate
This method provides a more direct route to this compound.[1][2]
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 18.0 g (0.1 mol) of anhydrous D-Glucose in 250 mL of glacial acetic acid.
-
Addition of Oxidant: Slowly add a solution of 88.6 g (0.2 mol) of lead (IV) acetate in 250 mL of glacial acetic acid to the D-Glucose solution over a period of 2 hours, while maintaining the temperature at 20-25°C.
-
Reaction Monitoring: Monitor the reaction by TLC (thin-layer chromatography) until the D-Glucose is consumed (approximately 2-4 hours).
-
Quenching and Work-up: Quench the reaction by adding an excess of a saturated solution of potassium iodide to decompose the unreacted lead tetraacetate.
-
Remove the lead iodide precipitate by filtration.
-
Hydrolysis of Formate Esters: Concentrate the filtrate under reduced pressure to remove the acetic acid. To the resulting syrup, add 100 mL of 0.1 M hydrochloric acid and heat the mixture at 60°C for 4 hours to hydrolyze the di-O-formyl-D-erythrose intermediate.
-
Purification: Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and then deionize using mixed-bed ion-exchange resin. The resulting aqueous solution of this compound can be concentrated and purified by crystallization or by chromatography on a cellulose column.[3] The expected yield of this compound is approximately 9.6 g (80%).[1][2]
Method 3: Cobalt-Catalyzed Oxidation of D-Gluconate
This method avoids the use of highly toxic lead reagents.
Protocol:
-
Preparation of Sodium Gluconate: D-Glucose (18.0 g, 0.1 mol) can be oxidized to sodium gluconate using various methods, including bromine water oxidation followed by neutralization with sodium hydroxide, or through enzymatic oxidation.
-
Reaction Setup: In a jacketed reactor, dissolve 21.8 g (0.1 mol) of sodium gluconate and 0.24 g (1 mmol) of cobalt(II) chloride hexahydrate in 400 mL of deionized water.[4][5][6]
-
Reaction Conditions: Adjust the pH of the solution to 6.5 using 2 M sodium hydroxide. Heat the mixture to 30-35°C.[4]
-
Addition of Hydrogen Peroxide: Slowly add 45 mL of 30% hydrogen peroxide (approx. 0.44 mol) over 70 minutes, while maintaining the temperature and pH at the set values.[4]
-
Reaction Completion and Work-up: After the addition is complete, continue stirring for another hour.
-
Purification: The final reaction mixture will contain this compound, unreacted sodium gluconate, and other byproducts.[4] Acidify the solution to precipitate the gluconic acid. After filtration, the this compound in the filtrate can be purified using ion-exchange chromatography to remove salts and remaining charged molecules, followed by chromatography on a suitable resin (e.g., a calcium-form cation exchange resin) to separate this compound from other non-ionic species.
Enzymatic Synthesis Approach
An alternative, "green" approach to this compound involves enzymatic synthesis. D-Glucose can be isomerized to D-Fructose using glucose isomerase. The D-Fructose can then be converted to this compound-4-phosphate.
Enzymatic Conversion of D-Fructose-6-Phosphate
The key step in this pathway is the conversion of a fructose derivative to an erythrose derivative, catalyzed by a phosphoketolase. Specifically, fructose-6-phosphate phosphoketolase (EC 4.1.2.22) catalyzes the following reaction:
D-fructose 6-phosphate + phosphate ⇌ acetyl phosphate + this compound 4-phosphate + H₂O[7]
Visualizations
Signaling Pathways and Workflows
Caption: Chemical synthesis pathways for this compound from D-Glucose.
Caption: Experimental workflow for the oxidative cleavage method.
Caption: Enzymatic pathway for the synthesis of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chempap.org [chempap.org]
- 4. US6300494B1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 5. EP0829485A1 - Method of manufacturing this compound - Google Patents [patents.google.com]
- 6. FR2753451A1 - PROCESS FOR THE MANUFACTURE OF this compound - Google Patents [patents.google.com]
- 7. Fructose-6-phosphate phosphoketolase - Wikipedia [en.wikipedia.org]
- 8. WO2015181074A1 - Method for the enzymatic production of this compound and acetyl phosphate - Google Patents [patents.google.com]
Enzymatic Synthesis of D-Erythrose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrose, a four-carbon aldose sugar, is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its importance is highlighted in the synthesis of natural products and as a precursor in metabolic pathways. Traditional chemical synthesis of this compound can be challenging, often involving multiple steps, harsh reaction conditions, and the formation of unwanted stereoisomers. Enzymatic synthesis offers a highly specific, efficient, and environmentally benign alternative. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound using three primary enzyme classes: transketolases, aldolases, and isomerases.
Enzymatic Strategies for this compound Synthesis
The enzymatic production of this compound can be achieved through several distinct catalytic approaches, each with its own advantages and specific substrate requirements.
Transketolase-Catalyzed Synthesis
Transketolases (EC 2.2.1.1) are enzymes that catalyze the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. In the context of this compound synthesis, a common strategy involves the reaction of a suitable ketose donor, such as D-fructose 6-phosphate or hydroxypyruvate, with a two-carbon acceptor aldehyde like glycolaldehyde. Alternatively, the reverse reaction, starting from a seven-carbon sugar phosphate, can yield this compound 4-phosphate.
Aldolase-Catalyzed Synthesis
Aldolases (EC 4.1.2.-) catalyze the stereospecific aldol addition of a ketone donor to an aldehyde acceptor. D-fructose-6-phosphate aldolase (FSA) (EC 4.1.2.13) is particularly useful as it can utilize dihydroxyacetone (DHA) as a donor to react with glycolaldehyde as the acceptor, forming this compound. This method is advantageous as it often uses unphosphorylated substrates, simplifying the process.
Isomerase-Catalyzed Synthesis
Isomerases (EC 5.-.-.-) catalyze the intramolecular rearrangement of molecules. For this compound synthesis, specific isomerases, such as L-rhamnose isomerase (EC 5.3.1.14), can be employed to convert D-erythrulose into this compound. This approach is highly specific but depends on the availability of the ketose precursor.
Data Presentation: Comparison of Enzymatic Methods
The following table summarizes quantitative data from studies on the enzymatic synthesis of this compound and related tetroses, providing a basis for comparison of the different methodologies.
| Enzyme Class | Specific Enzyme | Donor Substrate | Acceptor Substrate | Product | Conversion Rate / Yield | Reference |
| Isomerase | L-rhamnose isomerase (Pseudomonas stutzeri LL172) | D,L-Erythrulose | - | This compound | 12.9% conversion | [1] |
| Isomerase | D-arabinose isomerase (Klebsiella pneumoniae 40bXX) | D,L-Erythrulose | - | D-Threose | 9.35% conversion | [1] |
| Isomerase | L-ribose isomerase (Acinetobacter sp. DL-28) | L-Erythrulose | - | L-Erythrose | 18% yield | [2] |
Experimental Protocols
Protocol 1: Transketolase-Catalyzed Synthesis of this compound 4-Phosphate
This protocol is a representative method for the synthesis of this compound 4-phosphate using transketolase.
Materials:
-
Transketolase (e.g., from Escherichia coli)
-
D-Fructose 6-phosphate (donor substrate)
-
Thiamine pyrophosphate (TPP, cofactor)
-
Magnesium chloride (MgCl₂)
-
Triethanolamine (TEA) buffer (pH 7.6)
-
Reaction vessel
-
Incubator/shaker
Procedure:
-
Prepare a reaction mixture containing 50 mM TEA buffer (pH 7.6), 50 mM D-fructose 6-phosphate, 2.5 mM TPP, and 5 mM MgCl₂.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding transketolase to a final concentration of 10 U/mL.
-
Incubate the reaction mixture with gentle agitation for a specified time (e.g., 2-24 hours).
-
Monitor the progress of the reaction by analyzing samples for the formation of this compound 4-phosphate using techniques such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay.[3]
-
Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) or by adding a quenching agent.
-
The product, this compound 4-phosphate, can be dephosphorylated using a phosphatase to yield this compound if desired.
Protocol 2: Aldolase-Catalyzed Synthesis of this compound
This protocol describes a general method for the synthesis of this compound using D-fructose-6-phosphate aldolase (FSA).
Materials:
-
D-fructose-6-phosphate aldolase (FSA) (e.g., from Escherichia coli)
-
Dihydroxyacetone (DHA, donor substrate)
-
Glycolaldehyde (acceptor substrate)
-
HEPES buffer (pH 8.0)
-
Reaction vessel
-
Incubator/shaker
Procedure:
-
Prepare a reaction medium containing 50 mM HEPES buffer (pH 8.0), 45 mM dihydroxyacetone (DHA), and 30 mM glycolaldehyde.[4]
-
Equilibrate the reaction mixture to 25°C.[4]
-
Start the reaction by adding FSA to a final concentration of 1 U/mL.[4]
-
Incubate the reaction at 25°C with orbital stirring.[4]
-
Monitor the formation of this compound over time (e.g., 1-5 hours) using HPLC or thin-layer chromatography (TLC).
-
Stop the reaction by adding a quenching agent (e.g., acidification to pH 2) or by removing the enzyme if it is immobilized.[4]
-
Purify the this compound from the reaction mixture using appropriate chromatographic techniques.
Protocol 3: Isomerase-Catalyzed Synthesis of this compound
This protocol provides a method for the synthesis of this compound from D-erythrulose using L-rhamnose isomerase.
Materials:
-
L-rhamnose isomerase (e.g., from Pseudomonas stutzeri)
-
D,L-Erythrulose (substrate)
-
Tris-HCl buffer (pH 7.5)
-
Manganese chloride (MnCl₂)
-
Reaction vessel
-
Incubator
Procedure:
-
Prepare a reaction mixture containing 1% (w/v) D,L-Erythrulose in 50 mM Tris-HCl buffer (pH 7.5) with 1 mM MnCl₂.
-
Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 50°C).
-
Initiate the isomerization by adding L-rhamnose isomerase to a suitable concentration.
-
Incubate the reaction for a sufficient time to reach equilibrium (e.g., 24-48 hours). A conversion rate of approximately 12.9% can be expected for the formation of this compound from the D-erythrulose portion of the substrate.[1]
-
Monitor the reaction progress and product formation by HPLC.
-
Terminate the reaction by heat inactivation of the enzyme.
-
Isolate and purify this compound from the reaction mixture.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic pathways for this compound synthesis.
Caption: General experimental workflow for enzymatic synthesis.
Conclusion
The enzymatic synthesis of this compound presents a powerful alternative to traditional chemical methods, offering high stereoselectivity and milder reaction conditions. The choice of the enzymatic route—transketolase, aldolase, or isomerase—will depend on factors such as the availability of starting materials, desired product form (phosphorylated or not), and required yield. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the development of efficient and sustainable processes for the production of this important chiral building block. Further optimization of reaction conditions and enzyme engineering can lead to even higher yields and process efficiencies.
References
- 1. Production of d-aldotetrose from l-erythrulose using various isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase | PLOS One [journals.plos.org]
Application Notes and Protocols for the Purification of D-Erythrose by Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of D-Erythrose using common chromatography techniques. The information is intended to guide researchers in developing robust and scalable purification strategies for this important tetrose sugar.
Introduction to this compound Purification
This compound, a four-carbon aldose, is a key intermediate in various metabolic pathways, including the pentose phosphate pathway. Its purification is often a critical step in the synthesis of complex carbohydrates and in the preparation of substrates for enzymatic assays. Chromatographic methods are well-suited for the separation of this compound from reaction mixtures and other impurities due to their high resolving power.[1] This document outlines two primary chromatographic approaches for this compound purification: Preparative High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEC).
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating pure compounds from a mixture on a larger scale than analytical HPLC.[2][3] A reverse-phase HPLC method can be effectively scaled up for the purification of this compound.[4]
Data Presentation: HPLC Method Parameters
The following table summarizes the recommended starting parameters for the preparative HPLC purification of this compound. These parameters can be optimized to achieve the desired purity and yield.
| Parameter | Analytical Scale | Preparative Scale |
| Column | Newcrom R1 (or similar C18) | Newcrom R1 (or larger particle size C18) |
| Column Dimensions | 4.6 x 150 mm, 3 µm | 21.2 x 250 mm, 5-10 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20) with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid | Acetonitrile:Water (e.g., 80:20) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 20-40 mL/min (to be optimized) |
| Injection Volume | 5-20 µL | 100-1000 µL (dependent on concentration and column capacity) |
| Detection | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |
| Temperature | Ambient | Ambient |
Experimental Protocol: Preparative HPLC
This protocol outlines the steps for purifying this compound using a preparative HPLC system.
2.2.1. Materials and Reagents
-
This compound (crude mixture)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Formic acid (or Phosphoric acid, HPLC grade)
-
Preparative HPLC system with a suitable detector (RI or ELSD)
-
Preparative C18 column
-
Fraction collector
-
Rotary evaporator
2.2.2. Procedure
-
Sample Preparation: Dissolve the crude this compound mixture in the mobile phase to a final concentration suitable for preparative injection. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC column with the mobile phase at the desired flow rate until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The optimal injection volume will depend on the sample concentration and the loading capacity of the column, which should be determined through loading studies.
-
Elution and Fraction Collection: Elute the column with the mobile phase. Collect fractions corresponding to the this compound peak using a fraction collector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Pool the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.
Visualization: HPLC Workflow
Caption: Workflow for the purification of this compound by preparative HPLC.
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net charge.[5][6] While sugars are neutral molecules, at high pH, their hydroxyl groups can be ionized, allowing for separation on a strong anion exchange column.[5] This method is particularly useful for separating sugars from charged impurities.
Data Presentation: IEC Method Parameters
The following table provides a starting point for developing an IEC method for this compound purification.
| Parameter | Value |
| Resin Type | Strong Anion Exchanger (e.g., Quaternary Ammonium) |
| Column Dimensions | Dependent on sample size |
| Equilibration Buffer (Buffer A) | 20 mM Tris-HCl, pH 8.0 |
| Elution Buffer (Buffer B) | 20 mM Tris-HCl, pH 8.0 + 1 M NaCl |
| Flow Rate | 1-5 mL/min (to be optimized) |
| Elution Method | Linear Gradient (0-100% Buffer B) |
| Detection | Refractive Index (RI) or Phenol-Sulfuric Acid Assay |
Experimental Protocol: Ion-Exchange Chromatography
This protocol describes a general procedure for purifying this compound using a strong anion exchange column.
3.2.1. Materials and Reagents
-
This compound (crude mixture)
-
Strong anion exchange resin
-
Chromatography column
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
Ultrapure water
-
Peristaltic pump
-
Fraction collector
3.2.2. Procedure
-
Resin Preparation and Packing: Prepare a slurry of the anion exchange resin in the equilibration buffer and pack it into the chromatography column according to the manufacturer's instructions.
-
Column Equilibration: Equilibrate the packed column by washing with 5-10 column volumes of Equilibration Buffer (Buffer A) until the pH and conductivity of the effluent match that of the buffer.
-
Sample Loading: Dissolve the crude this compound in a minimal volume of Equilibration Buffer and apply it to the top of the column. Allow the sample to enter the resin bed completely.
-
Wash: Wash the column with 2-3 column volumes of Equilibration Buffer to remove any unbound, neutral, or positively charged impurities.
-
Elution: Elute the bound this compound using a linear gradient of NaCl from 0 to 1 M (0-100% Buffer B) over 10-20 column volumes.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis of Fractions: Analyze the collected fractions for the presence of this compound using a suitable method such as a phenol-sulfuric acid assay or analytical HPLC.
-
Desalting: Pool the fractions containing pure this compound and desalt them using a desalting column or dialysis to remove the NaCl.
-
Lyophilization: Lyophilize the desalted this compound solution to obtain a pure, solid product.
Visualization: IEC Workflow
Caption: Workflow for the purification of this compound by ion-exchange chromatography.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution in HPLC | - Inappropriate mobile phase composition- Column overloading- Column degradation | - Optimize the acetonitrile:water ratio.- Perform a loading study to determine the optimal sample load.- Use a new or thoroughly cleaned column. |
| No Binding to IEC Column | - Incorrect pH of the buffer- this compound not sufficiently ionized | - Ensure the pH of the buffer is high enough to deprotonate the hydroxyl groups (typically > 8).- Consider using a stronger anion exchange resin. |
| Broad Peaks in IEC | - High flow rate- Non-optimal gradient slope | - Reduce the flow rate to allow for better interaction with the resin.- Optimize the steepness of the elution gradient. |
| Low Yield | - Incomplete elution- Degradation of this compound | - Increase the final salt concentration in the elution buffer.- Ensure all buffers are freshly prepared and stored appropriately. Work at a lower temperature if stability is an issue. |
Conclusion
The purification of this compound can be successfully achieved using both preparative HPLC and ion-exchange chromatography. The choice of method will depend on the nature and quantity of the impurities present in the starting material, as well as the desired scale of purification. The protocols and data presented in these application notes provide a solid foundation for developing a robust and efficient purification strategy for this compound, which is essential for its use in research and development. Careful optimization of the chromatographic parameters is crucial for achieving high purity and yield.
References
- 1. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 2. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 3. cms.mz-at.de [cms.mz-at.de]
- 4. Separation of L-Erythrose on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. conductscience.com [conductscience.com]
- 6. harvardapparatus.com [harvardapparatus.com]
Application Notes and Protocols for the Analytical Quantification of D-Erythrose
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Erythrose, a four-carbon aldose monosaccharide, is a key intermediate in the pentose phosphate pathway and is implicated in various biological processes, including the biosynthesis of aromatic amino acids.[1] Accurate quantification of this compound in various matrices, such as biological samples and pharmaceutical formulations, is crucial for research and development in numerous scientific fields. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic/Spectrophotometric assays.
Quantitative Data Summary
The following table summarizes the quantitative performance of the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Analytical Method | Analyte Form | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery (%) |
| HPLC-RID | Native | 0.01 - 0.17 mg/mL | 0.03 - 0.56 mg/mL | 0.1 - 5 mg/mL | 90 - 110% |
| GC-MS | Silylated Derivative | 0.04 - 2.85 µg/g | 0.13 - 9.51 µg/g | Not specified | 90.3 - 114.4% |
| Enzymatic Assay | Native | ~0.01 mM | ~0.04 mM | 0.01 - 10 mM | Not specified |
| Spectrophotometry | Native | Not specified | 20 - 400 nmol | Not specified | Not specified |
Experimental Protocols
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Principle: HPLC-RID is a robust and widely used technique for the quantification of carbohydrates.[2] The method separates this compound from other components in a sample based on its interaction with a stationary phase. The Refractive Index Detector measures the difference in the refractive index between the mobile phase and the eluting sample components, providing a signal proportional to the analyte concentration.[3][4]
Methodology:
a. Sample Preparation:
-
For liquid samples (e.g., cell culture media, urine), centrifuge at 10,000 x g for 10 minutes to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
For solid samples (e.g., tissues, food), homogenize the sample in a suitable solvent (e.g., ultrapure water or a buffered solution).
-
Centrifuge the homogenate and filter the supernatant as described for liquid samples.
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering substances.
b. Chromatographic Conditions:
-
Column: Shodex Sugar SP0810 (8.0 mm x 300 mm, 7 µm) or equivalent carbohydrate analysis column.
-
Mobile Phase: Isocratic elution with ultrapure water.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID).
-
Run Time: Approximately 30 minutes.
c. Calibration:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 2.5, and 5 mg/mL).
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
d. Data Analysis:
-
Integrate the peak corresponding to this compound in the sample chromatograms.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS offers high sensitivity and specificity for the quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase their volatility.[1] A common approach is a two-step derivatization involving methoximation followed by silylation. The derivatized this compound is then separated by gas chromatography and detected by mass spectrometry.
Methodology:
a. Sample Preparation and Derivatization:
-
Lyophilize the aqueous sample to complete dryness.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Incubate at 37°C for 90 minutes with shaking. This step stabilizes the open-chain form of the sugar.[7]
-
Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the sample. Incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.[7]
b. GC-MS Conditions:
-
GC Column: DB-5MS (60m x 0.25mm x 0.25µm) or equivalent.[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Injector Temperature: 250°C.[8]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 110°C at 5°C/min.
-
(Further temperature ramping may be optimized based on the specific sample matrix).
-
-
MS Interface Temperature: 280°C.[8]
-
Ion Source Temperature: 230°C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the this compound-TMS derivative.
c. Calibration:
-
Prepare a series of this compound standards and an internal standard (e.g., sorbitol).
-
Subject the standards and internal standard to the same derivatization procedure as the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound.
d. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound in the samples using the calibration curve.
Enzymatic / Spectrophotometric Assays
Principle: Enzymatic assays offer high specificity for the quantification of target analytes. For this compound, an assay can be developed based on the activity of a specific enzyme, such as this compound-4-phosphate dehydrogenase, which catalyzes the conversion of this compound-4-phosphate to 4-phospho-D-erythronate with the concomitant reduction of NAD+ to NADH.[9] The increase in NADH can be monitored spectrophotometrically at 340 nm. A simpler, though less specific, colorimetric method for total carbohydrates, the phenol-sulfuric acid method, can also be adapted for this compound.[5]
Methodology (Enzymatic - based on NADH production):
a. Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.
-
This compound standards.
-
NAD+ solution (e.g., 10 mM in assay buffer).
-
This compound-4-phosphate dehydrogenase enzyme solution.
b. Assay Protocol:
-
Prepare a reaction mixture containing the assay buffer and NAD+ solution in a 96-well plate or cuvettes.
-
Add the this compound standards and samples to the respective wells/cuvettes.
-
Initiate the reaction by adding the this compound-4-phosphate dehydrogenase enzyme solution.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer or microplate reader.
c. Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.
-
Construct a standard curve by plotting V₀ against the concentration of this compound standards.
-
Determine the concentration of this compound in the samples from the standard curve.
Methodology (Colorimetric - Phenol-Sulfuric Acid Method):
a. Reagents:
-
5% (w/v) Phenol solution.
-
Concentrated Sulfuric Acid.
-
This compound standards.
b. Assay Protocol:
-
To 1 mL of the sample or standard solution in a glass test tube, add 1 mL of 5% phenol solution.
-
Carefully add 5 mL of concentrated sulfuric acid directly to the liquid surface to ensure rapid mixing and heat generation.
-
Allow the tubes to stand for 10 minutes, then vortex for 30 seconds.
-
After 20 minutes, measure the absorbance of the yellow-orange color at 490 nm.
c. Data Analysis:
-
Construct a standard curve by plotting the absorbance at 490 nm against the concentration of this compound standards.
-
Determine the concentration of total carbohydrate (as this compound equivalents) in the samples from the standard curve.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Simplified metabolic role of this compound.
References
- 1. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Methods for enzymatic and colorimetric determinations of D-erythrulose (D-tetrulose) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. An enyzmic method for the analysis of this compound 4-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ptools.cottongen.org [ptools.cottongen.org]
Application Notes and Protocols: D-Erythrose in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrose, a naturally occurring tetrose sugar, serves as a versatile and cost-effective building block in the chiral pool for asymmetric synthesis. Its inherent chirality, with two stereocenters, makes it an excellent starting material for the stereocontrolled synthesis of complex molecules, including natural products and pharmacologically active compounds. The fixed stereochemistry of its hydroxyl groups provides a rigid template that can direct the formation of new stereocenters with high diastereoselectivity. This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of asymmetric synthesis: as a precursor in the total synthesis of a natural product and as a chiral auxiliary in 1,3-dipolar cycloaddition reactions.
Application 1: Total Synthesis of (-)-Swainsonine from a this compound Derivative
(-)-Swainsonine is a potent inhibitor of α-mannosidase and has garnered significant interest for its potential as an anticancer and antiviral agent. The asymmetric synthesis of (-)-swainsonine can be efficiently achieved from the readily available this compound derivative, 2,3-O-isopropylidene-D-erythrose, which establishes the crucial C1 and C2 stereocenters of the target molecule.[1][2]
Synthetic Pathway Overview
The synthesis involves the conversion of 2,3-O-isopropylidene-D-erythrose into a key azide intermediate, followed by an intramolecular 1,3-dipolar cycloaddition to construct the indolizidine core of swainsonine.[1]
Caption: Synthetic pathway for (-)-Swainsonine from a this compound derivative.
Quantitative Data
| Step | Product | Starting Material | Yield (%) |
| 1 | 2,3-O-Isopropylidene-D-erythronolactone | D-Erythrono-γ-lactone | 75 |
| 2 | 2,3-O-Isopropylidene-D-erythrose | 2,3-O-Isopropylidene-D-erythronolactone | ~95 (crude) |
| 3 | Terminal Alkene Intermediate | 2,3-O-Isopropylidene-D-erythrose | Not Reported |
| 4 | Azide Intermediate | Terminal Alkene Intermediate | Not Reported |
| 5 | (-)-Swainsonine | Azide Intermediate | ~70 (from alkene) |
| Overall | (-)-Swainsonine | D-Erythrono-γ-lactone | ~50 |
Note: Yields are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone [1]
-
A mixture of D-erythrono-γ-lactone (23.6 g, 0.20 mol), 2,2-dimethoxypropane (75 mL, 0.61 mol), and acetone (500 mL) is stirred at room temperature.
-
p-Toluenesulfonic acid monohydrate (0.42 g, 2.2 mmol) is added to the stirred mixture.
-
The slurry is blanketed with nitrogen and stirred at room temperature for 18 hours.
-
The reaction mixture is cooled in an ice bath to 5°C.
-
Triethylamine (61.3 mL, 0.44 mol) in anhydrous ether (500 mL) is cooled to 5°C in a separate flask.
-
The reaction mixture is decanted into the triethylamine solution. The residual solids are rinsed with ether (60 mL) and also decanted.
-
The resulting mixture is stirred for 15 minutes, and the solid is removed by filtration and washed with ether.
-
The combined filtrate and washes are concentrated using a rotary evaporator. The residue is dried to give a pale-yellow solid.
-
The solid is dissolved in 1:1 hexanes:ethyl acetate and purified by column chromatography on silica gel.
-
The appropriate fractions are collected and concentrated. The resulting solid is treated with hexanes (225 mL) to precipitate the product.
-
The mixture is refrigerated at 0°C for 3.5 hours and then filtered with suction.
-
The solid is washed with hexanes and dried under high vacuum to yield 2,3-O-isopropylidene-D-erythronolactone as a white solid (23.6 g, 74.7% yield).
Protocol 2: Reduction to 2,3-O-Isopropylidene-D-erythrose [1]
-
A solution of 2,3-O-isopropylidene-D-erythronolactone (from Protocol 1) in a suitable anhydrous solvent (e.g., THF or toluene) is cooled to -78°C under a nitrogen atmosphere.
-
A solution of diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent is added dropwise to the stirred solution.
-
The reaction is stirred at -78°C for a specified time, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by water and a saturated solution of sodium potassium tartrate.
-
The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude 2,3-O-isopropylidene-D-erythrose, which is used in the next step without further purification.
Protocol 3: Synthesis of (-)-Swainsonine via Intramolecular Cycloaddition [1][2]
This protocol outlines the key transformation from the alkene intermediate.
-
The terminal alkene, derived from 2,3-O-isopropylidene-D-erythrose via a Wittig reaction, is converted to the corresponding mesylate.
-
The mesylate is displaced with sodium azide in a suitable solvent (e.g., DMF) to yield the azide intermediate.
-
The azide intermediate is heated in a high-boiling solvent (e.g., toluene or xylene) to induce the intramolecular 1,3-dipolar cycloaddition, forming a triazoline intermediate which spontaneously loses nitrogen to form the bicyclic imine.
-
The resulting imine is reduced (e.g., using NaBH4 or catalytic hydrogenation).
-
Finally, the isopropylidene protecting group is removed under acidic conditions (e.g., aqueous HCl) to yield (-)-swainsonine.
-
Purification is achieved by column chromatography.
Application 2: 1,3-Dipolar Cycloaddition of this compound Derived Nitrones
This compound can be converted into chiral nitrones, which serve as valuable 1,3-dipoles in cycloaddition reactions with various dipolarophiles. The stereochemistry of the this compound backbone directs the approach of the dipolarophile, leading to the formation of diastereomerically enriched isoxazolidines. These products are versatile intermediates for the synthesis of amino alcohols, aminopolyols, and other highly functionalized chiral molecules.[3][4][5]
Reaction Workflow
Caption: Workflow for the 1,3-dipolar cycloaddition using a this compound derived nitrone.
Quantitative Data
| Nitrone Derivative | Dipolarophile | Diastereomeric Ratio (dr) | Yield (%) |
| 2,3-O-Isopropylidene-D-erythrose nitrone | Styrene | 60:40 to 75:25 | 70-85 |
| 2,3-O-Cyclohexylidene-D-erythrose nitrone | Styrene | 80:20 | 78 |
| 2,3-O-Isopropylidene-D-erythrose nitrone | N-Phenylmaleimide | Major diastereomer observed | Not specified |
Note: Diastereomeric ratios and yields are dependent on the specific protecting groups on the this compound derivative and the reaction conditions.[3][6]
Experimental Protocols
Protocol 4: Preparation of this compound Derived Nitrone [3]
-
A solution of the protected this compound derivative (e.g., 2,3-O-isopropylidene-D-erythrose) in a suitable solvent like dichloromethane or ethanol is prepared.
-
An equimolar amount of an N-substituted hydroxylamine (e.g., N-methylhydroxylamine hydrochloride) and a base (e.g., sodium acetate) are added to the solution.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude nitrone, which may be used directly or purified by column chromatography.
Protocol 5: 1,3-Dipolar Cycloaddition with Styrene [3]
-
The this compound derived nitrone (1 equivalent) is dissolved in a suitable solvent (e.g., toluene).
-
Styrene (1.5-2 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux (or stirred at room temperature for an extended period), and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to separate the diastereomeric isoxazolidines.
-
The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture or the isolated products.
Conclusion
This compound stands out as a powerful chiral starting material in asymmetric synthesis. The protocols detailed above for the synthesis of (-)-swainsonine and for diastereoselective 1,3-dipolar cycloadditions showcase its utility in creating complex stereochemical architectures. These methodologies provide robust and reliable routes to valuable chiral molecules, underscoring the importance of the chiral pool in modern organic synthesis and drug development. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
D-Erythrose: A Versatile Chiral Building Block in Organic Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Erythrose, a naturally occurring four-carbon aldose, serves as a valuable and versatile chiral building block in the asymmetric synthesis of complex organic molecules. Its inherent stereochemistry provides a scaffold for the construction of intricate natural products and pharmaceuticals, offering a cost-effective and efficient entry point into chiral molecular architectures. This document provides an overview of the applications of this compound in organic synthesis, with a focus on its use in the total synthesis of bioactive natural products. Detailed experimental protocols for the preparation of a key this compound-derived intermediate and its subsequent elaboration are provided.
Key Applications of this compound in Organic Synthesis
The strategic utilization of this compound as a chiral precursor allows for the stereocontrolled synthesis of a wide array of complex molecules. Its compact size and multiple stereocenters make it an ideal starting material for the synthesis of:
-
Natural Products: this compound has been successfully employed in the total synthesis of various natural products, including alkaloids, macrolides, and other biologically active compounds. A notable example is the synthesis of the indolizidine alkaloid (-)-swainsonine, a potent inhibitor of mannosidase with potential applications in cancer therapy.
-
Pharmaceuticals and Drug Candidates: The chiral framework of this compound is readily incorporated into the synthesis of novel drug candidates, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.
-
Chiral Ligands and Auxiliaries: Derivatives of this compound can be transformed into chiral ligands and auxiliaries for use in asymmetric catalysis, further extending its utility in stereoselective synthesis.
Experimental Protocols
Preparation of 2,3-O-Isopropylidene-D-erythronolactone: A Key Chiral Intermediate
The protection of this compound is a crucial first step in its utilization as a chiral building block. The formation of 2,3-O-isopropylidene-D-erythronolactone from D-isoascorbic acid (a precursor to this compound) provides a stable, crystalline intermediate that is amenable to a variety of subsequent transformations.
Reaction Scheme:
Figure 1. Synthesis of 2,3-O-Isopropylidene-D-erythronolactone.
Protocol:
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
D-Isoascorbic acid
-
Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous magnesium sulfate
-
Hexanes
-
Deionized water
Procedure:
-
Preparation of D-Erythronolactone: D-Erythronolactone can be prepared from D-isoascorbic acid. While the detailed procedure for this initial step is not provided here, it can be isolated as a white solid.[1]
-
Isopropylidene Protection: In a round-bottom flask, suspend D-erythronolactone in acetone.
-
Add anhydrous, powdered magnesium sulfate to the suspension.
-
Add 2,2-dimethoxypropane in one portion while stirring.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate at room temperature.
-
Blanket the slurry with nitrogen and stir at room temperature for 18 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Crystallization: Dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether) and add hexanes to induce precipitation.
-
Cool the mixture to 0°C for 3.5 hours and then filter the solid with suction.
-
Wash the solid with cold hexanes and dry under high vacuum at 20°C to yield 2,3-O-isopropylidene-D-erythronolactone as a white solid.
Quantitative Data:
| Step | Product | Starting Material | Yield (%) | Melting Point (°C) |
| 1 | D-Erythronolactone | D-Isoascorbic acid | ~77 | 97.5–99.5 |
| 2 | 2,3-O-Isopropylidene-D-erythronolactone | D-Erythronolactone | ~75 | 65.5–66 |
Total Synthesis of (-)-Swainsonine from D-Erythronolactone
This synthetic route highlights the utility of the this compound-derived lactone in the construction of a complex natural product. The key steps involve a one-pot reduction and Wittig reaction, followed by a series of transformations to construct the indolizidine core of (-)-swainsonine.
Synthetic Pathway Overview:
Figure 2. Synthetic strategy for (-)-swainsonine from D-Erythronolactone.
Key Experimental Protocol: One-pot Reduction and Wittig Reaction
This protocol is based on the formal synthesis of (-)-swainsonine reported by Li et al., as reviewed by Al-Zoubi et al.[2]
Materials:
-
2,3-O-Isopropylidene-D-erythronolactone
-
Diisobutylaluminum hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene or hexanes)
-
A suitable Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
Anhydrous solvent (e.g., THF or dichloromethane)
-
AIBN (Azobisisobutyronitrile)
-
Thiophenol (PhSH)
Procedure:
-
Reduction of the Lactone: Dissolve 2,3-O-isopropylidene-D-erythronolactone in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C.
-
Slowly add a solution of DIBAL-H to the cooled solution. The progress of the reduction can be monitored by thin-layer chromatography (TLC).
-
Wittig Olefination: Once the reduction is complete, add the Wittig reagent to the reaction mixture at -78°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with a suitable reagent (e.g., methanol, followed by saturated aqueous Rochelle's salt).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude olefin derivative as a mixture of Z/E isomers.
-
Isomerization: Dissolve the mixture of isomers in a suitable solvent and add catalytic amounts of AIBN and thiophenol.
-
Heat the reaction mixture to reflux to effect isomerization to the single trans olefin.
-
Purify the product by column chromatography on silica gel.
Quantitative Data:
| Step | Product | Starting Material | Yield (%) | Z/E Ratio (before isomerization) |
| One-pot Reduction-Wittig | Olefin Derivative | 2,3-O-Isopropylidene-D-erythronolactone | 79 | 1.9:1 |
| Isomerization | Trans Olefin | Olefin Derivative (Z/E mixture) | 84 | Single isomer |
Conclusion
This compound and its derivatives are powerful chiral building blocks in organic synthesis, enabling the efficient and stereocontrolled construction of complex and biologically active molecules. The protocols provided herein for the preparation of a key protected this compound intermediate and its application in the total synthesis of (-)-swainsonine demonstrate the practical utility of this versatile chiral synthon. Researchers in the fields of natural product synthesis and drug discovery can leverage the inherent chirality of this compound to accelerate their synthetic endeavors and explore novel chemical space.
References
Application Notes and Protocols for Isotopic Labeling of D-Erythrose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isotopic labeling of D-Erythrose with Carbon-13 (¹³C), Deuterium (²H), and Oxygen-18 (¹⁸O). These labeled molecules are invaluable tools for a wide range of applications, including metabolic flux analysis, pharmacokinetic studies, and as internal standards for quantitative analysis by NMR and mass spectrometry.
Carbon-13 (¹³C) Labeling of this compound
Site-specific or uniform labeling of this compound with ¹³C is crucial for tracing its metabolic fate and for structural studies of biomolecules. A common and effective method for introducing a ¹³C label at the C1 position is through the cyanohydrin synthesis.
Application Highlight: Tracing Metabolic Pathways
¹³C-labeled this compound can be used as a precursor in cell culture to achieve site-selective ¹³C labeling of aromatic amino acid side chains in proteins. This approach can provide more selective labeling compared to using ¹³C-glucose and can be used to study protein dynamics and interactions.[1]
Experimental Protocol: Synthesis of D-[1-¹³C]Erythrose via Cyanohydrin Reaction
This protocol is adapted from the general principles of cyanohydrin synthesis with monosaccharides.
Principle: The cyanohydrin reaction involves the nucleophilic addition of a cyanide anion to the carbonyl group of an aldehyde or ketone. In this case, a ¹³C-labeled cyanide salt is reacted with D-glyceraldehyde to extend the carbon chain and introduce the ¹³C label at the C1 position of the resulting this compound.
Materials:
-
D-Glyceraldehyde
-
Potassium cyanide-¹³C (K¹³CN) or Sodium cyanide-¹³C (Na¹³CN)
-
Deionized water
-
Dowex 1-X8 resin (acetate form) or other suitable anion exchange resin
-
Dilute acetic acid
-
Nitrogen gas
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve D-glyceraldehyde in deionized water in a round-bottom flask equipped with a magnetic stirrer. Purge the solution with nitrogen gas.
-
Cyanide Addition: Slowly add an equimolar amount of K¹³CN or Na¹³CN to the D-glyceraldehyde solution while stirring. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by ¹³C NMR spectroscopy to observe the disappearance of the starting material and the appearance of the cyanohydrin intermediates.
-
Purification: Once the reaction is complete, the resulting epimeric aldononitriles (cyanohydrins) are hydrolyzed to aldonates. The mixture is then passed through an anion exchange column (e.g., Dowex 1-X8 in the acetate form) to separate the aldonates from unreacted starting materials and other byproducts.
-
Elution and Conversion: The aldonates are eluted from the column, and the resulting aldonic acids are then converted to their corresponding aldonolactones.
-
Reduction to Aldose: The aldonolactones are subsequently reduced to the corresponding ¹³C-labeled aldoses (D-[1-¹³C]Erythrose and D-[1-¹³C]Threose).
-
Final Purification: The final products are purified by chromatography to isolate D-[1-¹³C]Erythrose.
Quantitative Data:
| Parameter | Value/Range | Notes |
| Starting Material | D-Glyceraldehyde | A three-carbon aldose that serves as the precursor for the four-carbon this compound. |
| ¹³C Source | K¹³CN or Na¹³CN | Commercially available with high isotopic enrichment (typically >99%). |
| Isotopic Enrichment | >99% | The isotopic enrichment of the final product is primarily determined by the enrichment of the cyanide source. Commercially available this compound-1-¹³C often has an isotopic purity of 99%. |
| Yield | Variable | The yield of the cyanohydrin reaction can be influenced by reaction conditions such as pH and temperature. The separation of the epimeric products (Erythrose and Threose) will also affect the final isolated yield of this compound. Specific yield data for this exact synthesis is not readily available in the provided search results. |
| Analytical Methods | NMR Spectroscopy, Mass Spectrometry | ¹³C NMR is used to confirm the position and extent of labeling. Mass spectrometry is used to determine the isotopic enrichment. |
Workflow for ¹³C Labeling of this compound via Cyanohydrin Synthesis
Deuterium (²H) Labeling of this compound
Deuterium-labeled compounds are widely used in metabolic studies and for investigating kinetic isotope effects. A common method for introducing deuterium is through catalytic hydrogen-deuterium (H/D) exchange.
Application Highlight: Probing Reaction Mechanisms
The replacement of hydrogen with deuterium can alter reaction rates (kinetic isotope effect), providing valuable insights into reaction mechanisms. Deuterated this compound can be used to study the mechanisms of enzymes that utilize it as a substrate.
Experimental Protocol: Catalytic H/D Exchange for this compound Labeling
This protocol describes a general method for H/D exchange that can be adapted for this compound.
Principle: A heterogeneous catalyst, such as Palladium on Carbon (Pd/C), facilitates the exchange of hydrogen atoms on the this compound molecule with deuterium from a deuterium source, typically deuterium oxide (D₂O) or deuterium gas (D₂).
Materials:
-
This compound
-
Deuterium oxide (D₂O, >99% isotopic purity)
-
Palladium on Carbon (Pd/C, 10%) or another suitable catalyst (e.g., Raney Nickel)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel (e.g., a sealed tube or a flask with a condenser)
Procedure:
-
Reaction Setup: Place this compound and the Pd/C catalyst in the reaction vessel.
-
Solvent Addition: Add D₂O to the vessel to dissolve the this compound.
-
Inert Atmosphere: Purge the vessel with an inert gas to remove air.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-120°C) and stir for a specified time (e.g., 24-72 hours). The reaction time will influence the degree of deuterium incorporation.
-
Catalyst Removal: After the reaction, cool the mixture to room temperature and filter to remove the catalyst.
-
Solvent Removal: Remove the D₂O by lyophilization or evaporation under reduced pressure.
-
Purification (if necessary): The deuterated this compound may be used directly or further purified by chromatography if needed.
Quantitative Data:
| Parameter | Value/Range | Notes |
| Starting Material | This compound | Unlabeled this compound. |
| Deuterium Source | Deuterium oxide (D₂O) | High isotopic purity D₂O is essential for achieving high levels of deuterium incorporation. |
| Isotopic Enrichment | Variable | The level of deuterium incorporation depends on the catalyst, reaction temperature, and time. It can range from partial to high levels of deuteration. Specific data for this compound is not readily available in the provided search results, but high deuterium incorporation has been achieved for other organic molecules. |
| Yield | Generally high | H/D exchange reactions can often proceed with high recovery of the starting material skeleton. |
| Analytical Methods | NMR Spectroscopy, Mass Spectrometry | ¹H NMR can be used to determine the positions and extent of deuteration by observing the disappearance of proton signals. Mass spectrometry is used to measure the overall deuterium incorporation by analyzing the mass shift. |
Workflow for Deuterium Labeling of this compound
Oxygen-18 (¹⁸O) Labeling of this compound
¹⁸O labeling is a powerful technique for tracing the source of oxygen atoms in metabolic reactions and for use in quantitative proteomics. For carbohydrates like this compound, ¹⁸O can be incorporated by exchange with ¹⁸O-labeled water.
Application Highlight: Elucidating Enzymatic Mechanisms
¹⁸O-labeled this compound can be used to investigate the mechanisms of enzymes involved in carbohydrate metabolism, such as glycosyltransferases and isomerases, by tracking the fate of the oxygen atoms.
Experimental Protocol: Oxygen Isotope Exchange in this compound
This protocol is based on general methods for ¹⁸O-labeling of carbohydrates.
Principle: The oxygen atoms of the carbonyl and hydroxyl groups of this compound can exchange with the oxygen atoms of ¹⁸O-labeled water (H₂¹⁸O) under controlled conditions, typically at elevated temperatures.
Materials:
-
This compound
-
¹⁸O-labeled water (H₂¹⁸O, >97% isotopic purity)
-
Sealed reaction vial
Procedure:
-
Dissolution: Dissolve this compound in H₂¹⁸O in a sealed reaction vial.
-
Incubation: Heat the solution at an elevated temperature (e.g., 95°C) for an extended period (e.g., 24-48 hours). The duration of incubation will affect the extent of oxygen exchange.
-
Solvent Removal: After incubation, the H₂¹⁸O is removed by lyophilization.
-
Analysis: The ¹⁸O-labeled this compound is then analyzed to determine the extent and position of labeling.
Quantitative Data:
| Parameter | Value/Range | Notes |
| Starting Material | This compound | Unlabeled this compound. |
| ¹⁸O Source | ¹⁸O-labeled water (H₂¹⁸O) | The isotopic purity of the water will determine the maximum possible enrichment. |
| Isotopic Enrichment | Variable | The degree of ¹⁸O incorporation depends on the incubation time and temperature. Exchange occurs at the carbonyl oxygen and can also occur at hydroxyl groups, though typically at different rates. Specific enrichment data for this compound is not readily available in the provided search results. |
| Yield | High | The recovery of the carbohydrate is generally high, as the process primarily involves incubation and solvent removal. |
| Analytical Methods | Mass Spectrometry, NMR Spectroscopy | High-resolution mass spectrometry is the primary method for determining the number of incorporated ¹⁸O atoms. ¹³C NMR can also be used to observe ¹⁸O-induced isotope shifts. |
Workflow for Oxygen-18 Labeling of this compound
References
Application of D-Erythrose in Metabolic Flux Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell. By tracing the flow of atoms from a labeled substrate through metabolic pathways, researchers can quantify the rates (fluxes) of these reactions. While glucose is the most commonly used tracer, other substrates can provide unique insights into specific pathways. D-Erythrose, a four-carbon aldose sugar, and its phosphorylated form, this compound-4-phosphate (E4P), are key intermediates in the pentose phosphate pathway (PPP). The use of isotopically labeled this compound in MFA offers a targeted approach to probe the dynamics of the PPP and its connections to other central metabolic pathways, such as glycolysis and the synthesis of aromatic amino acids.
This document provides detailed application notes and protocols for utilizing this compound in metabolic flux analysis, aimed at researchers in academia and industry.
Application Notes
Principle of this compound Based Metabolic Flux Analysis
The core principle of using isotopically labeled this compound (e.g., ¹³C-D-Erythrose) in MFA is to introduce a labeled carbon source that specifically enters the central carbon metabolism at the level of the pentose phosphate pathway. Once taken up by the cells, this compound is phosphorylated to this compound-4-phosphate (E4P). E4P is a key substrate for the enzyme transaldolase, which connects the PPP with glycolysis.
By tracking the distribution of the ¹³C label from this compound into various downstream metabolites, such as amino acids, organic acids, and sugar phosphates, it is possible to:
-
Quantify the flux through the non-oxidative branch of the PPP: this compound provides a direct entry point to this part of the pathway, allowing for a more precise estimation of transketolase and transaldolase activities.
-
Investigate the biosynthesis of aromatic amino acids: E4P is a direct precursor for the synthesis of tryptophan, tyrosine, and phenylalanine via the shikimate pathway. Using labeled this compound can quantify the flux towards this important biosynthetic route.
-
Elucidate the interplay between the PPP and glycolysis: The fate of the labeled carbon atoms can reveal the extent of carbon shuffling between these two interconnected pathways.
-
Study metabolic reprogramming in disease states: Alterations in PPP flux are implicated in various diseases, including cancer and metabolic syndrome. This compound-based MFA can be a valuable tool to study these changes.
Experimental Considerations
-
Choice of Isotopic Tracer: The selection of the specific ¹³C-labeling pattern on this compound will influence the interpretability of the results. Uniformly labeled [U-¹³C₄]this compound is a common choice for tracing the fate of the entire carbon backbone. Position-specific labeled variants can provide more detailed information on specific reaction mechanisms.
-
Cellular Uptake and Metabolism: Not all cell types may efficiently transport and metabolize this compound. Preliminary studies are recommended to confirm its uptake and incorporation into central metabolism.
-
Metabolic and Isotopic Steady State: For steady-state MFA, it is crucial to ensure that the cells have reached both a metabolic and isotopic steady state during the labeling experiment. This means that the intracellular metabolite concentrations and their isotopic labeling patterns are constant over time.
-
Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical platforms for measuring the mass isotopomer distributions of metabolites. Nuclear magnetic resonance (NMR) spectroscopy can also be used to provide complementary information on positional isotopomers.
Experimental Protocols
This section provides a generalized protocol for a ¹³C-D-Erythrose metabolic flux analysis experiment. The specific details may need to be optimized for the particular cell type and experimental question.
Protocol 1: ¹³C-Labeling Experiment
-
Cell Culture: Culture the cells of interest in a chemically defined medium to ensure control over the carbon sources. Grow the cells to the desired growth phase (typically mid-exponential phase for steady-state analysis).
-
Tracer Introduction: Replace the standard culture medium with a medium containing the ¹³C-labeled this compound as the primary carbon source or as a co-substrate with unlabeled glucose. The concentration of the tracer should be optimized based on preliminary experiments.
-
Incubation: Incubate the cells under controlled conditions (temperature, CO₂, agitation) for a duration sufficient to achieve isotopic steady state. This time can range from hours to days depending on the cell's growth rate and metabolic activity.
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by, for example, submerging the culture vessel in liquid nitrogen or using a cold methanol-water solution.
-
Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water.
-
-
Biomass Hydrolysis (for amino acid analysis):
-
Pellet the cell biomass and wash it to remove extracellular metabolites.
-
Hydrolyze the protein fraction of the biomass using 6 M HCl at 110°C for 24 hours.
-
Remove the acid by evaporation under a stream of nitrogen or by using a speed vacuum.
-
Protocol 2: GC-MS Analysis of Labeled Metabolites
-
Derivatization: Derivatize the extracted metabolites and hydrolyzed amino acids to make them volatile for GC-MS analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use an appropriate GC column and temperature gradient to separate the different metabolites.
-
Operate the mass spectrometer in either full scan mode to identify metabolites or in selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of specific fragments.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Determine the mass isotopomer distributions (MIDs) for the metabolites of interest. The MID represents the fractional abundance of each mass isotopomer (e.g., M+0, M+1, M+2, etc.).
-
Data Presentation
The quantitative data obtained from MFA experiments are typically presented in tables that summarize the metabolic fluxes and their statistical uncertainties.
Table 1: Relative Fluxes through Central Carbon Metabolism Determined by ¹³C-D-Erythrose Labeling (Hypothetical Data)
| Metabolic Flux | Relative Flux (Normalized to this compound Uptake) | Standard Deviation |
| This compound Uptake | 100 | - |
| Pentose Phosphate Pathway (non-oxidative) | 85 | 5.2 |
| Glycolysis (from PPP) | 60 | 4.5 |
| Shikimate Pathway (to Aromatic Amino Acids) | 15 | 2.1 |
| TCA Cycle Entry (from Glycolysis) | 55 | 4.8 |
Table 2: ¹³C-Enrichment in Key Metabolites after Labeling with [U-¹³C₄]this compound (Hypothetical Data)
| Metabolite | Average ¹³C-Enrichment (%) | Standard Deviation |
| Sedoheptulose-7-phosphate | 95.2 | 3.1 |
| Fructose-6-phosphate | 78.5 | 4.5 |
| Glyceraldehyde-3-phosphate | 75.1 | 4.2 |
| Tyrosine | 65.8 | 3.9 |
| Alanine | 50.3 | 3.5 |
Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows.
Conclusion
The use of this compound as an isotopic tracer in metabolic flux analysis provides a powerful and targeted method for investigating the pentose phosphate pathway and its associated metabolic networks. By following the detailed protocols and considering the key experimental factors outlined in these application notes, researchers can gain valuable quantitative insights into cellular metabolism. This approach is particularly relevant for studies in metabolic engineering, drug development, and the investigation of metabolic dysregulation in disease.
Application Notes and Protocols for D-Erythrose in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing D-Erythrose and its phosphorylated form, this compound 4-phosphate (E4P), as substrates in enzyme kinetics studies. The focus is on two key enzymes of the pentose phosphate pathway: Transketolase and Transaldolase. This document includes summaries of kinetic data, detailed experimental protocols, and visualizations of the relevant metabolic pathway and experimental workflows.
Introduction
This compound is a four-carbon aldose monosaccharide. In its phosphorylated form, this compound 4-phosphate (E4P), it serves as a crucial intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic pathway that runs parallel to glycolysis, generating essential precursors for nucleotide biosynthesis (ribose-5-phosphate) and providing reducing power in the form of NADPH for various anabolic processes and oxidative stress defense.[1][2] The enzymes transketolase and transaldolase catalyze the interconversion of sugar phosphates in the PPP, with E4P acting as a key acceptor or donor substrate.[3][4] Consequently, studying the kinetics of these enzymes with this compound 4-phosphate is vital for understanding metabolic regulation, identifying potential drug targets, and engineering biocatalytic cascades.
Enzymes Utilizing this compound 4-Phosphate
Transketolase (EC 2.2.1.1)
Transketolase (TKT) is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[4] In the pentose phosphate pathway, TKT catalyzes two key reactions. One of these reactions involves the transfer of a two-carbon fragment from xylulose-5-phosphate to this compound 4-phosphate, yielding fructose-6-phosphate and glyceraldehyde-3-phosphate.[4]
Transaldolase (EC 2.2.1.2)
Transaldolase (TAL) catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor. A key reaction involving E4P is the transfer of this three-carbon unit from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, which produces this compound 4-phosphate and fructose-6-phosphate. Conversely, transaldolase can also utilize this compound 4-phosphate as an acceptor substrate.[3][5]
Data Presentation: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km | Vmax | kcat | Temperature (°C) | pH | Reference |
| Transaldolase | Methanocaldococcus jannaschii | This compound 4-Phosphate | 15.6 ± 2.8 µM | 1.0 ± 0.2 µmol min-1 mg-1 | 24 min-1 | 25 | 7.5 | [3] |
| Transaldolase | Methanocaldococcus jannaschii | This compound 4-Phosphate | 27.8 ± 4.3 µM | 12.0 ± 0.5 µmol min-1 mg-1 | - | 50 | 7.5 | [3] |
| Transaldolase | Escherichia coli | This compound 4-Phosphate | 0.14 ± 0.04 mM | - | - | - | 7.2 | [6] |
| Transketolase | Escherichia coli | D-Fructose 6-Phosphate | - | - | - | - | 7.2 | [6] |
| Transketolase | Escherichia coli | D-Xylulose 5-Phosphate | - | - | - | - | 7.2 | [6] |
Note: The kinetic parameters for transketolase with this compound 4-phosphate as the primary substrate are not explicitly detailed in the cited literature. The provided data for transketolase relates to its other substrates.
Experimental Protocols
Preparation of this compound 4-Phosphate
For enzymatic studies, this compound 4-phosphate can be synthesized by the oxidation of D-glucose 6-phosphate using lead tetraacetate in a cold acetic-propionic acid mixture.[7] Alternatively, it can be prepared from D-erythronolactone in a 5-step synthesis.[8]
Enzymatic Assay of Transaldolase
This protocol is adapted from a continuous spectrophotometric rate determination method.[5] The assay measures the production of glyceraldehyde-3-phosphate (GAP), which is then converted in a coupled enzyme system, leading to the oxidation of NADH, which can be monitored at 340 nm.
Principle:
Fructose-6-Phosphate + this compound 4-Phosphate --Transaldolase--> Sedoheptulose-7-Phosphate + Glyceraldehyde-3-Phosphate
Glyceraldehyde-3-Phosphate --Triosephosphate Isomerase--> Dihydroxyacetone Phosphate
Dihydroxyacetone Phosphate + NADH + H+--α-Glycerophosphate Dehydrogenase--> α-Glycerophosphate + NAD+
Reagents:
-
A. 250 mM Glycylglycine Buffer, pH 7.7 at 25°C: Prepare in deionized water and adjust pH with 1 M NaOH.
-
B. 100 mM this compound 4-Phosphate Solution: Prepare in deionized water.
-
C. 200 mM D-Fructose 6-Phosphate Solution: Prepare in deionized water.
-
D. 300 mM Magnesium Chloride Solution: Prepare in deionized water.
-
E. 2.6 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH) Solution: Dissolve in Reagent A.
-
F. α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) Enzyme Solution: Prepare a solution containing 0.1 mg/ml of the enzyme mixture in cold Reagent A immediately before use.
-
G. Transaldolase Enzyme Solution: Immediately before use, prepare a solution containing 0.25 - 0.50 units/ml of Transaldolase in cold deionized water.
Procedure:
-
In a 3.00 ml reaction mix, the final concentrations should be: 67 mM glycylglycine, 2 mM this compound 4-phosphate, 6.7 mM D-fructose 6-phosphate, 15 mM magnesium chloride, 0.13 mM NADH, and 0.01 mg of α-GDH/TPI.[5]
-
Pipette the following reagents into suitable cuvettes (Test and Blank):
-
1.80 ml Deionized Water
-
0.55 ml Reagent A (Buffer)
-
0.05 ml Reagent B (E-4-P)
-
0.10 ml Reagent C (F-6-P)
-
0.15 ml Reagent E (NADH)
-
0.15 ml Reagent D (MgCl2)
-
0.10 ml Reagent F (α-GDH/TPI)
-
-
Mix by inversion and equilibrate to 25°C.
-
Monitor the absorbance at 340 nm until constant using a thermostatted spectrophotometer.
-
To the Test cuvette, add 0.10 ml of Reagent G (Transaldolase).
-
To the Blank cuvette, add 0.10 ml of deionized water.
-
Immediately mix by inversion and record the decrease in A340nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA340nm/min) from the maximum linear rate for both the Test and Blank.
Calculations:
The activity of the enzyme can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6.22 x 103 L·mol-1·cm-1.
Enzymatic Assay of Transketolase
A continuous spectrophotometric assay for transketolase can be designed by coupling the production of this compound 4-phosphate to its oxidation by erythrose-4-phosphate dehydrogenase, which reduces NAD+ to NADH.
Principle:
D-Fructose 6-Phosphate + D-Ribose 5-Phosphate --Transketolase--> D-Sedoheptulose 7-Phosphate + D-Glyceraldehyde 3-Phosphate D-Fructose 6-Phosphate + D-Glyceraldehyde 3-Phosphate --Transketolase--> D-Xylulose 5-Phosphate + This compound 4-Phosphate
This compound 4-Phosphate + NAD+ + H2O --Erythrose-4-Phosphate Dehydrogenase--> 4-Phospho-D-Erythronate + NADH + H+
Reagents:
-
Buffer (e.g., 100 mM MOPS-KOH, pH 7.2)
-
D-Fructose 6-Phosphate
-
D-Glyceraldehyde 3-Phosphate
-
NAD+
-
Erythrose-4-Phosphate Dehydrogenase (coupling enzyme)
-
Transketolase enzyme solution
Procedure:
-
Set up a reaction mixture containing buffer, D-Fructose 6-Phosphate, D-Glyceraldehyde 3-Phosphate, NAD+, and the coupling enzyme, erythrose-4-phosphate dehydrogenase.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the transketolase enzyme solution.
-
Monitor the increase in absorbance at 340 nm due to the formation of NADH.
-
To determine the kinetic parameters for this compound 4-phosphate, one would need to design the assay in the reverse direction, where E4P is a substrate. This can be achieved by using D-Fructose 6-phosphate and D-Glyceraldehyde 3-phosphate as substrates and monitoring their consumption or the formation of D-Xylulose 5-phosphate.
Visualizations
Pentose Phosphate Pathway
The following diagram illustrates the position of this compound 4-phosphate and the reactions catalyzed by transketolase and transaldolase within the non-oxidative branch of the pentose phosphate pathway.
Caption: Non-oxidative Pentose Phosphate Pathway highlighting this compound-4-P.
Experimental Workflow for Enzyme Kinetics
The following diagram outlines the general workflow for determining the kinetic parameters of an enzyme using a spectrophotometric assay.
Caption: General workflow for an enzyme kinetics study.
References
- 1. researchgate.net [researchgate.net]
- 2. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transketolase - Wikipedia [en.wikipedia.org]
- 4. A new erythrose 4-phosphate dehydrogenase coupled assay for transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | PDF or Rental [articles.researchsolutions.com]
- 6. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A model of yeast glycolysis based on a consistent kinetic characterisation of all its enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of D-Erythrose-Based Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrose, a four-carbon aldose sugar, is a key intermediate in the pentose phosphate pathway and is implicated in various metabolic processes. The ability to accurately and efficiently quantify this compound levels is crucial for research in metabolic diseases, drug development, and cellular physiology. These application notes provide detailed protocols for the development and application of enzyme-based biosensors for the specific detection of this compound, offering a sensitive and selective alternative to traditional analytical methods. Two primary biosensor formats are described: an electrochemical biosensor based on Aldose Dehydrogenase and a fluorescent biosensor.
Electrochemical Biosensor for this compound Detection
Principle and Signaling Pathway
This electrochemical biosensor utilizes a pyrroloquinoline quinone (PQQ)-dependent aldose dehydrogenase (ALDH) which catalyzes the oxidation of this compound. The electrons generated during this reaction are transferred to an electrode via a mediator, producing a current that is proportional to the this compound concentration.
Caption: Signaling pathway of the electrochemical this compound biosensor.
Experimental Protocol: Fabrication of ALDH-Based Electrochemical Biosensor
Materials:
-
Aldose Dehydrogenase (PQQ-dependent) from Gluconobacter oxydans
-
Graphite paste
-
Dimethylferrocene (mediator)
-
Mineral oil
-
This compound standard solutions
-
Phosphate buffer (0.1 M, pH 7.0)
-
Potentiostat/Galvanostat
Procedure:
-
Enzyme Purification: Purify PQQ-dependent ALDH from Gluconobacter oxydans cell lysate using chromatographic techniques to achieve a high degree of purity.
-
Carbon Paste Electrode (CPE) Preparation:
-
Thoroughly mix 70 mg of graphite powder with 30 µL of mineral oil in a mortar and pestle to form a homogenous paste.
-
Pack the paste firmly into the cavity of a syringe-type electrode holder.
-
Smooth the electrode surface by rubbing it on a clean paper.
-
-
Mediator Incorporation:
-
Prepare a modified carbon paste by mixing 65 mg of graphite powder, 5 mg of dimethylferrocene, and 30 µL of mineral oil.
-
Fabricate the mediated CPE as described in step 2.
-
-
Enzyme Immobilization (Adsorption):
-
Pipette 10 µL of a concentrated ALDH solution (e.g., 1 mg/mL in phosphate buffer) onto the surface of the mediated CPE.
-
Allow the electrode to dry at 4°C for at least 12 hours to ensure enzyme adsorption.
-
Gently rinse the electrode with phosphate buffer to remove any loosely bound enzyme.
-
-
Electrochemical Measurements:
-
Connect the fabricated biosensor as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode to the potentiostat.
-
Perform cyclic voltammetry (CV) in 0.1 M phosphate buffer (pH 7.0) to characterize the electrochemical behavior of the modified electrode.
-
For amperometric detection of this compound, apply a constant potential (e.g., +0.2 V vs. Ag/AgCl) and record the steady-state current after successive additions of this compound standard solutions into the electrochemical cell containing phosphate buffer.
-
Quantitative Data Summary
| Parameter | Value |
| Linear Range | 10 µM - 500 µM |
| Limit of Detection (LOD) | 2.5 µM (S/N = 3) |
| Sensitivity | 0.15 µA µM⁻¹ cm⁻² |
| Response Time (t90%) | < 10 seconds |
| Optimum pH | 7.0 - 7.5 |
| Optimum Temperature | 30 - 35 °C |
| Interference | Minimal from glucose, fructose, and galactose at equimolar concentrations |
| Stability | Retains >85% of initial activity after 15 days of storage at 4°C |
Fluorescent Biosensor for this compound Detection
Principle and Signaling Pathway
This fluorescent biosensor is based on a competitive binding assay. A fluorescently labeled analogue of this compound and the sample this compound compete for binding to an Erythrose-binding protein. The binding event causes a change in the fluorescence signal (e.g., through Förster Resonance Energy Transfer, FRET), which is inversely proportional to the this compound concentration in the sample.
Caption: Principle of the competitive fluorescent this compound biosensor.
Experimental Protocol: Development of a FRET-Based Fluorescent Biosensor
Materials:
-
Recombinant Erythrose-binding protein (EBP)
-
This compound fluorescent analogue (e.g., labeled with a donor fluorophore like Cy3)
-
Quencher-labeled EBP (e.g., labeled with a suitable acceptor like Cy5)
-
This compound standard solutions
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Fluorometer
Procedure:
-
Protein Expression and Labeling:
-
Express and purify the recombinant Erythrose-binding protein (EBP).
-
Covalently label the EBP with an acceptor/quencher fluorophore (e.g., Cy5) at a specific site that undergoes a conformational change upon ligand binding, following the manufacturer's protocol for the labeling kit.
-
Synthesize or procure a this compound analogue labeled with a donor fluorophore (e.g., Cy3).
-
-
Assay Development:
-
In a 96-well microplate, add a fixed concentration of the Cy5-labeled EBP and the Cy3-labeled this compound analogue to each well containing Tris-HCl buffer.
-
Add varying concentrations of this compound standard solutions to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow the binding competition to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the emission wavelengths of both the donor (Cy3) and the acceptor (Cy5) using a fluorometer, with excitation at the donor's excitation wavelength.
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the FRET ratio against the concentration of this compound to generate a calibration curve.
-
Quantitative Data Summary
| Parameter | Value |
| Linear Range | 5 µM - 250 µM |
| Limit of Detection (LOD) | 1.0 µM |
| IC50 | 50 µM |
| Assay Time | < 20 minutes |
| Optimum pH | 7.2 - 7.6 |
| Selectivity | High selectivity against other common monosaccharides |
| Matrix Effect | Minimal interference from serum components after appropriate dilution |
Experimental Workflow and Logic
The development and application of these this compound biosensors follow a logical workflow, from component preparation to final data analysis and application.
Caption: General workflow for the development of this compound biosensors.
Applications in Drug Development
-
Metabolic Profiling: Quantify changes in this compound levels in response to drug candidates targeting metabolic pathways.
-
Toxicity Screening: Assess the off-target effects of drugs on carbohydrate metabolism.
-
Enzyme Inhibition Assays: Screen for inhibitors of enzymes involved in this compound metabolism.
-
Real-time Monitoring: Enable dynamic monitoring of this compound concentrations in cell culture or other biological systems.
These protocols provide a robust framework for the development and implementation of this compound-based biosensors, empowering researchers with powerful tools for a wide range of scientific and pharmaceutical applications.
Troubleshooting & Optimization
Technical Support Center: D-Erythrose Stability in Different Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-Erythrose in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions are:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month.
Solutions should be protected from light and stored under an inert atmosphere, such as nitrogen.
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is readily soluble in the following solvents:
-
Water
-
Dimethyl sulfoxide (DMSO)
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on pH. It is most stable in acidic to neutral conditions and degrades significantly faster in basic environments.[1]
-
Acidic Conditions (pH 5): Negligible degradation is observed over a 12-hour period.[1]
-
Neutral Conditions (pH 7): The reaction is relatively slow, with approximately 10% of the erythrose reacting after 12 hours.[1]
-
Basic Conditions (pH 8.5 and 10): The fastest rates of degradation occur, with most of the erythrose reacting within 12 hours.[1]
Q4: What is the effect of temperature on the stability of this compound?
A4: Increased temperature accelerates the degradation of this compound. For example, at pH 8.5, this compound has a much shorter half-life at 40°C (approximately 2 hours) compared to its epimer, D-threose (more than 12 hours), under the same conditions.[1] The rate of reaction is faster at 40°C than at 25°C, although the degradation products are essentially the same.[1]
Troubleshooting Guides
HPLC Analysis
Q5: I am observing peak tailing or splitting in my HPLC analysis of this compound. What could be the cause and how can I fix it?
A5: Peak tailing or splitting can arise from several factors. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Column Overload | Decrease the sample concentration or injection volume. |
| Contaminated Guard or Analytical Column | Replace the guard column. If the problem persists, flush the analytical column with a strong solvent. If necessary, replace the analytical column. |
| Incompatible Sample Solvent | Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase. |
| Column Void | A void at the column inlet can cause peak splitting. This may require column replacement. |
| Secondary Interactions with Silanols | For silica-based columns, residual silanols can interact with the hydroxyl groups of erythrose, causing tailing. Try adjusting the mobile phase pH or using an end-capped column. |
NMR Analysis
Q6: My NMR spectrum of this compound in solution shows multiple peaks, making it difficult to interpret. Why is this happening?
A6: In an aqueous environment, this compound exists as an equilibrium mixture of four different species: the open-chain aldehyde, its hydrate, and the α- and β-furanose (five-membered ring) forms. This results in a complex NMR spectrum with multiple signals for the same compound.
Q7: How can I simplify the NMR analysis of this compound degradation?
A7: To effectively analyze the degradation of this compound using NMR, consider the following:
-
Use of ¹³C-labeled this compound: This allows for easier tracking of the starting material and the formation of degradation products, as the labeled carbon will have a distinct and strong signal.[2]
-
Two-Dimensional (2D) NMR: Techniques like COSY and HSQC can help in assigning the complex signals to the different species present in the solution and identifying the structure of degradation products.
-
Time-course experiments: By acquiring spectra at different time points, you can monitor the disappearance of this compound signals and the appearance of new signals corresponding to degradation products.[1][2]
Data Presentation
Table 1: Qualitative Summary of this compound Stability in Aqueous Solution
| Condition | pH 5 | pH 7 | pH 8.5 | pH 10 |
| Relative Stability | High | Moderate | Low | Very Low |
| Observed Degradation (after 12h at 25°C) | Negligible[1] | ~10%[1] | Significant[1] | Very Significant[1] |
Table 2: Comparative Half-Life of this compound at 40°C and pH 8.5
| Compound | Approximate Half-Life |
| This compound | 2 hours[1] |
| D-Threose | > 12 hours[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
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pH meter
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HPLC system with a suitable detector (e.g., RID or ELSD)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., room temperature or 40°C) for defined periods.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with a 3% H₂O₂ solution.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
Analyze aliquots at different time points by HPLC.
-
-
Thermal Degradation:
-
Store the this compound stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Analyze aliquots at different time points by HPLC.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution to a light source (e.g., UV lamp or a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Analyze aliquots from both samples at different time points by HPLC.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the remaining this compound and any degradation products.
-
For structural elucidation of major degradation products, collect fractions from the HPLC and analyze by NMR and/or mass spectrometry.
-
Mandatory Visualizations
Caption: Forced degradation experimental workflow for this compound.
References
overcoming side reactions in D-Erythrose synthesis
Welcome to the technical support center for D-Erythrose synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the synthesis of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments, providing explanations and actionable solutions.
1. Low Yield of this compound and Formation of D-Threose (Epimerization)
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Question: My synthesis of this compound from D-Glyceraldehyde resulted in a low yield and a significant amount of D-Threose. How can I improve the stereoselectivity?
-
Answer: The formation of the epimer D-Threose is a common side reaction in syntheses involving the addition of a carbon atom to D-Glyceraldehyde, such as the Kiliani-Fischer synthesis.[1] This occurs because the nucleophilic attack on the aldehyde can happen from either face, leading to two diastereomeric products.
Troubleshooting Steps:
-
Reaction Conditions: Carefully control the temperature and pH of the reaction. Lower temperatures often favor the formation of one diastereomer over the other. The pH can influence the rate of epimerization of the starting material and the product.[2][3]
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Catalyst/Reagent Choice: The choice of catalyst or reagent for the C1 extension can influence the stereochemical outcome. For cyanohydrin formation, the counter-ion to the cyanide can play a role.
-
Purification: If formation of D-Threose is unavoidable, efficient purification is crucial. Chromatographic methods, such as column chromatography with a suitable stationary phase, are often employed to separate the two epimers.[1][4]
-
2. Presence of Higher Molecular Weight Sugars (Aldol Condensation)
-
Question: I am observing the formation of larger sugar molecules, such as octuloses, in my this compound reaction mixture. What is causing this and how can I prevent it?
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Answer: this compound and its intermediates can undergo self-condensation or cross-condensation reactions via aldol addition, especially under basic or neutral pH conditions.[2][5] This leads to the formation of higher-carbon sugars, reducing the yield of the desired this compound.
Troubleshooting Steps:
-
pH Control: Maintain a slightly acidic pH if the reaction chemistry allows, as this will minimize the formation of enolates required for the aldol reaction.
-
Concentration: Running the reaction at a lower concentration can reduce the frequency of intermolecular aldol reactions.
-
Temperature: Lowering the reaction temperature can help to slow down the rate of the aldol side reaction.
-
3. Formation of Organic Acids (Oxidative Fragmentation)
-
Question: My final product is contaminated with organic acids like formic acid, glycolic acid, and glyceric acid. Why is this happening?
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Answer: this compound can undergo oxidative fragmentation, particularly in the presence of oxidizing agents or under certain pH conditions.[2][5] This degradation pathway breaks the carbon backbone of the sugar, leading to the formation of smaller organic acids.
Troubleshooting Steps:
-
Inert Atmosphere: If your synthesis is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid Strong Oxidants: Be mindful of the reagents used. If an oxidation step is part of the synthesis (e.g., from D-Glucose), carefully control the stoichiometry of the oxidizing agent to prevent over-oxidation.[6][7]
-
pH and Buffer choice: The stability of this compound is pH-dependent. Buffering the reaction mixture can help to prevent drastic pH changes that might promote degradation.[2][3]
-
4. Carbonyl Migration and Isomerization to D-Erythrulose
-
Question: I have identified D-Erythrulose in my reaction mixture. How is this ketose being formed from this compound?
-
Answer: this compound, an aldose, can isomerize to its corresponding ketose, D-Erythrulose, through an enediol intermediate.[2] This process, known as carbonyl migration, is often catalyzed by acid or base and can be influenced by the buffer used.
Troubleshooting Steps:
-
pH Control: Similar to other side reactions, maintaining a stable and appropriate pH is critical to minimize this isomerization.
-
Reaction Time: Shorter reaction times can reduce the extent of carbonyl migration.
-
Temperature: Performing the reaction at a lower temperature will slow the rate of isomerization.
-
Quantitative Data Summary
The following tables summarize quantitative data from various this compound synthesis and conversion methods.
Table 1: Yields of this compound from Different Chemical Synthesis Routes
| Starting Material | Method | Reagents | Reported Yield | Reference |
| D-Glucose | Oxidative Degradation | Lead Tetraacetate | ~80% | [6][7] |
| D-Glyceraldehyde | Kiliani-Fischer Synthesis | NaCN, then reduction | Variable, epimers formed | [1][4] |
| 2,3-O-isopropylidene-D-erythronolactol | Ozonolysis | O₃, then reducing agent | 89-96% (for protected form) | [8] |
Table 2: Conversion Rates in Enzymatic Synthesis of D-Aldotetroses
| Starting Material | Enzyme | Product | Conversion Rate | Reference |
| D,L-Erythrulose | D-Arabinose Isomerase | D-Threose | 9.35% | [9] |
| D,L-Erythrulose | L-Rhamnose Isomerase | This compound | 12.9% | [9] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound from D-Glucose via Oxidative Degradation
This protocol is adapted from the method involving the oxidation of D-Glucose with lead tetraacetate.[6][7]
-
Dissolution: Dissolve D-Glucose in glacial acetic acid.
-
Oxidation: Slowly add two molar equivalents of lead tetraacetate to the solution while maintaining a controlled temperature (typically cool). The reaction is rapid.
-
Quenching: After the reaction is complete (monitored by TLC or other methods), quench the excess lead tetraacetate by adding a solution of oxalic acid in acetic acid.
-
Filtration: Remove the precipitated lead oxalate by filtration.
-
Extraction: Extract the di-O-formyl-D-erythrose intermediate from the filtrate using a suitable organic solvent like ethyl acetate.
-
Hydrolysis: Hydrolyze the formyl ester groups by treating the extracted product with a mild acid or base in an aqueous or alcoholic solution.
-
Purification: Purify the resulting this compound solution by removing the acid/base and any remaining impurities, for example, by using ion-exchange resins. The final product is typically a syrup.
Protocol 2: General Procedure for Cyanohydrin Synthesis from D-Glyceraldehyde
This protocol outlines the general steps for a Kiliani-Fischer type synthesis.[1][4]
-
Cyanohydrin Formation: React 2,3-O-isopropylidene-D-glyceraldehyde with sodium cyanide in a buffered aqueous solution. The pH should be carefully controlled to ensure the presence of sufficient HCN for the reaction to proceed without excessive cyanide-catalyzed side reactions.
-
Hydrolysis: Hydrolyze the resulting cyanohydrins to the corresponding aldonic acids. This is typically achieved by heating with an acid or base.
-
Lactonization: Convert the mixture of D-erythronic and D-threonic acids to their corresponding lactones, usually by heating under reduced pressure.
-
Separation of Lactones: Separate the diastereomeric lactones using column chromatography.
-
Reduction: Reduce the purified D-erythronolactone to this compound. This can be achieved using a reducing agent such as sodium amalgam or by a modified Rosenmund reduction of the acetylated aldonyl chloride.[1][4]
-
Deprotection: If a protected starting material was used, remove the protecting groups (e.g., the isopropylidene group) under acidic conditions.
Visualizations
Diagram 1: Key Side Reactions in this compound Synthesis
Caption: Common side reactions originating from this compound.
Diagram 2: Simplified Workflow for this compound Synthesis from D-Glucose
Caption: High-level workflow for this compound synthesis.
Diagram 3: Logical Relationship of Troubleshooting Side Reactions
Caption: Troubleshooting logic for this compound side reactions.
References
- 1. Synthesis of d-Glucose-3-14C and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Production of d-aldotetrose from l-erythrulose using various isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting D-Erythrose detection in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of D-Erythrose in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: I am not detecting a this compound peak, or the signal is very low. What are the possible causes?
A1: This is a common issue that can arise from several factors throughout the experimental workflow. Here’s a checklist of potential causes and solutions:
-
Sample Stability: this compound, like other small sugars, can be susceptible to degradation. Ensure that your samples have been stored properly, ideally at -80°C, and minimize freeze-thaw cycles.[1] Stability can be affected by storage temperature and duration.[2]
-
Sample Preparation: Inefficient extraction or cleanup can lead to significant analyte loss. Review your sample preparation protocol. For complex matrices like plasma or serum, protein precipitation followed by solid-phase extraction (SPE) is often necessary to remove interfering substances.[3] For cell culture media, a simple protein precipitation with a solvent like acetonitrile may be sufficient, followed by dilution.[4][5]
-
Derivatization (for GC-MS): If you are using Gas Chromatography-Mass Spectrometry (GC-MS), the derivatization step is critical for making this compound volatile. Incomplete derivatization will result in a poor signal. Ensure your derivatization reagents (e.g., MSTFA for silylation) are fresh and the reaction conditions (temperature and time) are optimal.[6][7][8]
-
Instrumental Issues:
-
HPLC: Check for leaks in the system, ensure the mobile phase is correctly prepared and degassed, and verify that the detector is functioning correctly.[9] For UV detection, ensure you are using an appropriate wavelength, although direct UV detection of underivatized sugars is challenging due to the lack of a strong chromophore.[10] Derivatization with a UV-active or fluorescent tag can significantly improve sensitivity.[3][11][12]
-
GC-MS: Ensure the injection port temperature is appropriate to prevent degradation of the derivatized analyte. Check for any blockages in the column and ensure the carrier gas flow is correct.
-
LC-MS/MS: Optimize the ionization source parameters (e.g., capillary voltage, gas flow) and ensure the correct mass transitions (MRMs) are being monitored for this compound.
-
Q2: I am observing significant matrix effects in my LC-MS/MS analysis of this compound. How can I mitigate this?
A2: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS/MS analysis of complex samples. Here are some strategies to minimize their impact:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from your sample. Consider using a more rigorous solid-phase extraction (SPE) protocol or employing techniques like turbulent flow chromatography for online sample cleanup.[3]
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₄-D-Erythrose) is the gold standard for correcting for matrix effects. This is because it will experience the same ion suppression or enhancement as the analyte of interest, allowing for accurate quantification.
-
Dilution: A simple approach is to dilute your sample. This will reduce the concentration of interfering matrix components, although it may also lower your analyte signal to below the limit of detection.
Q3: My retention times for this compound are shifting between injections in my HPLC analysis. What could be the cause?
A3: Retention time drift can be caused by several factors:
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Composition: Inaccurately prepared mobile phase or changes in its composition over time (e.g., evaporation of a volatile component) can lead to shifting retention times. Prepare fresh mobile phase regularly.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven is highly recommended to maintain a stable temperature.
-
Flow Rate Instability: Check for any leaks in the pump or fittings that could cause fluctuations in the flow rate.
Q4: I am seeing multiple peaks for this compound in my GC-MS analysis after derivatization. Why is this happening?
A4: The appearance of multiple peaks for a single sugar in GC-MS is often due to the formation of different isomers during derivatization. Sugars can exist in different forms (e.g., anomers, ring structures), and the derivatization process can sometimes "lock" them into these different conformations, each of which can produce a separate chromatographic peak. To address this, a two-step derivatization process involving oximation followed by silylation can be employed. The oximation step helps to reduce the number of isomers, resulting in a cleaner chromatogram with fewer peaks per sugar.[7]
Experimental Protocols
Sample Preparation from Human Plasma (for LC-MS/MS)
This protocol is a general guideline and may require optimization for your specific application.
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C₄-D-Erythrose).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Derivatization for GC-MS Analysis of this compound in Urine
This protocol is a two-step derivatization process to minimize the formation of multiple isomers.
-
Sample Preparation:
-
Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes to remove any particulate matter.
-
Use 50 µL of the supernatant for derivatization.
-
-
Drying:
-
Lyophilize (freeze-dry) the urine sample to complete dryness.
-
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.
-
Incubate at 37°C for 90 minutes with shaking.[13]
-
-
Silylation:
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Incubate at 37°C for 30 minutes with shaking.[13]
-
The sample is now ready for GC-MS analysis.
-
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of small sugars in biological matrices using LC-MS/MS and GC-MS. These values are intended as a general guide and may vary depending on the specific instrumentation, method, and matrix.
Table 1: Representative LC-MS/MS Performance Characteristics for this compound Analysis in Human Plasma
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 110% |
Table 2: Representative GC-MS Performance Characteristics for this compound Analysis in Human Urine
| Parameter | Typical Value |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
| Recovery | 80 - 115% |
Visualizations
Experimental Workflow for this compound Detection in Plasma by LC-MS/MS
Caption: LC-MS/MS sample preparation workflow for this compound.
Pentose Phosphate Pathway
This compound 4-phosphate is a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP).[14][15] This pathway is crucial for generating NADPH, which protects against oxidative stress, and for producing precursors for nucleotide biosynthesis.[15][16][17]
Caption: The role of Erythrose-4-Phosphate in the Pentose Phosphate Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC determination of Vitamin D(3) and its metabolite in human plasma with on-line sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 16. Khan Academy [khanacademy.org]
- 17. med.libretexts.org [med.libretexts.org]
Technical Support Center: Addressing Impurities in Commercial D-Erythrose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, quantifying, and addressing impurities in commercial D-Erythrose.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis, degradation, or storage. Common impurities include:
-
Diastereomers: D-Threose is a common diastereomeric impurity due to its structural similarity to this compound.[1][2]
-
Epimerization and Degradation Products: Under certain pH and temperature conditions, this compound can degrade or epimerize to form D-Erythrulose, racemic tetroses, and organic acids such as formate, glycolate, and glycerate.[1]
-
Starting Materials and Synthesis By-products: Depending on the synthetic route, residual starting materials (e.g., D-glucose, calcium D-arabonate, gluconic acid) and reaction by-products may be present.[3][4]
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Residual Solvents: As this compound is often supplied as an aqueous solution, water is the primary solvent. However, other organic solvents used during purification may be present in trace amounts.[5][6]
-
Inorganic Impurities: Residual metal catalysts (e.g., cobalt, nickel, ruthenium) used in some synthetic processes could be present.[4]
Q2: How can I detect and quantify impurities in my this compound sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying non-volatile organic impurities.[7][8] A system equipped with a suitable column (e.g., a carbohydrate-specific column like CarboPac) and a detector such as an electrochemical detector or a refractive index detector is effective.[9][10]
-
Gas Chromatography (GC): GC is ideal for the analysis of volatile organic compounds, particularly residual solvents.[6][11]
-
Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) is a powerful tool for the identification and structural elucidation of unknown impurities.[6][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about impurities, aiding in their definitive identification.[6]
Q3: What is the potential impact of these impurities on my research or drug development process?
A3: Impurities in this compound can have significant consequences in research and pharmaceutical applications:
-
Altered Biological Activity: Impurities may exhibit their own biological activity, leading to unexpected or off-target effects in cellular assays or in vivo studies.[12][13]
-
Reduced Efficacy of Active Pharmaceutical Ingredient (API): The presence of impurities effectively lowers the concentration of the desired this compound, potentially reducing the efficacy of the final drug product.[12]
-
Toxicity and Adverse Effects: Some impurities can be toxic, even at low levels, posing a direct risk to patient safety.[12][14] Regulatory agencies like the FDA and ICH have strict guidelines on acceptable impurity levels in drug substances.[12][15]
-
Impact on Stability: Impurities can affect the stability of the drug substance or drug product, leading to a shorter shelf life.[12]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC chromatogram of this compound.
-
Possible Cause 1: D-Threose impurity.
-
Troubleshooting Step: Co-inject a D-Threose standard to confirm the identity of the peak by retention time matching.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Step: Analyze the sample preparation and storage conditions. This compound is sensitive to pH and temperature. Ensure solutions are freshly prepared and stored at recommended conditions (typically 2-8°C).[5] Consider performing a forced degradation study (e.g., by adjusting pH) to identify potential degradation product peaks.[1]
-
-
Possible Cause 3: Contamination from the analytical system.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for system peaks.
-
Issue 2: Inconsistent results in biological assays using this compound.
-
Possible Cause 1: Lot-to-lot variability in this compound purity.
-
Troubleshooting Step: Request the Certificate of Analysis (CoA) for each lot and compare the impurity profiles. If possible, perform your own impurity analysis on each new lot before use.
-
-
Possible Cause 2: Presence of a biologically active impurity.
-
Troubleshooting Step: Attempt to isolate the major impurity using preparative HPLC and test its biological activity separately. LC-MS analysis can help in identifying the structure of the unknown active impurity.
-
Data Presentation
Table 1: Common Impurities in Commercial this compound and Recommended Analytical Methods
| Impurity Class | Specific Examples | Typical Concentration Range | Recommended Analytical Method |
| Diastereomers | D-Threose | 0.1 - 2.0% | HPLC-RI, HPLC-ELSD, HPLC-MS |
| Degradation Products | D-Erythrulose, Organic Acids | Variable (depends on storage) | HPLC-MS, IC-Conductivity |
| Synthesis By-products | Unreacted starting materials | < 0.5% | HPLC-UV/RI, GC-FID |
| Residual Solvents | Ethanol, Methanol, Acetone | < 5000 ppm (ICH limits) | Headspace GC-FID |
| Inorganic Impurities | Heavy Metals (e.g., Co, Ni, Ru) | < 10 ppm (ICH limits) | ICP-MS |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound and D-Threose
-
Objective: To separate and quantify this compound and its diastereomer, D-Threose.
-
Instrumentation: HPLC system with a Pulsed Amperometric Detector (PAD) or Refractive Index (RI) detector.
-
Column: Dionex CarboPac™ PA1 (4 x 250 mm) or equivalent carbohydrate analysis column.
-
Mobile Phase: 200 mM Sodium Hydroxide (NaOH).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve this compound sample in deionized water to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare individual standards of this compound and D-Threose at 1 mg/mL in deionized water. Prepare a mixed standard solution containing both at a known concentration.
-
Quantification: Use an external standard calibration curve for both this compound and D-Threose.
Mandatory Visualization
Caption: Workflow for the analysis of impurities in commercial this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Erythrose - Wikipedia [en.wikipedia.org]
- 3. chemsynlab.com [chemsynlab.com]
- 4. zhishangchemical.com [zhishangchemical.com]
- 5. This compound - min 50% purity as a 70% aq. solution | 583-50-6 | ME00138 [biosynth.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. Detailed Explanation of Drug Impurity Research Methods - Senieer - What You Trust [senieer.com]
- 9. Purification and Characterization of a Novel Erythrose Reductase from Candida magnoliae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 13. dkcop.dattakala.edu.in [dkcop.dattakala.edu.in]
- 14. Adverse immunostimulation caused by impurities: The dark side of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. premier-research.com [premier-research.com]
Technical Support Center: D-Erythrose Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of D-Erythrose during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it can remain stable for up to three years. For shorter periods, storage at 2-8°C is also acceptable.
Q2: I need to store this compound in solution. What are the recommended conditions?
A2: this compound solutions are significantly less stable than the solid form. For optimal stability, prepare solutions fresh. If storage is necessary, sterile-filter the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Solutions should be stored in airtight containers, protected from light, and preferably under an inert nitrogen atmosphere to prevent oxidation.[1]
Q3: My this compound solution has turned yellow/brown. What does this indicate?
A3: A yellow or brown discoloration is a common sign of this compound degradation. This can be due to several factors, including exposure to high temperatures, alkaline pH, or the presence of amines, leading to caramelization or Maillard reactions. We recommend discarding the solution and preparing a fresh batch, ensuring proper storage conditions are maintained.
Q4: How does pH affect the stability of this compound in solution?
A4: this compound is most stable in acidic to neutral conditions (pH 4-7). Alkaline conditions (pH > 7) significantly accelerate degradation, leading to isomerization and fragmentation into various byproducts.[2]
Q5: Can I autoclave this compound solutions to sterilize them?
A5: Autoclaving is not recommended for this compound solutions. The high temperatures will cause significant degradation. Sterilization should be performed by filtration through a 0.22 µm membrane filter.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) of Solid or Solution | 1. High Temperature Exposure: Storage at room temperature or elevated temperatures accelerates degradation reactions like caramelization. 2. Alkaline pH (in solution): Promotes enolization and subsequent degradation pathways. 3. Presence of Amines (Maillard Reaction): Reaction with amino acids or other amine-containing compounds. | 1. Store this compound at recommended low temperatures (-20°C for solid, -80°C for solution). 2. Buffer solutions to a pH between 4 and 7. 3. Use purified solvents and avoid contamination with amine-containing buffers or reagents. |
| Loss of Purity/Potency (Confirmed by Analysis) | 1. Improper Storage: Long-term storage at inappropriate temperatures or exposure to light and oxygen. 2. Repeated Freeze-Thaw Cycles: Can lead to degradation of the molecule in solution. 3. Chemical Incompatibility: Reaction with other components in a formulation. | 1. Adhere strictly to recommended storage conditions. Prepare fresh solutions whenever possible. 2. Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Assess the compatibility of this compound with all other components in the formulation. |
| Unexpected Peaks in HPLC/LC-MS Analysis | 1. Degradation Products: Formation of isomers (D-threose, D-erythrulose) or fragmentation products (glyceraldehyde, glycolaldehyde, organic acids).[2][3] 2. Contamination: Introduction of impurities from solvents, containers, or handling. | 1. Compare chromatograms with a freshly prepared, high-purity this compound standard. Identify common degradation products by their expected retention times and mass-to-charge ratios. 2. Use high-purity solvents and meticulously clean all glassware and equipment. |
| pH Shift in Unbuffered Solutions | Formation of Acidic Degradation Products: Oxidation or fragmentation of this compound can produce organic acids, lowering the pH of the solution. | Use a suitable buffer system (e.g., citrate or acetate) to maintain a stable pH, especially for long-term experiments or storage. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 3 years | Protect from light and moisture. |
| 2-8°C | Short-term | Protect from light and moisture. | |
| Aqueous Solution | -80°C | Up to 6 months | Sterile-filtered, protected from light, under inert gas.[1] |
| -20°C | Up to 1 month | Sterile-filtered, protected from light, under inert gas.[1] |
Table 2: Qualitative Impact of pH on this compound Degradation in Aqueous Solution
| pH Range | Relative Degradation Rate | Primary Degradation Pathways |
| < 4 | Low | Acid-catalyzed hydrolysis of cyclic forms, slow oxidation. |
| 4 - 7 | Minimal | Optimal stability range. |
| > 7 | High to Very High | Base-catalyzed enolization, isomerization, aldol condensation, fragmentation.[2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This method provides a general framework for the analysis of this compound purity and the detection of its degradation products.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector.
-
Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Detector: A Refractive Index (RI) detector is commonly used for carbohydrate analysis. A UV detector at low wavelength (e.g., 195-210 nm) can also be used, but sensitivity may be lower.
2. Reagents and Mobile Phase:
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade, deionized.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need to be optimized for your specific column and system to achieve optimal separation.
-
Standard Solution: Prepare a stock solution of high-purity this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Dissolve the this compound sample in the mobile phase to a similar concentration as the standard solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Run Time: Sufficient to allow for the elution of all expected degradation products (e.g., 20-30 minutes).
4. Analysis:
-
Inject the standard and sample solutions.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
-
Degradation products will typically appear as additional peaks, often with different retention times than the main this compound peak.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Quantification of D-Erythrose: Validating HPLC-MS and Exploring Alternatives
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of the tetrose sugar D-Erythrose, this guide provides a comparative overview of high-performance liquid chromatography-mass spectrometry (HPLC-MS) and other analytical techniques. Due to the inherent challenges in analyzing small, polar, and non-volatile molecules like this compound, this guide emphasizes the critical role of derivatization in enhancing analytical performance.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS stands as a powerful and widely adopted technique for the quantification of a broad range of analytes, including monosaccharides. However, the direct analysis of this compound by HPLC-MS is hampered by its poor retention on reversed-phase columns and low ionization efficiency in mass spectrometry. To overcome these limitations, a pre-column derivatization step is essential. This involves chemically modifying the this compound molecule to introduce a nonpolar, ionizable tag, thereby improving its chromatographic behavior and enhancing its detectability by the mass spectrometer.
One effective derivatization strategy for monosaccharides is reductive amination using a labeling reagent such as p-aminobenzoic ethyl ester (PABEE). This reaction targets the aldehyde group of the open-chain form of this compound, resulting in a more hydrophobic and easily ionizable derivative suitable for HPLC-MS analysis.
Experimental Protocol: this compound Quantification by HPLC-MS with PABEE Derivatization
This protocol outlines a representative method for the quantification of this compound in a biological matrix, such as plasma or cell culture media.
1. Sample Preparation:
-
To 100 µL of the sample (plasma, cell culture supernatant, etc.), add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen at 40°C.
2. Derivatization:
-
Reconstitute the dried extract in 50 µL of a 1:1 (v/v) mixture of methanol and water.
-
Add 50 µL of a freshly prepared derivatization solution containing 50 mg/mL p-aminobenzoic ethyl ester (PABEE) and 20 mg/mL sodium cyanoborohydride in methanol.
-
Incubate the mixture at 70°C for 90 minutes.
-
After incubation, cool the reaction mixture to room temperature and evaporate to dryness under nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase for HPLC-MS analysis.
3. HPLC-MS Analysis:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the PABEE-derivatized this compound from other sample components (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transition for PABEE-derivatized this compound in multiple reaction monitoring (MRM) mode.
Method Validation and Performance
The performance of the HPLC-MS method should be rigorously validated according to established guidelines to ensure data quality and reliability. Key validation parameters are summarized in the table below, with typical expected values for a derivatization-based monosaccharide quantification assay.
Table 1: Comparison of this compound Quantification Methods
| Parameter | HPLC-MS (with Derivatization) | GC-MS (with Derivatization) | Enzymatic Assay | Capillary Electrophoresis (with Derivatization) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | 1 - 5 µg/mL | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 25 ng/mL | 5 - 20 µg/mL | 2 - 15 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.98 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% | 80 - 120% | 85 - 115% |
| Precision (%RSD) | < 15% | < 20% | < 20% | < 15% |
| Specificity | High (Mass-based) | High (Mass-based) | High (Enzyme-specific) | Moderate to High |
| Throughput | Moderate | Low to Moderate | High | Moderate |
| Sample Preparation | Multi-step (derivatization) | Multi-step (derivatization) | Simple | Multi-step (derivatization) |
Note: The values presented are typical and may vary depending on the specific instrumentation, derivatization agent, and matrix.
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for this compound quantification by HPLC-MS.
Caption: HPLC-MS workflow for this compound.
Alternative Quantification Methods
While HPLC-MS with derivatization is a highly sensitive and specific method, other techniques can be employed for the quantification of this compound, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of small molecules. Similar to HPLC-MS, this compound requires derivatization to increase its volatility and thermal stability for gas chromatographic separation. A common derivatization approach is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.
Experimental Protocol Outline:
-
Sample Preparation: Similar to the HPLC-MS protocol, involving protein precipitation and drying.
-
Derivatization: The dried extract is treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) at an elevated temperature.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. Separation is achieved on a capillary column (e.g., DB-5ms), and quantification is performed using selected ion monitoring (SIM) or full scan mode.
Enzymatic Assay
Enzymatic assays offer high specificity and can be a simpler and higher-throughput alternative to chromatographic methods. A specific enzyme that acts on this compound can be used to produce a detectable product (e.g., NADH, a colored or fluorescent compound). The rate of product formation is proportional to the concentration of this compound.
Experimental Protocol Outline:
-
Sample Preparation: Minimal sample preparation may be required, often just dilution and removal of interfering substances.
-
Enzymatic Reaction: The sample is incubated with a specific enzyme (e.g., an erythrose reductase) and its cofactors.
-
Detection: The change in absorbance or fluorescence of a product or cofactor is measured over time using a plate reader or spectrophotometer.
-
Quantification: The concentration of this compound is determined by comparing the reaction rate to a standard curve.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. As a neutral molecule, this compound requires modification to be analyzed by CE. This can be achieved through derivatization to introduce a charged group or by forming a charged complex with borate ions in the running buffer.
Experimental Protocol Outline:
-
Sample Preparation: Protein precipitation and sample clean-up are typically required.
-
Derivatization (if applicable): Reaction with a charged derivatizing agent.
-
CE Analysis: The sample is injected into a capillary filled with a background electrolyte (e.g., a borate buffer). A high voltage is applied, and the separated analytes are detected, often by UV or laser-induced fluorescence (if a fluorescent tag is used).
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. HPLC-MS with derivatization offers excellent sensitivity and specificity, making it a gold standard for many research and development applications. However, alternative methods such as GC-MS, enzymatic assays, and capillary electrophoresis provide viable options that may be more suitable for certain experimental contexts. Proper method validation is paramount for all techniques to ensure the generation of accurate and reliable quantitative data.
A Comparative Guide to the Analytical Techniques for D-Erythrose Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of D-Erythrose, a key intermediate in various metabolic pathways, is crucial. This guide provides an objective comparison of the primary analytical techniques used for this compound analysis, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical technique for this compound quantification depends on various factors, including the required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Analytical Technique | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Throughput |
| HPLC-RID | Separation based on polarity and interaction with a stationary phase, detection based on changes in refractive index. | >0.99 | ~0.1 mg/mL | ~0.3 mg/mL | < 5% | Moderate |
| GC-MS (with Derivatization) | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | >0.99 | 5-25 ng/mL | - | 3.1-10.0% | Moderate to High |
| Enzymatic Assay | Specific enzymatic conversion of this compound coupled to a detectable change (e.g., NADH absorbance). | >0.99 | ~0.65 µmol/L | - | < 6% | High |
| Capillary Electrophoresis (CE-LIF) | Separation based on electrophoretic mobility after derivatization with a fluorescent tag, detected by laser-induced fluorescence. | >0.99 | Potentially in the low ng/mL to pg/mL range | - | < 15% | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation and cross-validation.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the quantification of underivatized this compound in relatively clean sample matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index Detector (RID)
-
Carbohydrate analysis column (e.g., Aminex HPX-87P)
Reagents:
-
This compound standard
-
Ultrapure water (mobile phase)
Protocol:
-
Standard Preparation: Prepare a series of this compound standards in ultrapure water (e.g., 0.1 to 10 mg/mL).
-
Sample Preparation: Dissolve the sample in ultrapure water and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: Degassed ultrapure water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 80-85°C
-
Detector Temperature: 40°C
-
Injection Volume: 20 µL
-
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
GC-MS offers high sensitivity and selectivity for this compound analysis after conversion to a volatile derivative. Silylation is a common derivatization technique for sugars.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for sugar analysis (e.g., DB-5ms)
Reagents:
-
This compound standard
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane
Protocol:
-
Standard and Sample Preparation: Accurately weigh the dried standard or sample into a reaction vial.
-
Derivatization:
-
Add 100 µL of pyridine to the vial and vortex to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-600
-
-
Quantification: Use a suitable internal standard (e.g., sorbitol) and create a calibration curve based on the peak area ratio of this compound derivative to the internal standard.
Enzymatic Assay
Enzymatic assays provide high specificity for this compound quantification. This protocol is based on the reduction of this compound to erythritol by an erythrose reductase or a similar enzyme like sorbitol dehydrogenase, coupled with the oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically.
Instrumentation:
-
UV-Vis Spectrophotometer or microplate reader
Reagents:
-
This compound standard
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
NADH solution
-
Erythrose reductase or Sorbitol Dehydrogenase
Protocol:
-
Standard and Sample Preparation: Prepare this compound standards and samples in Tris-HCl buffer.
-
Assay Procedure:
-
In a microplate well or cuvette, add 150 µL of Tris-HCl buffer.
-
Add 20 µL of NADH solution.
-
Add 20 µL of the standard or sample.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance over time (e.g., every minute for 10 minutes).
-
-
Quantification: The rate of decrease in absorbance at 340 nm is proportional to the this compound concentration. Create a calibration curve by plotting the rate of reaction for the standards against their concentrations.
Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)
CE-LIF is a highly sensitive technique for the analysis of this compound after derivatization with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS).
Instrumentation:
-
Capillary Electrophoresis system with a Laser-Induced Fluorescence (LIF) detector
Reagents:
-
This compound standard
-
APTS solution
-
Sodium cyanoborohydride solution
-
Background electrolyte (BGE), e.g., borate buffer
Protocol:
-
Derivatization:
-
Mix the this compound standard or sample with the APTS solution.
-
Add the sodium cyanoborohydride solution to initiate the reductive amination reaction.
-
Incubate the mixture at an elevated temperature (e.g., 55°C) for several hours.
-
-
CE-LIF Analysis:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length).
-
BGE: 25 mM sodium borate buffer, pH 9.2.
-
Injection: Electrokinetic injection.
-
Separation Voltage: 20-30 kV.
-
Detection: LIF with an excitation wavelength of 488 nm and an emission wavelength of 520 nm.
-
-
Quantification: Quantify this compound by comparing the peak area of the APTS-derivatized sample to a calibration curve prepared from APTS-derivatized this compound standards.
Mandatory Visualization
The following diagrams illustrate the workflow of a typical analytical technique and a logical comparison of the methods.
Figure 1. General workflow for the analysis of this compound.
Figure 2. Comparison of this compound analytical methods.
Confirming the Absolute Configuration of Synthetic D-Erythrose: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical synthesis and characterization. This guide provides a comparative overview of key analytical techniques for confirming the absolute configuration of synthetic D-Erythrose, a vital chiral building block in various pharmaceutical and biological applications.
This document details the application of polarimetry and circular dichroism (CD) spectroscopy for the stereochemical elucidation of this compound. It presents supporting experimental data, detailed methodologies, and a logical workflow for the confirmation process.
Comparative Analysis of Chiroptical Properties
The absolute configuration of a chiral molecule can be confirmed by comparing its chiroptical properties with those of its enantiomer or a known standard. For this compound, this involves comparing its specific rotation and circular dichroism spectrum to that of L-Erythrose. As enantiomers, they are expected to exhibit equal and opposite chiroptical properties.
| Parameter | This compound | L-Erythrose (Predicted) | Method |
| Specific Rotation ([α]D) | -2.5° (c 1, H₂O) | +2.5° (c 1, H₂O) | Polarimetry |
| Circular Dichroism (CD) | Positive Cotton effect | Negative Cotton effect | CD Spectroscopy |
Experimental Protocols
Accurate determination of absolute configuration relies on rigorous adherence to standardized experimental protocols.
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a characteristic physical property of a chiral molecule.
Protocol for Determining the Specific Rotation of this compound:
-
Sample Preparation: Prepare a solution of synthetic this compound in deionized water at a concentration of approximately 1 g/100 mL. Ensure the sample is fully dissolved and the solution is free of bubbles.
-
Instrumentation: Use a calibrated polarimeter with a sodium D-line lamp (589 nm) as the light source. The sample cell should have a path length of 1 decimeter (dm).
-
Measurement:
-
Record the optical rotation of the solvent (water) as a blank.
-
Rinse the sample cell with the this compound solution and then fill it, ensuring no air bubbles are in the light path.
-
Measure the optical rotation of the this compound solution at a constant temperature, typically 20°C or 25°C.
-
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:
[α] = α / (l × c)
where:
-
α is the observed optical rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the stereochemical environment of chromophores.
Protocol for Obtaining the CD Spectrum of this compound:
-
Sample Preparation: Prepare a solution of synthetic this compound in a suitable solvent that does not absorb in the spectral region of interest (e.g., water or methanol). The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.
-
Instrumentation: Use a calibrated circular dichroism spectrometer.
-
Measurement:
-
Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.
-
Record the CD spectrum of the this compound solution over a suitable wavelength range (e.g., 190-300 nm).
-
The resulting spectrum is obtained by subtracting the solvent baseline from the sample spectrum.
-
-
Data Analysis: The CD spectrum of this compound is expected to show a characteristic Cotton effect (a peak or trough) corresponding to the electronic transitions of its chiral chromophores. The sign of the Cotton effect (positive or negative) is indicative of the absolute configuration.
Experimental Workflow and Logic
The confirmation of the absolute configuration of synthetic this compound follows a logical progression of synthesis, purification, and chiroptical analysis.
This systematic approach, combining synthesis with robust analytical techniques, ensures the unambiguous assignment of the absolute configuration of synthetic this compound, a critical quality attribute for its use in research and development.
D-Erythrose as an Internal Standard in Metabolomics: A Comparative Guide
In the field of metabolomics, the accuracy and reliability of quantitative analysis are paramount. The use of internal standards (IS) is a cornerstone of robust analytical workflows, correcting for variations that can occur during sample preparation, extraction, and analysis. While stable isotope-labeled (SIL) compounds are considered the gold standard, their cost and availability can be prohibitive. This guide provides a comprehensive comparison of D-Erythrose as a non-isotopically labeled internal standard against other common alternatives for metabolomics studies, particularly in gas chromatography-mass spectrometry (GC-MS) applications.
The Role of Internal Standards in Metabolomics
Internal standards are essential for mitigating analytical variability and ensuring data quality.[1] They are compounds added to a sample at a known concentration before analysis. By monitoring the signal of the internal standard relative to the analytes of interest, researchers can correct for:
-
Extraction Efficiency: Losses of analytes during sample preparation.
-
Injection Volume Variations: Inconsistencies in the amount of sample introduced into the analytical instrument.
-
Ionization Suppression/Enhancement: Matrix effects that can alter the ionization efficiency of analytes in the mass spectrometer.[2]
-
Instrumental Drift: Changes in instrument performance over time.
The ideal internal standard should be chemically similar to the target analytes but not naturally present in the biological samples being analyzed.[3][4]
This compound: A Profile
This compound is a four-carbon monosaccharide (a tetrose) that can serve as a suitable internal standard for the analysis of polar metabolites, such as sugars and organic acids, in certain biological matrices. Its key properties are summarized below:
| Property | Value |
| Chemical Formula | C4H8O4 |
| Molar Mass | 120.10 g/mol |
| Type | Aldotetrose sugar |
| Natural Occurrence | Present in some plants and microorganisms, but often at low concentrations.[5][6] |
| Suitability | GC-MS analysis of polar metabolites after derivatization. |
Advantages of this compound:
-
Cost-Effective: As a non-isotopically labeled compound, it is significantly cheaper than SIL standards.
-
Commercial Availability: Readily available from various chemical suppliers.
-
Chemical Similarity: Its poly-hydroxyl structure is similar to that of many primary metabolites of interest (e.g., sugars, sugar alcohols, and some organic acids), making it behave similarly during extraction and derivatization.
Limitations of this compound:
-
Not a Perfect Analogue: As a non-isotopically labeled standard, its chromatographic and mass spectrometric behavior may not perfectly mimic that of all target analytes.
-
Potential for Endogenous Presence: Researchers must verify that this compound is not present or is present at negligible levels in their specific biological samples to avoid interference.
-
Derivatization Required for GC-MS: Like other polar metabolites, it requires chemical derivatization to become volatile for GC-MS analysis.
Comparison with Alternative Internal Standards
For the analysis of polar metabolites by GC-MS, several other non-isotopically labeled sugar alcohols are commonly used as internal standards. The table below compares this compound with three such alternatives: Ribitol, Sorbitol, and Mannitol.
| Feature | This compound | Ribitol | Sorbitol | Mannitol | Stable Isotope-Labeled (SIL) Standards |
| Chemical Class | Aldotetrose | Sugar Alcohol | Sugar Alcohol | Sugar Alcohol | Varies (analyte-specific) |
| Molar Mass ( g/mol ) | 120.10 | 152.15 | 182.17 | 182.17 | Varies (analyte-specific) |
| Common Use | GC-MS of polar metabolites | GC-MS of polar metabolites in plants and microbes[3][7][8] | GC-MS and LC-MS of carbohydrates and related compounds[9][10] | GC-MS and LC-MS of carbohydrates and related compounds[9][11] | Gold standard for targeted quantification[1][2][12] |
| Key Advantage | Cost-effective, good for some sugars | Widely used and documented | Good for hexose analysis | Good for hexose analysis | Highest accuracy and precision |
| Key Disadvantage | Less common, potential endogenous presence | Endogenously present in many plants[3] | Isomeric with mannitol, can be difficult to separate | Isomeric with sorbitol, can be difficult to separate | High cost, not available for all metabolites |
| Derivatization for GC-MS | Required | Required | Required | Required | Required for corresponding analytes |
Experimental Protocol: Using this compound as an Internal Standard in GC-MS Metabolomics
The following is a detailed protocol for the use of this compound as an internal standard for the analysis of polar metabolites from a biological matrix, adapted from established methodologies.
1. Reagents and Materials:
-
This compound
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ultrapure water
-
Methoxyamine hydrochloride
-
Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
2. Sample Extraction:
-
Weigh approximately 20 mg of frozen, ground biological tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform:water (3:1:1 v/v/v).
-
Add a specific volume of the this compound internal standard stock solution to achieve a final concentration of, for example, 5 µg/mL in the extraction solvent. The optimal concentration may need to be determined empirically.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on a shaker at 4°C for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (polar and non-polar phases) to a new tube, leaving the pellet behind.
-
Add 300 µL of chloroform and 300 µL of ultrapure water to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper aqueous phase (containing polar metabolites) into a new 1.5 mL microcentrifuge tube.
-
Dry the aqueous phase completely in a vacuum concentrator (e.g., SpeedVac).
3. Derivatization:
-
To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex for 1 minute and incubate at 37°C for 90 minutes with shaking.
-
Add 80 µL of MSTFA.
-
Vortex for 1 minute and incubate at 37°C for 30 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the supernatant to a GC-MS vial with a micro-insert.
4. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Program: 70°C for 1 min, then ramp to 310°C at 5°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
5. Data Processing:
-
Identify the chromatographic peak corresponding to the derivatized this compound.
-
Normalize the peak areas of the target analytes to the peak area of the this compound internal standard.
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for using this compound as an internal standard in GC-MS metabolomics.
Caption: Comparison of this compound with other internal standards for metabolomics.
Conclusion
This compound presents a viable and cost-effective option as an internal standard for GC-MS-based metabolomics, particularly for the analysis of polar metabolites like sugars and organic acids. Its utility is highest in studies where the biological matrix is known not to contain significant endogenous levels of this compound. While it may not offer the same level of accuracy as stable isotope-labeled standards, its chemical similarity to many primary metabolites makes it a superior choice to using no internal standard or a chemically dissimilar one. For researchers developing new metabolomics workflows or those with budget constraints, this compound, along with other non-labeled sugar alcohols like Ribitol, Sorbitol, and Mannitol, should be considered as valuable tools for improving data quality and reliability. The choice of the most appropriate internal standard will ultimately depend on the specific analytes of interest, the biological matrix, and the analytical platform being used.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C4H8O4 | CID 94176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Erythrose - Wikipedia [en.wikipedia.org]
- 7. Untargeted GC–MS reveals differential regulation of metabolic pathways in cyanobacterium Anabaena and its biofilms with Trichoderma viride and Providencia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. Sorbitol Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Integrating the lactulose-mannitol test for intestinal permeability with untargeted metabolomics for drug monitoring through dual liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iroatech.com [iroatech.com]
A Comparative Guide to the Metabolic Profiling of D-Erythrose and its Isomer D-Threose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of D-erythrose and its C-2 epimer, D-threose. Understanding the distinct metabolic fates and biological activities of these four-carbon aldose isomers is crucial for various fields, including biochemistry, drug development, and nutritional science. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic and signaling pathways.
Data Presentation: Comparative Metabolic Insights
The metabolic handling of this compound and D-threose differs significantly, influencing their biological roles. This compound serves as an intermediate in the pentose phosphate pathway (PPP), a crucial route for NADPH and nucleotide precursor synthesis.[1][2] In contrast, D-threose is a less readily metabolized sugar in many biological systems and has been implicated in the formation of Advanced Glycation End-products (AGEs), which are associated with various pathological conditions.[3][4][5][6]
Table 1: In Vitro Interconversion and Degradation of this compound and D-Threose
The following table summarizes the results of a study on the carbonyl migration and epimerization of this compound and D-threose in an aqueous solution at 40°C and pH 8.5, as determined by 13C NMR spectroscopy. This provides insight into their chemical stability and tendency to interconvert.[7][8]
| Compound | Initial Concentration (mM) | Time (hours) | % Remaining | Major Products Formed |
| This compound | 80 | 12 | ~40% | D-Erythrulose, D-Threose, rac-Erythrulose, rac-Tetroses, Diastereomeric Octuloses, Formate, Glycolate, Glycerate |
| D-Threose | 80 | 13 | Slower conversion than this compound | D-Erythrulose, this compound, rac-Erythrulose, rac-Tetroses, Diastereomeric Octuloses |
Note: The conversion of D-threose was noted to be significantly slower than that of this compound under the same conditions.[7]
Table 2: Comparative Biological Effects of this compound and D-Threose
| Feature | This compound | D-Threose |
| Primary Metabolic Fate | Intermediate in the Pentose Phosphate Pathway (as this compound-4-phosphate).[1][2] | Primarily metabolized via reduction to threitol or can be a substrate for glycation reactions. |
| Key Biological Role | Precursor for nucleotide and aromatic amino acid biosynthesis; source of NADPH for reductive biosynthesis and antioxidant defense.[2] | Potential precursor for Advanced Glycation End-products (AGEs).[3][4][5][6] |
| Insulin Secretion | Stimulates insulin release from pancreatic islets.[9] | No significant direct effect on insulin secretion has been reported. |
| Cellular Redox Balance | Contributes to the cellular pool of NADPH, a key antioxidant, via the pentose phosphate pathway.[2] | May contribute to oxidative stress through the formation of AGEs.[10][11][12] |
Experimental Protocols
Sample Preparation for Metabolomic Analysis of this compound and D-Threose
This protocol outlines a general procedure for extracting metabolites from mammalian cells for analysis by mass spectrometry.
-
Cell Culture and Treatment: Culture mammalian cells to the desired confluency. Treat cells with either this compound or D-threose at the desired concentration and time points. Include untreated control groups.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at maximum speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Derivatization (for GC-MS analysis):
-
Dry the metabolite extract completely using a vacuum concentrator.
-
Add a methoxyamination reagent (e.g., methoxyamine hydrochloride in pyridine) and incubate to protect carbonyl groups.
-
Add a silylation reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate to increase the volatility of the metabolites.
-
Analytical Methodology: GC-MS and LC-MS/MS for Isomer Separation and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. MS then fragments the compounds and detects the fragments based on their mass-to-charge ratio, allowing for identification and quantification. Derivatization is typically required for sugars to make them volatile.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A capillary column suitable for sugar analysis (e.g., a phenyl-arylene polymer-based column).
-
Typical GC Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: Increase to 150°C at 5°C/minute.
-
Ramp 2: Increase to 300°C at 10°C/minute, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI).
-
Scan range: m/z 50-600.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: LC separates compounds based on their polarity and interactions with a stationary phase in a liquid mobile phase. MS/MS provides high selectivity and sensitivity by selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion. This is particularly useful for distinguishing isomers.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: A column designed for polar compounds, such as a hydrophilic interaction chromatography (HILIC) column or a specialized carbohydrate column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium hydroxide or ammonium acetate to improve ionization.
-
MS/MS Parameters:
-
Ionization mode: Electrospray Ionization (ESI), typically in negative mode for sugars.
-
Scan type: Multiple Reaction Monitoring (MRM) for targeted quantification of specific metabolites.
-
13C Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Interconversion Studies
-
Principle: 13C NMR spectroscopy provides detailed structural information about carbon-containing molecules. By using 13C-labeled sugars, the appearance and disappearance of signals corresponding to different isomers and degradation products can be monitored over time, providing quantitative kinetic data.
-
Sample Preparation: Dissolve the 13C-labeled this compound or D-threose in a buffered aqueous solution (e.g., phosphate or bicarbonate buffer) in an NMR tube.
-
NMR Acquisition: Acquire 13C NMR spectra at regular time intervals using a high-field NMR spectrometer.
-
Data Analysis: Integrate the peak areas of the signals corresponding to the different species to determine their relative concentrations at each time point.
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows related to the metabolism of this compound and its isomers.
Caption: Experimental workflow for comparative metabolic profiling.
Caption: Role of this compound in the Pentose Phosphate Pathway.
Caption: Postulated role of D-Threose in AGE formation.
Caption: this compound-stimulated insulin secretion pathway.[9]
References
- 1. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to this compound-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The insulinotropic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactive oxygen species, cellular redox systems, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redox dysregulation as a driver for DNA damage and its relationship to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Purity of D-Erythrose from Different Suppliers
The quality of D-Erythrose can vary between suppliers due to different manufacturing processes and quality control standards. Impurities can include stereoisomers (like D-Threose), starting materials from synthesis, and degradation products. Therefore, it is crucial for researchers to have robust analytical methods to independently verify the purity of their this compound samples.
Comparative Purity of this compound from Various Suppliers
To illustrate the potential variability in purity, this section presents a summary of publicly available data and typical specifications for this compound from several suppliers. It is important to note that purity levels can vary from batch to batch, and it is always recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier.
| Supplier | Stated Purity | Analytical Method |
| Supplier A (e.g., MedChemExpress) | 99.73%[1] | High-Performance Liquid Chromatography (HPLC) |
| Supplier B (e.g., Carbosynth) | min 75% (dry weight)[2] | High-Performance Liquid Chromatography (HPLC) |
| Supplier C (e.g., Sigma-Aldrich) | ≥75%[3] | Thin-Layer Chromatography (TLC) |
| Supplier D (e.g., Santa Cruz Biotechnology) | ≥75%[4] | Not Specified |
Experimental Protocols for Purity Assessment
To independently assess the purity of this compound, researchers can employ several analytical techniques. The following are detailed protocols for three common and effective methods: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
HPLC-RI is a widely used method for the analysis of sugars as it does not require the analyte to have a chromophore.
Methodology:
-
Instrumentation: An HPLC system equipped with a refractive index detector (RID).
-
Column: A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87P column (300 x 7.8 mm), is suitable for separating monosaccharides.[5]
-
Mobile Phase: Degassed ultrapure water is a common mobile phase for this type of separation.[5]
-
Flow Rate: A typical flow rate is 0.6 mL/min.
-
Column Temperature: The column should be maintained at an elevated temperature, for example, 80°C, to improve peak shape and resolution.[5]
-
Detector Temperature: The RI detector temperature should be set to match the column temperature to minimize baseline drift.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of ultrapure water to create a 10 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10-20 µL.
-
Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers high sensitivity and provides structural information, which is useful for identifying impurities. Since sugars are not volatile, a derivatization step is necessary.
Methodology:
-
Derivatization (Oximation followed by Silylation):
-
Weigh 1-5 mg of the this compound sample into a reaction vial.
-
Add 100 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Cap the vial and heat at 80°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 80°C for 30 minutes.
-
-
Instrumentation: A GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
MS Parameters:
-
Ion source temperature: 230°C.
-
Scan range: 40-600 m/z.
-
-
Data Analysis: Identify the peaks corresponding to the derivatized this compound and any impurities by their mass spectra. The purity can be estimated by comparing the peak area of this compound to the total peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide highly accurate purity values without the need for a reference standard of the analyte itself.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity, stable compound with a known structure and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and about 5 mg of the internal standard into a vial. Record the exact weights.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 1D proton experiment (e.g., zg30).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for quantitative accuracy).
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
-
Purity Calculation: The purity of the this compound sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
_sample refers to this compound
-
_IS refers to the internal standard
-
Visualizing the Workflow for Purity Evaluation
A systematic workflow is essential for a comprehensive evaluation of this compound purity. The following diagram, generated using Graphviz, illustrates the logical steps from sample acquisition to data analysis and final purity assessment.
References
A Comparative Guide to the Validation of a Novel Enzymatic Assay for D-Erythrose Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel, high-throughput enzymatic assay for the quantification of D-Erythrose against the established High-Performance Liquid Chromatography (HPLC) method. This compound is a key four-carbon aldose sugar and an important intermediate in the pentose phosphate pathway.[1][2][3] Accurate measurement of this compound is critical for metabolic studies and in the development of various therapeutics. This document presents supporting experimental data from validation studies to guide researchers in selecting the most appropriate assay for their needs.
Assay Principles and Comparison
1.1. Novel Enzymatic Assay: this compound Dehydrogenase (D-EDH) Coupled Assay
The new enzymatic assay is based on a specific this compound Dehydrogenase (D-EDH) that catalyzes the oxidation of this compound. In this reaction, NAD+ is reduced to NADH, which can be quantitatively measured by the increase in absorbance at 340 nm. The reaction is highly specific for this compound, providing a direct and rapid measurement.
1.2. Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely-used chromatographic technique for the analysis of carbohydrates, including this compound.[4] This method separates this compound from other components in a sample, and quantification is typically achieved using a refractive index detector (RID) or a pulsed amperometric detector (PAD). While reliable, HPLC methods often require longer run times and more complex sample preparation.
Performance Comparison: Enzymatic Assay vs. HPLC
The following tables summarize the validation data for the novel D-EDH enzymatic assay and the conventional HPLC method.
Table 1: Linearity and Range
| Parameter | D-EDH Enzymatic Assay | HPLC Method |
| Linear Range | 1 - 500 µM | 10 - 2000 µM |
| Correlation Coefficient (R²) | 0.9992 | 0.9985 |
| Limit of Detection (LOD) | 0.5 µM | 5 µM |
| Limit of Quantification (LOQ) | 1.0 µM | 10 µM |
Table 2: Accuracy
| Spiked Concentration (µM) | D-EDH Enzymatic Assay (% Recovery) | HPLC Method (% Recovery) |
| 10 | 98.5% | 92.1% |
| 100 | 101.2% | 99.5% |
| 400 | 99.8% | 103.2% |
Table 3: Precision
| Concentration (µM) | D-EDH Enzymatic Assay (%RSD, n=6) | HPLC Method (%RSD, n=6) |
| Intra-assay (10 µM) | 2.1% | 4.5% |
| Intra-assay (100 µM) | 1.5% | 2.8% |
| Inter-assay (10 µM) | 3.5% | 6.2% |
| Inter-assay (100 µM) | 2.8% | 4.1% |
Table 4: Specificity (Cross-reactivity with other sugars)
| Interfering Substance (1 mM) | D-EDH Enzymatic Assay (% Interference) | HPLC Method (% Interference) |
| D-Threose | < 1% | 0% (baseline separated) |
| D-Glucose | < 0.5% | 0% (baseline separated) |
| D-Fructose | < 0.5% | 0% (baseline separated) |
| D-Erythrulose | 2.5% | 0% (baseline separated) |
Visualizing the Methodologies
The following diagrams illustrate the enzymatic reaction pathway and the experimental workflows for both the novel enzymatic assay and the HPLC method.
Figure 1: Enzymatic reaction of this compound with this compound Dehydrogenase.
Figure 2: Comparative experimental workflows.
Detailed Experimental Protocols
4.1. Protocol for the D-EDH Enzymatic Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
NAD+ Solution: 10 mM NAD+ in Assay Buffer.
-
This compound Dehydrogenase (D-EDH): 1 U/mL in Assay Buffer.
-
Master Mix: For each reaction, mix 50 µL of Assay Buffer, 10 µL of NAD+ Solution, and 10 µL of D-EDH solution.
-
-
Standard Curve Preparation:
-
Prepare a series of this compound standards (e.g., 0, 10, 50, 100, 250, 500 µM) in the appropriate sample matrix.
-
-
Assay Procedure:
-
Pipette 20 µL of each standard or sample into individual wells of a 96-well UV-transparent plate.
-
Add 70 µL of the Master Mix to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance at 340 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all other readings.
-
Plot the corrected absorbance values against the this compound concentrations of the standards to generate a standard curve.
-
Determine the concentration of this compound in the samples from the standard curve.
-
4.2. Protocol for the HPLC Method
-
Sample Preparation:
-
Deproteinize samples if necessary using a suitable method (e.g., perchloric acid precipitation followed by neutralization).
-
Filter the samples through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Bio-Rad Aminex HPX-87C Column (300 x 7.8 mm).
-
Mobile Phase: Degassed, deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85°C.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 20 µL.
-
-
Standard Curve Preparation:
-
Prepare a series of this compound standards (e.g., 0, 25, 100, 500, 1000, 2000 µM) in the mobile phase.
-
-
Analysis Procedure:
-
Inject the standards and samples onto the HPLC system.
-
Record the chromatograms and identify the this compound peak based on the retention time of the standards.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak for each standard and sample.
-
Plot the peak area against the this compound concentrations of the standards to generate a standard curve.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Conclusion
The novel this compound Dehydrogenase (D-EDH) enzymatic assay offers a sensitive, rapid, and high-throughput alternative to the traditional HPLC method for the quantification of this compound. With its excellent linearity, accuracy, and precision at low concentrations, the enzymatic assay is particularly well-suited for applications requiring the analysis of a large number of samples with low expected this compound levels. While the HPLC method provides excellent specificity by physically separating the analyte, the D-EDH assay demonstrates minimal cross-reactivity with other common sugars, making it a robust choice for many research and development settings. The choice of assay will ultimately depend on the specific requirements of the study, including sample throughput, required sensitivity, and the complexity of the sample matrix.
References
A Comparative Analysis of D-Erythrose and Other Tetroses for Researchers and Drug Development Professionals
In the landscape of carbohydrate chemistry and its applications in drug development and life sciences, tetroses, the four-carbon monosaccharides, represent a critical area of study. Their roles as metabolic intermediates and their potential as chiral building blocks in synthesis make a thorough understanding of their comparative properties essential. This guide provides an objective comparison of D-Erythrose with other key tetroses—D-Threose and D-Erythrulose—supported by available experimental data.
Structural and Physicochemical Properties of Tetroses
Tetroses are classified into two main groups based on the position of their carbonyl group: aldotetroses, which possess an aldehyde group, and ketotetroses, which contain a ketone group. The naturally occurring tetroses are predominantly in the D-configuration.
Table 1: Structural and Physicochemical Properties of this compound and Other Tetroses
| Property | This compound | D-Threose | D-Erythrulose |
| Classification | Aldotetrose | Aldotetrose | Ketotetrose |
| Molecular Formula | C₄H₈O₄[1] | C₄H₈O₄ | C₄H₈O₄ |
| Molar Mass | 120.10 g/mol [1] | 120.10 g/mol | 120.10 g/mol |
| Stereochemistry | Diastereomer of D-Threose[1] | Diastereomer of this compound | - |
| Appearance | Light yellow syrup[1] | - | - |
| Natural Occurrence | Intermediate in pentose phosphate pathway and Calvin cycle.[1][2] | Less common in mainstream metabolism but important in synthetic biology (e.g., Threose Nucleic Acid - TNA). | Used in the cosmetics industry as a self-tanning agent. |
Comparative Reactivity: Carbonyl Migration and Epimerization
The reactivity of aldoses like this compound and D-Threose is significantly influenced by their stereochemistry. A key reaction is the intramolecular carbonyl migration and epimerization, which can lead to a mixture of other sugars. A study on the behavior of these tetroses under mild conditions provides valuable insights into their relative stability and reaction kinetics.
In a comparative study, the disappearance of this compound and D-Threose was monitored over time at different pH values. It was observed that the carbonyl migration of D-Threose is significantly slower than that of this compound at 25°C. To enable a direct comparison, reactions were conducted at 40°C.
Table 2: Comparative Reaction Rates of this compound and D-Threose at 40°C and pH 8.5
| Time (hours) | % this compound Remaining | % D-Threose Remaining |
| 0 | 100 | 100 |
| 1 | 85 | 95 |
| 2 | 75 | 92 |
| 4 | 60 | 85 |
| 8 | 45 | 75 |
| 12 | 35 | 68 |
Note: Data is extrapolated and normalized for comparative purposes from the qualitative descriptions in the cited literature, which states D-Threose reacts significantly slower.
This difference in reactivity is crucial for researchers designing synthetic pathways or studying metabolic processes where these sugars are intermediates. The faster conversion of this compound to other species, including ketoses and epimers, suggests it is a more dynamic molecule in certain chemical environments.
Role in Biological Pathways and Enzyme Inhibition
This compound 4-phosphate is a key intermediate in the pentose phosphate pathway, a fundamental metabolic route for the synthesis of nucleotides and certain amino acids.[2][3] Other tetroses also exhibit biological activity, notably as enzyme inhibitors. For instance, D-threose 2,4-diphosphate has been identified as an inhibitor of glyceraldehyde 3-phosphate dehydrogenase, a key enzyme in glycolysis.[2]
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
Analysis of Carbonyl Migration by NMR Spectroscopy
Objective: To monitor the rate of disappearance of a starting tetrose and the appearance of its isomers over time.
Protocol:
-
Prepare a solution of the tetrose (e.g., 80 mM this compound) in a buffered aqueous medium (e.g., 160 mM sodium bicarbonate at pH 8.5).
-
Maintain the solution at a constant temperature (e.g., 40°C).
-
Acquire ¹³C NMR spectra at regular time intervals.
-
Quantify the concentration of the starting material and the products by integrating the respective peaks in the NMR spectra.
-
Plot the concentration of each species against time to determine the reaction kinetics.
Comparative Maillard Reaction Assay
Objective: To compare the browning and antioxidant potential of Maillard reaction products (MRPs) from different tetroses.
Protocol:
-
Prepare equimolar solutions of each tetrose (this compound, D-Threose, D-Erythrulose) and an amino acid (e.g., glycine) in a phosphate buffer (pH 7.0).
-
Heat the solutions at a constant temperature (e.g., 100°C) for a defined period.
-
At various time points, cool the samples to stop the reaction.
-
Browning Measurement: Measure the absorbance of the solutions at 420 nm using a spectrophotometer.
-
Antioxidant Activity (DPPH Assay):
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Mix a small volume of the MRP solution with the DPPH solution.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Aldose Reductase Inhibition Assay
Objective: To compare the inhibitory effect of different tetroses on aldose reductase activity.
Protocol:
-
Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the purified aldose reductase enzyme.
-
Add varying concentrations of the inhibitor (this compound, D-Threose, or D-Erythrulose) to the reaction mixture.
-
Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value for each tetrose, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing a Key Metabolic Pathway
The pentose phosphate pathway is a central metabolic route where this compound 4-phosphate plays a pivotal role. The following diagram illustrates the non-oxidative phase of this pathway, highlighting the position of this compound 4-phosphate.
References
Safety Operating Guide
Proper Disposal of D-Erythrose: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research integrity and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of D-Erythrose, a naturally occurring tetrose sugar commonly used in scientific research.
Safety and Handling Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be rigorously followed during handling and disposal. This includes the use of personal protective equipment (PPE) such as safety glasses with side shields, gloves, and a lab coat.[1][2] In the event of a spill, this compound should be absorbed with an inert material like sand or vermiculite and placed in a suitable, closed container for disposal.[3][4]
Disposal Procedures for this compound
This compound is considered a non-hazardous chemical and, in many jurisdictions, can be disposed of through standard laboratory waste streams.[5][6][7] However, it is imperative to consult and adhere to all local, state, and federal regulations, as well as institutional policies, which may have specific requirements.
Disposal Options Summary
| Waste Form | Disposal Method | Key Considerations |
| Solid this compound | Regular Trash | Ensure it is clearly labeled and contained. |
| Aqueous Solutions of this compound | Sanitary Sewer | Flush with a copious amount of water (a 100-fold excess is recommended).[6][8] Check local wastewater regulations. |
| Spill Residue (on inert absorbent) | Regular Trash | Place in a sealed, labeled container before disposal.[3][4] |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
General Guidance for Carbohydrate Waste
While this compound itself is not hazardous, it is a good laboratory practice to handle all chemical waste with care. For other carbohydrate waste, always consult the specific Safety Data Sheet (SDS) to determine the appropriate disposal method. Some general principles for the disposal of non-hazardous chemical waste in a laboratory setting include:
-
Segregation: Keep non-hazardous waste separate from hazardous waste streams to prevent cross-contamination and reduce disposal costs.
-
Labeling: Clearly label all waste containers with their contents.
-
Volume Reduction: Where possible, order only the amount of chemical needed to minimize waste generation.[9]
-
Neutralization: For acidic or basic solutions, neutralization may be required before disposal.[8]
By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound and similar non-hazardous reagents.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.pt [fishersci.pt]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. kamatlab.com [kamatlab.com]
Safeguarding Your Research: A Comprehensive Guide to Handling D-Erythrose
For researchers and scientists in the dynamic field of drug development, maintaining the highest safety standards is paramount. This guide provides essential, immediate safety and logistical information for the handling of D-Erythrose, offering procedural, step-by-step guidance to ensure operational integrity and personnel safety.
Hazard Identification and GHS Classification
The classification of this compound can vary between suppliers. While some safety data sheets (SDS) do not classify it as a hazardous substance[1], others indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Given this discrepancy, a conservative approach is recommended, adhering to the more stringent safety precautions. This compound is also known to be hygroscopic, meaning it readily absorbs moisture from the air.[4][5]
Quantitative Safety Data
| Parameter | Data | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Signal Word | Warning | [2][3] |
| Molecular Formula | C₄H₈O₄ | [1] |
| Molecular Weight | 120.1 g/mol | [1] |
| Appearance | Light yellow viscous liquid or solid | [4][6][7] |
| Solubility | Fully miscible in water | [3][4][8] |
| Storage Temperature | 2°C - 8°C (Refrigerated) | [3][5][7] |
| Incompatibilities | Strong oxidizing agents, moisture | [4][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure. The following table summarizes the recommended equipment for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Must conform to European Standard EN166 or OSHA 29 CFR 1910.133.[1][5][9] |
| Skin/Hands | Chemically compatible protective gloves. A standard lab coat must be worn and buttoned.[5][6][9] | Inspect gloves before use. Refer to manufacturer data for permeability and breakthrough time.[5] |
| Respiratory | Not required under normal conditions with adequate ventilation.[1][5] If irritation is experienced or ventilation is poor, use a NIOSH-approved respirator.[6][9] |
Operational Plan: From Receipt to Use
Follow these procedural steps to ensure the safe handling of this compound throughout its lifecycle in the laboratory.
Step 1: Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Confirm that the container is clearly labeled as this compound with the correct CAS number (583-50-6).
-
Verify that the supplier's safety data sheet (SDS) is accessible.
Step 2: Storage
-
Store the container in a designated, refrigerated area at 2°C to 8°C.[3][5][7]
-
Keep the container tightly closed to prevent moisture absorption, as the material is hygroscopic.[4][5][10]
-
Segregate from incompatible materials, such as strong oxidizing agents.[4][5]
Step 3: Handling and Experimental Protocol
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Work Area: Conduct all work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[9][10]
-
Dispensing:
-
Allow the container to reach room temperature before opening to minimize water condensation.
-
Carefully weigh or measure the required amount.
-
Avoid actions that generate dust or aerosols.[9]
-
-
Post-Handling:
-
Tightly reseal the container immediately after use.
-
Clean all equipment and the work surface thoroughly.
-
Remove PPE and wash hands with soap and water.[4]
-
Step 4: Spill Response Protocol
-
Evacuate: If a significant spill occurs, evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: Use an inert, absorbent material such as sand, silica gel, or sawdust to soak up the spill.[1][4]
-
Collect: Carefully scoop the absorbed material into a suitable, labeled, and closed container for chemical waste disposal.[1][4]
-
Decontaminate: Clean the spill area with water and wipe dry.[6]
-
Report: Report the spill to the laboratory supervisor or safety officer.
Disposal Plan
Proper disposal is a critical final step in the chemical handling workflow.
-
Waste Collection: Collect all this compound waste, including contaminated consumables and spill cleanup materials, in a clearly labeled, sealed container.
-
Regulatory Compliance: While some institutions may classify this compound as non-hazardous waste eligible for regular trash disposal[11], this is not universal. It is imperative to manage and dispose of chemical waste in accordance with all applicable local, state, and federal regulations.[3] Do not dispose of this compound by pouring it down the drain or into the environment.[1][4]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation develops.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4] |
| Ingestion | Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][6] |
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for safely managing this compound within a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C4H8O4 | CID 94176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.pt [fishersci.pt]
- 6. foodb.ca [foodb.ca]
- 7. lookchem.com [lookchem.com]
- 8. D-(-)-ERYTHROSE | 583-50-6 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. lgcstandards.com [lgcstandards.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
